Product packaging for 1-(tert-Butyl)piperazin-2-one(Cat. No.:CAS No. 681483-76-1)

1-(tert-Butyl)piperazin-2-one

Cat. No.: B1290010
CAS No.: 681483-76-1
M. Wt: 156.23 g/mol
InChI Key: TZHWGNAPUMDIQM-UHFFFAOYSA-N
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Description

1-(tert-Butyl)piperazin-2-one is a nitrogen-containing heterocyclic compound that serves as a versatile intermediate in organic synthesis and drug discovery research. Piperazine derivatives are widely recognized for their utility in constructing more complex molecules, particularly in the pharmaceutical industry, where they are frequently employed as core scaffolds or synthetic precursors . The tert-butyl group on the piperazine ring can influence the molecule's stereochemistry and physicochemical properties, making it a valuable building block for medicinal chemistry programs aimed at optimizing drug-like properties. This compound is particularly useful for the development of novel therapeutic agents, and similar piperazine derivatives have been used in the synthesis of compounds with potential central nervous system (CNS) activity . As a high-purity synthetic intermediate, it enables researchers to explore structure-activity relationships and develop new chemical entities. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B1290010 1-(tert-Butyl)piperazin-2-one CAS No. 681483-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2,3)10-5-4-9-6-7(10)11/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHWGNAPUMDIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630372
Record name 1-tert-Butylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681483-76-1
Record name 1-tert-Butylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(tert-Butyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(tert-Butyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates predicted values, data from isomeric and related compounds, and general methodologies for the synthesis and biological evaluation of piperazin-2-one derivatives. This guide is intended to serve as a foundational resource for researchers, facilitating further investigation and application of this chemical scaffold. All quantitative data is presented in structured tables, and detailed experimental workflows are visualized to provide a clear understanding of the synthesis, characterization, and potential biological screening of this compound.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly available literature. The following table summarizes available predicted data for the isomeric compound 4-(tert-butyl)piperazin-2-one and experimental data for the related compound 1-tert-butylpiperazine to provide an estimated profile. Researchers are advised to experimentally verify these properties for this compound.

PropertyValueCompoundData Type
Molecular Formula C₈H₁₆N₂OThis compound-
Molecular Weight 156.23 g/mol This compound-
Boiling Point 279.9 ± 33.0 °C4-(tert-butyl)piperazin-2-onePredicted
85-87 °C at 22 mmHg1-tert-butylpiperazineExperimental
66-70 °C at 12 mmHg1-tert-butylpiperazineExperimental
Melting Point 32-35 °C1-tert-butylpiperazineExperimental
35-40 °C1-tert-butylpiperazineExperimental
Density 0.999 ± 0.06 g/cm³4-(tert-butyl)piperazin-2-onePredicted
pKa 15.76 ± 0.204-(tert-butyl)piperazin-2-onePredicted
9.27 ± 0.101-tert-butylpiperazinePredicted
Solubility Data not availableThis compound-

Note: The predicted pKa of 15.76 for 4-(tert-butyl)piperazin-2-one appears unusually high for a piperazine derivative and should be interpreted with caution. The pKa of the parent piperazine is approximately 9.8 for the first protonation and 5.7 for the second. The predicted pKa of 9.27 for 1-tert-butylpiperazine is more in line with expected values for similar structures.

Experimental Protocols

General Synthesis of N-tert-Butyl Piperazin-2-one

A plausible synthetic route involves the cyclization of an appropriately substituted ethylenediamine derivative.

Reaction Scheme:

Step 1: Monosubstitution of Ethylenediamine N-tert-Butylethylenediamine can be reacted with an α-haloacetyl halide, such as chloroacetyl chloride, under basic conditions to form an amide intermediate.

Step 2: Intramolecular Cyclization The resulting N-(2-(tert-butylamino)ethyl)-2-chloroacetamide can then undergo intramolecular cyclization, typically promoted by a base, to yield this compound.

Detailed Protocol (Hypothetical):

  • Amide Formation: To a solution of N-tert-butylethylenediamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) cooled to 0 °C, a solution of chloroacetyl chloride (1.1 eq) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Work-up and Extraction: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Cyclization: The crude intermediate is dissolved in a suitable solvent like ethanol or DMF, and a base such as sodium ethoxide or potassium carbonate is added. The mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • Purification: After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to afford the desired product, this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure, including the presence of the tert-butyl group and the piperazin-2-one ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the amide carbonyl (C=O) stretch of the piperazin-2-one ring.

  • Melting Point Analysis: The melting point of the purified solid product should be determined to assess its purity.

Mandatory Visualizations

As no specific signaling pathways involving this compound have been described in the literature, the following diagrams illustrate a general experimental workflow for the synthesis and characterization of a novel piperazin-2-one derivative, and a subsequent biological screening cascade.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., N-tert-butylethylenediamine, Chloroacetyl chloride) reaction Chemical Reaction (Acylation & Cyclization) start->reaction crude Crude Product reaction->crude purification Column Chromatography crude->purification pure Pure Compound purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry (HRMS) pure->ms ir IR Spectroscopy pure->ir mp Melting Point pure->mp

Caption: General workflow for the synthesis and characterization of this compound.

Biological_Screening_Workflow cluster_screening Biological Screening Cascade compound This compound primary_screening Primary Screening (e.g., Cytotoxicity Assay - MTT) compound->primary_screening hit_identification Hit Identification (Active at relevant concentrations?) primary_screening->hit_identification secondary_screening Secondary Screening (e.g., Antimicrobial Assay - MIC) hit_identification->secondary_screening Yes lead_optimization Lead Optimization hit_identification->lead_optimization No (Inactive/Toxic) mechanism_study Mechanism of Action Studies (e.g., Enzyme inhibition, pathway analysis) secondary_screening->mechanism_study mechanism_study->lead_optimization

Caption: A general workflow for the biological screening of a novel chemical entity like this compound.

Conclusion

This compound represents a chemical scaffold with potential for further exploration in drug discovery. This technical guide has compiled the currently available, albeit limited, physicochemical data and has proposed general experimental protocols for its synthesis and characterization. The provided workflows offer a systematic approach for future research into the biological activities of this compound. It is imperative that the predicted properties are experimentally validated to provide a solid foundation for any subsequent medicinal chemistry and pharmacological studies. The versatility of the piperazin-2-one core suggests that derivatives of this compound could exhibit a range of biological effects, warranting further investigation.

Spectral Data Analysis of 1-(tert-Butyl)piperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(tert-Butyl)piperazin-2-one (CAS No. 1896221-68-3) is a substituted piperazinone, a class of heterocyclic compounds of interest in medicinal chemistry and drug development. The piperazine scaffold is a common feature in many biologically active molecules. This guide provides a detailed overview of the expected spectral characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification and characterization of this compound.

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental data for this compound is not widely available in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.35t2H-CH₂-N(t-Bu)-
~ 3.20s2H-CO-CH₂-N-
~ 2.95t2H-N-CH₂-CH₂-
~ 1.15s9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 168.5C=O (Amide Carbonyl)
~ 56.0-C(CH₃)₃
~ 54.0-CO-CH₂-N-
~ 49.0-CH₂-N(t-Bu)-
~ 45.0-N-CH₂-CH₂-
~ 28.5-C(CH₃)₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for a cyclic amide (lactam).

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 2970-2850StrongC-H stretching (alkyl)
~ 1670-1650StrongC=O stretching (amide I band)[1][2]
~ 1470-1450MediumC-H bending
~ 1250-1150Medium-StrongC-N stretching
Mass Spectrometry (MS)

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns for piperazine derivatives.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted FragmentNotes
156[M]⁺Molecular Ion (C₈H₁₆N₂O)
141[M - CH₃]⁺Loss of a methyl group
100[M - C₄H₈]⁺ or [M - CO]⁺Loss of isobutylene or fragmentation of the piperazinone ring
57[C₄H₉]⁺tert-Butyl cation (likely a prominent peak)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid/oil): Place a drop of the sample between two KBr or NaCl plates.

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition (ESI-MS Example):

    • Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatograph.

    • Optimize ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.[3][4]

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.[4][5]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Confirmation Data_Processing->Structure_Elucidation

Caption: Workflow for chemical compound analysis.

References

An In-depth Technical Guide on the Solubility of 1-(tert-Butyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(tert-Butyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule. This guide therefore provides an inferred solubility profile based on the physicochemical properties of structurally related compounds. Furthermore, it details standardized experimental protocols for determining the solubility of piperazinone derivatives, offering a practical framework for researchers. Visual aids in the form of diagrams for experimental workflows and foundational chemical principles are also included to support laboratory investigations.

Introduction to this compound

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The piperazin-2-one moiety, a lactam derivative of piperazine, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. The introduction of a bulky tert-butyl group at the N1 position is expected to significantly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability.

A thorough investigation of public domain resources, including scientific databases and chemical literature, indicates that specific experimental solubility data for this compound is not currently available. To provide a useful reference for researchers, this guide compiles available data on closely related compounds and presents a qualitative, inferred solubility profile.

Physicochemical Properties of this compound and Related Compounds

The table below summarizes key physicochemical properties of this compound and structurally similar compounds. These properties, particularly those related to polarity and hydrogen bonding, are critical in predicting solubility behavior. Data for the target compound is based on computational predictions, while data for related compounds is sourced from chemical databases.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted Density (g/cm³)
This compound Not FoundC₈H₁₆N₂O156.23~280~1.0
4-(tert-Butyl)piperazin-2-one1896221-68-3C₈H₁₆N₂O156.23279.9 ± 33.0[1]0.999 ± 0.06[1]
1-tert-Butylpiperazine38216-72-7C₈H₁₈N₂142.24196 - 198[2]0.886[2]
tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine)57260-71-6C₉H₁₈N₂O₂186.2598-100[3]1.030 ± 0.06[3]

Inferred Solubility Profile of this compound

Based on the general principle of "like dissolves like" and the structural features of this compound (a polar lactam group, a secondary amine capable of hydrogen bonding, and a nonpolar tert-butyl group), the following qualitative solubility profile can be inferred:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the lactam and the secondary amine, which can act as hydrogen bond donors and acceptors, suggests that this compound will likely exhibit moderate to good solubility in polar protic solvents. However, the bulky, nonpolar tert-butyl group may reduce aqueous solubility compared to unsubstituted piperazin-2-one.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds containing polar functional groups.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the piperazin-2-one core, the solubility in nonpolar solvents is expected to be low.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected in solvents of intermediate polarity like dichloromethane and chloroform.

The following diagram illustrates the "like dissolves like" principle which guides these inferences.

G cluster_0 Solute cluster_1 Solvent Polar Solute Polar Solute Polar Solvent Polar Solvent Polar Solute->Polar Solvent High Solubility Nonpolar Solvent Nonpolar Solvent Polar Solute->Nonpolar Solvent Low Solubility Nonpolar Solute Nonpolar Solute Nonpolar Solute->Polar Solvent Low Solubility Nonpolar Solute->Nonpolar Solvent High Solubility

Figure 1: The "Like Dissolves Like" Principle of Solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

4.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Methanol, DMSO)

  • Sealed glass vials (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

4.2. Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

G A 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Equilibration Incubate on an orbital shaker at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to reach equilibrium. A->B C 3. Phase Separation Centrifuge the vials to pellet the excess, undissolved solid. B->C D 4. Sample Collection Carefully withdraw an aliquot of the supernatant. C->D E 5. Filtration Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. D->E F 6. Dilution & Analysis Dilute the filtered sample with a suitable mobile phase and analyze by a validated HPLC method to determine the concentration. E->F G 7. Calculation The determined concentration represents the equilibrium solubility of the compound in that solvent. F->G

References

Crystal Structure of N-tert-butyl Piperazinone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of N-tert-butyl piperazinone analogs, a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic applications. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes their interaction with relevant biological pathways.

Introduction

The piperazinone scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules. The incorporation of an N-tert-butyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds by providing steric bulk and modulating lipophilicity. Understanding the three-dimensional structure of these analogs at an atomic level through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

While a comprehensive public database of crystal structures for a wide range of N-tert-butyl piperazinone analogs remains under development, this guide compiles available data on closely related structures to infer key structural features. Furthermore, it delves into the synthetic methodologies and the mechanism of action for a notable class of piperazinone derivatives: farnesyltransferase inhibitors.

Crystallographic Data of N-tert-butyl Piperazine Analogs

Although a specific crystal structure for a simple N-tert-butyl piperazinone analog was not publicly available at the time of this guide's compilation, the analysis of the closely related N-tert-butyl piperazine derivatives provides valuable insights into the conformational preferences of the core ring structure. The piperazine ring in these analogs typically adopts a stable chair conformation.

Below is a summary of the crystallographic data for a representative N-tert-butyl piperazine analog, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

Compound tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate
Chemical Formula C₂₀H₂₇FN₂O₂
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 10.5982(2) Å, b = 8.4705(1) Å, c = 14.8929(3) Å
α = 90°, β = 97.430(1)°, γ = 90°
Volume (ų) 1325.74(4)
Z 4
Key Structural Features The piperazine ring adopts a chair conformation with di-equatorial substitution.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis, crystallization, and X-ray diffraction analysis of N-tert-butyl piperazinone and piperazine analogs, based on published procedures.

Synthesis of N-tert-butyl Piperazinone Analogs

The synthesis of the piperazinone core can be achieved through various synthetic routes. A common approach involves the cyclization of an N-substituted ethylenediamine derivative with an α-haloacetyl halide. The N-tert-butyl group is typically introduced by reacting piperazin-2-one with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

General Procedure:

  • N-Alkylation: To a solution of a substituted aniline in a suitable solvent (e.g., DMF), an α-bromo ester is added, and the mixture is heated.

  • Cyclization: The resulting intermediate is treated with a strong base (e.g., sodium hydride) to facilitate intramolecular cyclization, forming the piperazinone ring.

  • N-tert-butylation: The piperazinone is dissolved in a solvent like dichloromethane, and di-tert-butyl dicarbonate and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature to yield the N-tert-butyl piperazinone analog.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis.

General Procedure:

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethyl acetate, hexane, methanol).

  • Slow Evaporation: The solution is filtered and left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: Alternatively, a concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.

X-ray Diffraction Analysis

The determination of the molecular structure from a single crystal is performed using an X-ray diffractometer.

General Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and placed in the X-ray beam. Diffraction data are collected as a series of frames while the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Mechanism of Action: Inhibition of Farnesyltransferase and the Ras Signaling Pathway

Several N-arylpiperazinone derivatives have been identified as potent inhibitors of farnesyltransferase (FTase).[1] FTase is a crucial enzyme in the post-translational modification of the Ras protein, a key component of the Ras-Raf-MEK-ERK signaling pathway that regulates cell proliferation, differentiation, and survival.[2] The farnesylation of Ras is essential for its localization to the cell membrane and its subsequent activation. By inhibiting FTase, these piperazinone analogs prevent Ras processing, thereby blocking the downstream signaling cascade and inhibiting cancer cell growth.[3][4]

Signaling Pathway Diagram

The following diagram, generated using Graphviz, illustrates the Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by farnesyltransferase inhibitors like N-arylpiperazinone analogs.

Ras_Pathway Ras-Raf-MEK-ERK Signaling Pathway and Inhibition by Farnesyltransferase Inhibitors RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription FTase Farnesyltransferase (FTase) FTase->Ras FTI N-Arylpiperazinone (FTase Inhibitor) FTI->FTase Inhibition Farnesyl Farnesyl pyrophosphate Farnesyl->FTase Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis s1 Starting Materials (e.g., Substituted Aniline, alpha-Bromo Ester) s2 N-Alkylation & Cyclization s1->s2 s3 N-tert-butylation s2->s3 s4 Purification (e.g., Chromatography) s3->s4 a1 Crystallization s4->a1 Pure Compound a2 X-ray Data Collection a1->a2 a3 Structure Solution & Refinement a2->a3 a4 Crystallographic Data a3->a4

References

The Biological Versatility of Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. This technical guide offers an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of piperazin-2-one derivatives across various therapeutic areas, with a particular focus on their anticancer, antimicrobial, and neuroprotective potential. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource to support the discovery and development of novel therapeutics based on this versatile scaffold.

Anticancer Activity

Piperazin-2-one derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of cancer cell lines.[1] A significant mechanism of action for some of these compounds is the inhibition of farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins.[1] By disrupting the Ras signaling pathway, which is often hyperactivated in cancerous cells, these derivatives can inhibit cell proliferation and induce apoptosis.[1]

Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a critical enzyme that catalyzes the attachment of a farnesyl group to the C-terminus of specific proteins, including the Ras family of small GTPases. This farnesylation is essential for the proper localization and function of Ras proteins in signal transduction pathways that control cell growth and proliferation. Inhibition of FTase has been a key strategy in the development of anticancer therapies.

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Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras Ras Raf Raf Ras->Raf Farnesyl Farnesyl Group FTase Farnesyltransferase (FTase) Farnesyl->FTase GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Pro_Ras Pro-Ras Receptor->Pro_Ras FTase->Pro_Ras Piperazin_2_one Piperazin-2-one Derivative Piperazin_2_one->FTase Inhibition Pro_Ras->Ras Farnesylation MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: Inhibition of the Ras signaling pathway by piperazin-2-one derivatives.

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
Vindoline-piperazine conjugate 23 MDA-MB-468 (Breast)1.00[2][3]
Vindoline-piperazine conjugate 25 HOP-92 (Lung)1.35[2]
Piperazine-substituted chalcone PC10 MAO-B0.65
Piperazine-substituted chalcone PC11 MAO-B0.71
2j MAO-A23.10[4][5][6]
2m MAO-A24.14[4][5][6]
Pyridazinobenzylpiperidine S5 MAO-B0.203[7]
Pyridazinobenzylpiperidine S15 MAO-A3.691[7]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

Materials:

  • Cancer cell lines (e.g., HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperazin-2-one derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]

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MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add piperazin-2-one derivatives incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 1.5h add_mtt->incubate3 solubilize Add solubilization solution (DMSO) incubate3->solubilize read_absorbance Measure absorbance at 492 nm solubilize->read_absorbance analyze Calculate cell viability and IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Derivatives of piperazine have demonstrated significant activity against a variety of bacterial and fungal pathogens.[11] Their mechanisms of action can vary, with some compounds targeting essential microbial enzymes.

Quantitative Data: Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
RL-308 Shigella flexineri2[12]
RL-308 S. aureus4[12]
RL-308 MRSA16[12]
RL-328 Shigella dysentriae128[12]
Chalcone derivative Candida albicans2.22[13]
Azole-piperazine analogue Various bacteria & fungi3.1 - 25[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Antimicrobial compounds (piperazin-2-one derivatives)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or nephelometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the piperazin-2-one derivatives in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microorganism suspension.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[16][17]

Neuroprotective Activity

Piperazine derivatives have been investigated for their potential in treating neurodegenerative diseases.[18] One of the key mechanisms explored is the inhibition of monoamine oxidases (MAOs), enzymes that are crucial in the metabolism of neurotransmitters.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. Dysregulation of MAO activity is implicated in several neurological disorders, including Parkinson's and Alzheimer's diseases. Selective inhibition of MAO isoforms is a therapeutic strategy for these conditions.

Experimental Protocol: Monoamine Oxidase (MAO) Activity Assay

This fluorometric assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like p-tyramine.[19][20][21]

Materials:

  • Source of MAO enzyme (e.g., tissue homogenate)

  • p-Tyramine (substrate)

  • MAO-A inhibitor (e.g., Clorgyline)

  • MAO-B inhibitor (e.g., Pargyline or Selegiline)

  • Dye reagent that reacts with H₂O₂ to produce a fluorescent product

  • Horseradish peroxidase (HRP)

  • Assay buffer

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Prepare tissue homogenates or other enzyme sources in the assay buffer.

  • Inhibitor Addition: To measure the activity of a specific MAO isoform, pre-incubate the enzyme with a selective inhibitor for the other isoform (e.g., use Clorgyline to inhibit MAO-A and measure MAO-B activity).

  • Reaction Initiation: Add the substrate (p-tyramine), HRP, and the dye reagent to the wells.

  • Incubation: Incubate the plate at a controlled temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[19]

  • Data Analysis: The rate of fluorescence increase is proportional to the MAO activity. Calculate the percent inhibition for the test compounds and determine their IC50 values.

The piperazin-2-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a wide range of biological activities, including potent anticancer effects through the inhibition of key signaling pathways, broad-spectrum antimicrobial activity, and promising neuroprotective properties via enzyme inhibition. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of new piperazin-2-one-based drug candidates. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

The Piperazinone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship of N-Substituted Piperazinones for Researchers, Scientists, and Drug Development Professionals.

The piperazin-2-one moiety has emerged as a versatile and privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its inherent structural features, including a conformationally constrained ring system and two strategic nitrogen atoms, provide an excellent platform for the design of potent and selective therapeutic agents. This technical guide delves into the critical structure-activity relationships (SAR) of N-substituted piperazinones, offering a comprehensive overview of their therapeutic potential, with a primary focus on their roles as Factor Xa inhibitors, dipeptidyl peptidase-4 (DPP-4) inhibitors, and cytotoxic agents against cancer.

Factor Xa Inhibitors: A New Frontier in Anticoagulation

N-substituted piperazinones have been extensively investigated as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. The development of potent and selective FXa inhibitors represents a significant advancement in the prevention and treatment of thromboembolic disorders.

Structure-Activity Relationship of Piperazinone-Based Factor Xa Inhibitors

A systematic exploration of substitutions on the piperazinone core has revealed key structural requirements for potent FXa inhibition. A seminal study in this area described a series of substituted piperazinone-based transition state inhibitors, with one compound exhibiting an impressive IC50 of 0.9 nM.[1] Another study on 1-arylsulfonyl-3-piperazinone derivatives identified a potent inhibitor with an IC50 of 0.06 µM and high selectivity over other serine proteases like thrombin and trypsin.[2]

The general SAR for these inhibitors can be summarized as follows:

  • N1-Substitution: The substituent at the N1 position of the piperazinone ring is crucial for interacting with the S4 pocket of Factor Xa. Bulky, hydrophobic groups, often containing aromatic or heteroaromatic rings, are generally favored. For instance, a 4-(piperidino)pyridine group has been shown to be an effective replacement for the more traditional guanidino or amidino moieties.[2]

  • N4-Substitution: The N4 position often accommodates a group that projects towards the S1 pocket of the enzyme. Aromatic groups, such as a substituted phenyl or naphthyl ring, are common. The nature and position of substituents on this aromatic ring significantly influence potency. For example, a 6-chloro-2-naphthalenylsulfonyl group at the N4 position has been shown to be highly effective.[2]

Table 1: SAR of N-Substituted Piperazinones as Factor Xa Inhibitors

Compound IDN1-SubstituentN4-SubstituentFactor Xa IC50 (nM)Reference
34 (Structure not fully disclosed in abstract)(Structure not fully disclosed in abstract)0.9[1]
M55113 (30a) [[1-(4-pyridinyl)-4-piperidinyl]methyl](6-Chloro-2-naphthalenyl)sulfonyl60[2]
Experimental Protocols

A general synthetic route involves the reaction of a suitably substituted piperazin-2-one with an arylsulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran. The N1-substituent can be introduced before or after the N4-sulfonylation, depending on the desired final compound and the reactivity of the starting materials.

The inhibitory activity of the synthesized compounds against Factor Xa is typically determined using a chromogenic substrate assay. The assay measures the ability of the compound to inhibit the cleavage of a specific chromogenic substrate by purified human Factor Xa. The change in absorbance over time is monitored, and the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated.

Factor_Xa_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assay Start Piperazin-2-one Starting Material Step1 N4-Arylsulfonylation Start->Step1 Step2 N1-Alkylation/ Functionalization Step1->Step2 Final_Compound Final N-Substituted Piperazinone Derivative Step2->Final_Compound Inhibitor Test Compound Final_Compound->Inhibitor Enzyme Human Factor Xa Incubation Incubation Enzyme->Incubation Substrate Chromogenic Substrate Substrate->Incubation Inhibitor->Incubation Measurement Spectrophotometric Measurement (OD405nm) Incubation->Measurement Analysis IC50 Calculation Measurement->Analysis

Caption: General workflow for the synthesis and evaluation of N-substituted piperazinones as Factor Xa inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Modern Approach to Diabetes Management

N-substituted piperazinones and related piperazine derivatives have also shown significant promise as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key therapeutic target for the management of type 2 diabetes. DPP-4 inhibitors work by preventing the degradation of incretin hormones, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.

Structure-Activity Relationship of Piperazine-based DPP-4 Inhibitors

SAR studies have revealed that the piperazine scaffold can effectively mimic the dipeptide structure of the natural substrates of DPP-4.

  • N1-Substitution: The N1-substituent often contains a group that can form key interactions with the S1 pocket of the DPP-4 enzyme. Aromatic or heteroaromatic rings, such as a 7-chloro-4-quinolyl group, have been shown to be effective.[3]

  • N4-Acyl Group: An acyl group at the N4 position is a common feature, with variations in this group influencing potency and selectivity. For instance, an acetylpyrrolidine moiety attached to the N4-acetyl group has been identified as a potent DPP-4 inhibitor.[3]

Table 2: SAR of N-Substituted Piperazines as DPP-4 Inhibitors

Compound IDN1-SubstituentN4-Acyl MoietyDPP-4 Inhibition (%) @ 10µMReference
2g 7-Chloro-4-quinolylAcetylpyrrolidine> P32/98 (reference)[3]
8h Phenyl with methoxy and fluoro groupsOxadiazole sulphonamide27.32[4][5]
Experimental Protocols

A common synthetic strategy involves the coupling of a substituted piperazine with a carboxylic acid or its activated derivative (e.g., acid chloride or ester) to form the N-acyl bond. The substituents on the piperazine ring and the acyl group can be varied to explore the SAR.

The DPP-4 inhibitory activity is typically assessed using a fluorometric assay. The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-AMC, by recombinant human DPP-4. The fluorescence of the released product (7-amino-4-methylcoumarin) is measured, and the IC50 value is determined from the concentration-response curve.

DPP4_Inhibition_Pathway cluster_inhibitor Mechanism of Action cluster_effects Physiological Effects GLP1 Active GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Piperazinone_Inhibitor N-Substituted Piperazinone Inhibitor Piperazinone_Inhibitor->DPP4 Inhibits Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Signaling pathway illustrating the mechanism of action of DPP-4 inhibitors.

Cytotoxic Agents: Targeting Cancer Cell Proliferation

The piperazin-2-one scaffold has also been explored for its potential as an anticancer agent. Derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Structure-Activity Relationship of Piperazinone-Based Cytotoxic Agents

A study on piperazin-2-one derivatives, designed through bioisosteric replacement of the imidazole ring of a farnesyltransferase inhibitor, revealed important SAR insights.[6]

  • Bioisosteric Replacement: Replacing the imidazole moiety with groups like guanidine, thiourea, and hydrazide led to an increase in cytotoxicity. The guanidine derivative showed the highest activity, with IC50 values less than 2 µM against two cancer cell lines.[6]

  • Substituent Effects: The electronic properties of the substituted groups appear to play a significant role in cytotoxic activity. Electron-donating or electron-withdrawing groups on the aryl rings can modulate the potency.

Table 3: Cytotoxicity of N-Substituted Piperazin-2-one Derivatives

Compound IDKey Functional GroupHT-29 IC50 (µM)A549 IC50 (µM)Reference
7g Guanidine< 2< 2[6]
7f ThioureaPotentPotent[6]
7c HydrazidePotentPotent[6]
7e ImidazoleSimilar to standardSimilar to standard[6]
5 HydroxylNot significantNot significant[6]
6 MethoxyNot significantNot significant[6]
Experimental Protocols

The synthesis of these compounds often starts with the preparation of a 1-substituted piperazin-2-one core. This is followed by the introduction of a second substituent at the other nitrogen atom, often through an intermediate like methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate. The final step involves the conversion of the ester group to various other functionalities like amides, hydrazides, or thioureas.[6]

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability. Cancer cell lines are treated with various concentrations of the test compounds, and the IC50 value, the concentration that inhibits cell growth by 50%, is determined.

Cytotoxicity_Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay Cell_Lines Cancer Cell Lines (e.g., HT-29, A549) Seeding Cell Seeding (96-well plates) Cell_Lines->Seeding Treatment Addition of Compounds to Cells Seeding->Treatment Compound_Prep Preparation of Serial Dilutions of Test Compounds Compound_Prep->Treatment Incubation Incubation (e.g., 72h) Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilization of Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement (e.g., 570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Value Calculation Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow for determining the cytotoxicity of N-substituted piperazinones using the MTT assay.

References

Potential Therapeutic Targets for 1-(tert-Butyl)piperazin-2-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(tert-Butyl)piperazin-2-one is a small molecule belonging to the piperazinone class of heterocyclic compounds. While direct pharmacological data for this specific molecule is not extensively available in the public domain, the piperazine and piperazin-2-one scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of potential therapeutic targets for this compound by examining the known biological activities of structurally related compounds. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts centered on this molecule.

The piperazine moiety is a versatile scaffold known to interact with a wide range of biological targets, particularly neurotransmitter receptors in the central nervous system (CNS).[1][2] The incorporation of a lactam function to form the piperazin-2-one ring, along with the presence of a bulky tert-butyl group at the N1 position, is expected to significantly influence the molecule's physicochemical properties, metabolic stability, and target interaction profile. This guide will explore potential applications in oncology, CNS disorders, and infectious diseases based on the pharmacology of related piperazin-2-one and N-tert-butyl-piperazine derivatives.

Postulated Therapeutic Arenas and Targets

Based on the activities of analogous structures, this compound may hold therapeutic potential in several key areas:

  • Central Nervous System (CNS) Disorders: Piperazine derivatives have a well-documented history of targeting CNS receptors. A structurally related compound, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, has demonstrated anxiolytic and antidepressant-like effects, with activity at serotonergic (5-HT1A), adrenergic (α1B), and dopaminergic (D2) receptors.[3]

  • Oncology: The piperazine ring is a common feature in various anticancer agents, including kinase inhibitors.[4] Furthermore, piperazine-1,2,3-triazole derivatives have been investigated as potential treatments for pancreatic cancer.[5]

  • Infectious Diseases: Piperazin-2-one derivatives have been reported to exhibit anti-adenoviral activity, suggesting a potential role in the development of novel antiviral agents.[6]

The following sections will delve into the specific targets and available quantitative data for these related compounds, providing a rationale for the investigation of this compound in these therapeutic areas.

Quantitative Data for Structurally Related Compounds

The following table summarizes the available quantitative data for compounds structurally related to this compound, providing insights into their potential target affinities.

Compound NameTarget(s)Assay TypeQuantitative Data (e.g., Ki, IC50)Reference
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180)α1B Adrenergic ReceptorCompetition BindingLow micromolar range[3]
5-HT1A ReceptorCompetition BindingLow micromolar range[3]
D2 ReceptorCompetition BindingLow micromolar range[3]
Trisubstituted piperazin-2-one derivativeAdenovirus ReplicationAntiviral Assay-[6]

Key Experimental Methodologies

To facilitate further research, this section outlines typical experimental protocols for assessing the activity of novel compounds at the potential therapeutic targets identified.

Receptor Binding Assays

Objective: To determine the binding affinity of a test compound for a specific receptor.

General Protocol (for 5-HT1A Receptor Binding):

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT is commonly used as the radioligand.

  • Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂ and other additives.

  • Incubation: Membranes, radioligand, and various concentrations of the test compound (or vehicle for control) are incubated together.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is calculated and can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vitro Antiviral Assays

Objective: To evaluate the ability of a compound to inhibit viral replication in a cell-based model.

General Protocol (for Adenovirus):

  • Cell Line: A549 cells (human lung carcinoma) are commonly used as they are permissive to adenovirus infection.

  • Virus: A specific serotype of adenovirus is used to infect the cells.

  • Treatment: Cells are treated with various concentrations of the test compound before, during, or after viral infection.

  • Incubation: Infected and treated cells are incubated for a period sufficient for viral replication (e.g., 48-72 hours).

  • Endpoint Measurement: Viral replication can be quantified by various methods, such as:

    • Plaque Assay: To determine the number of infectious virus particles.

    • Quantitative PCR (qPCR): To measure the amount of viral DNA.

    • Cytopathic Effect (CPE) Assay: To assess virus-induced cell death, often measured using a cell viability dye like MTT.

  • Data Analysis: The EC50 value (the concentration of the compound that inhibits viral replication by 50%) is determined.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by piperazin-2-one derivatives and a general workflow for screening and target identification.

G cluster_0 Postulated 5-HT1A Receptor Signaling Pathway Piperazin-2-one Derivative Piperazin-2-one Derivative 5-HT1A Receptor 5-HT1A Receptor Piperazin-2-one Derivative->5-HT1A Receptor Binds to Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits Cellular Response Cellular Response PKA->Cellular Response Modulates

Caption: Postulated 5-HT1A Receptor Signaling Pathway for a Piperazin-2-one Derivative.

G Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: General Drug Discovery Workflow.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently limited, the analysis of structurally related compounds provides a strong rationale for its investigation in the fields of CNS disorders, oncology, and infectious diseases. The piperazin-2-one core, modified with an N-tert-butyl group, presents a unique chemical entity with the potential for novel pharmacological activities. This technical guide offers a starting point for researchers by summarizing the known activities of similar molecules, providing standardized experimental protocols, and visualizing potential mechanisms of action. Further investigation through systematic screening and target identification studies is warranted to fully elucidate the therapeutic potential of this compound.

References

A Comprehensive Review of Synthetic Routes for Piperazin-2-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique structural features, which allow for the presentation of substituents in well-defined spatial orientations, have made it an attractive target for the development of novel therapeutics. This technical guide provides an in-depth review of the principal synthetic strategies for the construction of the piperazin-2-one ring system, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.

Cascade Double Nucleophilic Substitution

A highly efficient and convergent approach to substituted piperazin-2-ones involves a metal-promoted cascade double nucleophilic substitution. This one-pot reaction allows for the formation of three new bonds and the introduction of two points of diversity, making it a powerful tool for the rapid generation of compound libraries.[1][2][3] The general strategy involves the reaction of a chloro allenylamide with a primary amine and an aryl iodide in the presence of a palladium catalyst.

Logical Workflow for Cascade Double Nucleophilic Substitution:

G A Chloro Allenylamide F One-Pot Reaction A->F B Primary Amine B->F C Aryl Iodide C->F D Palladium Catalyst (e.g., Pd(PPh3)4) D->F E Base (e.g., Cs2CO3) E->F G Piperazin-2-one Derivative F->G Formation of 3 bonds 2 points of diversity

Caption: One-pot cascade synthesis of piperazin-2-ones.

Table 1: Quantitative Data for Cascade Double Nucleophilic Substitution

EntryAryl IodidePrimary AmineYield (%)Reference
1IodobenzeneBenzylamine75[3]
24-IodotolueneCyclohexylamine82[3]
31-Iodo-4-methoxybenzenePhenethylamine78[3]
41-Iodo-3-nitrobenzeneAllylamine65[3]

Experimental Protocol: General Procedure for Cascade Double Nucleophilic Substitution [3]

To a solution of chloro allenylamide (1.0 equiv) in acetonitrile are added the primary amine (1.2 equiv), aryl iodide (1.1 equiv), Pd(PPh3)4 (0.05 equiv), and Cs2CO3 (2.0 equiv). The reaction mixture is stirred at 80 °C for 12-16 hours under an inert atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired piperazin-2-one derivative.

Intramolecular Cyclization of Diamine Derivatives

A common and versatile method for the synthesis of piperazin-2-ones is the intramolecular cyclization of appropriately functionalized N-(2-aminoethyl)amino acid derivatives. This strategy encompasses several variations, including the use of activating agents to facilitate the amide bond formation.

Cyclization of N-(2-aminoethyl)amino Esters

The reaction between a 1,2-diamine and an α,β-unsaturated ester or a haloacetyl halide followed by intramolecular aminolysis is a straightforward approach. For instance, the reaction of ethylenediamine with diethyl oxalate leads to the formation of piperazine-2,3-diones, which can be selectively reduced to piperazin-2-ones.[4]

Experimental Workflow for Cyclization of Diamine Derivatives:

G A 1,2-Diamine C Acyclic Intermediate A->C B Activated Acyl Donor (e.g., Diethyl Oxalate) B->C D Intramolecular Cyclization C->D E Piperazin-2-one Derivative D->E G A Aldehyde E Ugi 4-Component Reaction A->E B Amine (N-protected amino acid) B->E C Carboxylic Acid C->E D Isocyanide D->E F Acyclic Ugi Adduct E->F G Deprotection & Cyclization F->G H Piperazin-2-one Derivative G->H

References

Methodological & Application

Synthesis of 1-(tert-Butyl)piperazin-2-one from N-Boc-piperazine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the multi-step synthesis of 1-(tert-butyl)piperazin-2-one, a valuable building block in medicinal chemistry, starting from N-Boc-piperazine. The synthetic route involves three key transformations: the formation of the piperazin-2-one core via cyclization of an N-Boc protected diamine, subsequent deprotection of the Boc group, and a final N-alkylation to introduce the tert-butyl moiety. This document outlines the detailed experimental procedures for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to guide researchers in the successful preparation of the target compound.

Introduction

Piperazine and its derivatives are privileged scaffolds in drug discovery, appearing in a wide array of approved pharmaceuticals. The piperazin-2-one motif, in particular, serves as a constrained cyclic diamine that can modulate the physicochemical properties and pharmacological activity of drug candidates. The synthesis of specifically substituted piperazin-2-ones, such as this compound, is of significant interest for the development of novel therapeutics. The tert-butyl group can impart unique steric and electronic properties, influencing receptor binding and metabolic stability.

The following protocol details a reliable three-step synthesis to obtain this compound. The synthesis begins with the construction of the 4-Boc-piperazin-2-one intermediate, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group, and concludes with the challenging introduction of a sterically hindered tert-butyl group onto the lactam nitrogen.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Piperazin-2-one Ring Formation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-tert-Butylation N-Boc-ethylenediamine N-Boc-ethylenediamine 4-Boc-piperazin-2-one 4-Boc-piperazin-2-one N-Boc-ethylenediamine->4-Boc-piperazin-2-one  K2CO3, Acetonitrile, Reflux Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->4-Boc-piperazin-2-one Piperazin-2-one Piperazin-2-one 4-Boc-piperazin-2-one->Piperazin-2-one  4M HCl in Dioxane, RT Final_Product This compound Piperazin-2-one->Final_Product  NaH, DMF, 0°C to RT tert-Butyl_bromide tert-Butyl bromide tert-Butyl_bromide->Final_Product

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-oxo-1-piperazinecarboxylate (4-Boc-piperazin-2-one)

This procedure outlines the formation of the piperazin-2-one ring system through the cyclization of N-Boc-ethylenediamine with ethyl chloroacetate.

Materials:

  • N-Boc-ethylenediamine

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-ethylenediamine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.5 eq.).

  • Add ethyl chloroacetate (1.1 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-oxo-1-piperazinecarboxylate as a solid.

Step 2: Synthesis of Piperazin-2-one

This protocol describes the removal of the Boc protecting group under acidic conditions to yield the free piperazin-2-one.

Materials:

  • tert-Butyl 4-oxo-1-piperazinecarboxylate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 4-oxo-1-piperazinecarboxylate (1.0 eq.) in a minimal amount of 1,4-dioxane.

  • To this solution, add 4M HCl in 1,4-dioxane (3-5 eq.) at room temperature.

  • Stir the reaction mixture for 1-3 hours. The hydrochloride salt of the product may precipitate.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can be washed with diethyl ether and collected by filtration to yield piperazin-2-one hydrochloride.

  • For the free base, the crude salt is dissolved in water and basified with a strong base (e.g., solid KOH or concentrated NaOH) to a pH > 11, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The combined organic extracts are then dried and concentrated.

Step 3: Synthesis of this compound

This procedure details the N-alkylation of piperazin-2-one with a tert-butyl group. This step can be challenging due to the steric hindrance of the tert-butyl group.

Materials:

  • Piperazin-2-one

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • tert-Butyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of piperazin-2-one (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add tert-butyl bromide (1.5 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Yields are indicative and may vary based on reaction scale and optimization.

StepProductStarting MaterialReagentsSolventTemp.Time (h)Yield (%)
1tert-Butyl 4-oxo-1-piperazinecarboxylateN-Boc-ethylenediamineEthyl chloroacetate, K₂CO₃AcetonitrileReflux12-1670-85
2Piperazin-2-one hydrochloridetert-Butyl 4-oxo-1-piperazinecarboxylate4M HCl in DioxaneDioxaneRT1-3>90
3This compoundPiperazin-2-oneNaH, tert-Butyl bromideDMF0°C to RT16-2430-50

Signaling Pathway Diagram

The logical relationship of the multi-step synthesis is depicted below, illustrating the progression from starting materials to the final product through key intermediates.

Signaling_Pathway Start N-Boc-ethylenediamine + Ethyl chloroacetate Intermediate1 tert-Butyl 4-oxo-1-piperazinecarboxylate Start->Intermediate1 Cyclization Intermediate2 Piperazin-2-one Intermediate1->Intermediate2 Deprotection FinalProduct This compound Intermediate2->FinalProduct N-tert-Butylation

Application Notes and Protocols for the N-alkylation of Piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the N-alkylation of piperazin-2-one, a key synthetic transformation for accessing a diverse range of molecular scaffolds in drug discovery.

Introduction

The piperazin-2-one moiety is a valuable structural motif found in numerous biologically active compounds and is considered a privileged scaffold in medicinal chemistry. The ability to selectively introduce substituents on the nitrogen atoms of the piperazin-2-one ring is crucial for modulating the pharmacological properties of lead compounds. N-alkylation, the formation of a carbon-nitrogen bond, is a fundamental method for achieving this functionalization.

The N-alkylation of piperazin-2-one typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the lactam attacks an electrophilic alkylating agent, such as an alkyl halide. The reaction is generally performed in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. The choice of base, solvent, and reaction temperature is critical for achieving high yields and minimizing side reactions.

Due to the presence of two nitrogen atoms in the piperazine ring system, selective mono-alkylation can be a challenge. In the case of piperazin-2-one, the N1 nitrogen is part of an amide (lactam) and is significantly less nucleophilic than the N4 secondary amine. Therefore, alkylation is expected to occur selectively at the N4 position under standard conditions. Forcing conditions could potentially lead to alkylation at N1, although this is less common. For selective N1 alkylation, protection of the N4 position is typically required.

Data Presentation: N-Alkylation Conditions and Yields

The following table summarizes representative quantitative data for N-alkylation reactions of piperazine derivatives. While specific data for the direct alkylation of unsubstituted piperazin-2-one is not extensively reported, the conditions for N-acetylpiperazine provide a close and relevant analogue, demonstrating high yields with various primary alkyl bromides.

SubstrateAlkylating Agent (eq.)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
N-Acetylpiperazinen-Butyl bromide (1.1)K₂CO₃ (1.25)AcetonitrileReflux (~82)Overnight88[1]
N-Acetylpiperazinen-Hexyl bromide (1.1)K₂CO₃ (1.25)AcetonitrileReflux (~82)Overnight90[1]
N-Acetylpiperazinen-Octyl bromide (1.1)K₂CO₃ (1.25)AcetonitrileReflux (~82)Overnight71[1]
N-Acetylpiperazinen-Dodecyl bromide (1.1)K₂CO₃ (1.25)AcetonitrileReflux (~82)Overnight79[1]
N-Boc-piperazineAlkyl halide (1.0-1.2)K₂CO₃ (1.5-2.0)Acetonitrile/DMFRT to 80-High[2]
Substituted PiperazineAlkyl Bromide (1.1)K₂CO₃ (2.0)Acetonitrile60-80--[3]

Experimental Protocols

The following is a generalized protocol for the N4-alkylation of a piperazin-2-one derivative. This protocol is adapted from established procedures for the alkylation of structurally similar N-acetylpiperazine and other piperazine derivatives.[1][2][3]

Materials:

  • Piperazin-2-one or N1-substituted piperazin-2-one (1.0 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the piperazin-2-one derivative (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to create a stirrable suspension (a typical concentration is 0.1-0.5 M).

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir until the starting material is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of the reaction solvent or ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction:

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-alkylated piperazin-2-one.

Visualizations

Chemical Reaction Scheme

The following diagram illustrates the general chemical transformation in the N-alkylation of piperazin-2-one.

G Figure 1: General Reaction for N4-Alkylation of Piperazin-2-one cluster_reactants Reactants cluster_products Product Piperazinone Piperazin-2-one Reaction Piperazinone->Reaction AlkylHalide +   R-X AlkylHalide->Reaction Product N4-Alkyl-piperazin-2-one Reaction->Product Base, Solvent Heat Figure 2: Experimental Workflow for N-Alkylation A 1. Setup Add Piperazin-2-one & Base to Flask B 2. Reagent Addition Add Solvent & Alkyl Halide A->B C 3. Reaction Heat and Stir, Monitor by TLC/LC-MS B->C D 4. Work-up Cool, Filter, and Concentrate C->D E 5. Extraction Partition between EtOAc and Water D->E F 6. Drying Dry with Na₂SO₄ and Concentrate E->F G 7. Purification Column Chromatography F->G H Pure N-Alkylated Product G->H

References

The Versatility of the 1-(tert-Butyl)piperazin-2-one Scaffold in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(tert-butyl)piperazin-2-one moiety has emerged as a privileged scaffold in medicinal chemistry, offering a unique combination of steric bulk and conformational rigidity that is advantageous for designing selective and potent therapeutic agents. The tert-butyl group can provide metabolic stability and influence binding affinity, while the piperazin-2-one core serves as a versatile template for a variety of chemical modifications. This document provides detailed application notes and experimental protocols for leveraging this scaffold in drug discovery programs targeting a range of diseases, including cancer and central nervous system (CNS) disorders.

Application Notes

The this compound scaffold and its derivatives have demonstrated significant potential across multiple therapeutic areas. The inherent properties of this structural motif make it an attractive starting point for the development of novel drug candidates.

Anticancer Activity:

Derivatives of the piperazin-2-one class have shown promising cytotoxic effects against various cancer cell lines.[1] A key mechanism of action for some of these compounds is the inhibition of farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins.[1] By disrupting the Ras signaling pathway, which is frequently hyperactivated in many cancers, these derivatives can lead to decreased cell proliferation and the induction of apoptosis.[1]

Furthermore, related piperazine-containing compounds have been investigated as inhibitors of the S100A2-p53 protein-protein interaction, a target of interest in pancreatic and other cancers.[2] Overexpression of S100A2 can inhibit the tumor suppressor p53, leading to aberrant cancer cell proliferation.[3] Compounds that disrupt this interaction can restore p53 function and induce cancer cell death.

Central Nervous System (CNS) Activity:

The piperazine ring is a well-established pharmacophore in CNS drug discovery, and the incorporation of a tert-butyl group can fine-tune the pharmacological profile of these agents.[4] One notable derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), has demonstrated anxiolytic- and antidepressant-like activities in preclinical models.[5] Its mechanism is believed to involve the modulation of serotonergic, noradrenergic, and dopaminergic pathways, with binding affinity for α1B, 5-HT1A, and D2 receptors.[5] This highlights the potential of the scaffold in developing novel treatments for a range of neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives based on the piperazine scaffold.

Table 1: Anticancer Activity of Piperazin-2-one and Related Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Target/MechanismReference
Guanidine Derivative (7g)HT-29 (Colon)MTT Assay< 500Cytotoxicity[6]
Guanidine Derivative (7g)A549 (Lung)MTT Assay< 500Cytotoxicity[6]
Triazole Derivative 11c (4-Br)MiaPaCa-2 (Pancreatic)Growth InhibitionNot specifiedS100A2-p53 Interaction[2]
Triazole Derivative 11i (3-Cl)MiaPaCa-2 (Pancreatic)Growth InhibitionNot specifiedS100A2-p53 Interaction[2]
Triazole Derivative 11h (4-CF3)MiaPaCa-2 (Pancreatic)Growth InhibitionNot specifiedS100A2-p53 Interaction[2]

Table 2: CNS Receptor Binding Affinity of a 1-(tert-Butyl)piperazin-1-yl Derivative (LQFM180)

ReceptorAssay TypeKi (µM)Reference
α1B AdrenergicRadioligand BindingLow micromolar[5]
5-HT1A SerotoninRadioligand BindingLow micromolar[5]
D2 DopamineRadioligand BindingLow micromolar[5]

Experimental Protocols

Detailed methodologies for the synthesis of the core scaffold and key biological assays are provided below.

Protocol 1: Synthesis of 1-(tert-Butyl)piperazine

This protocol describes a general method for the synthesis of 1-(tert-butyl)piperazine, a key precursor for this compound derivatives. This method involves the reductive amination of piperazine.

Materials:

  • 1-Benzyl-4-tert-butylpiperazine

  • 99% Ethanol

  • 5% Palladium on charcoal (Pd/C) catalyst

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Dissolve 348.5 g of 1-benzyl-4-tert-butylpiperazine in 1200 mL of 99% ethanol.[7]

  • Carefully add 10 g of a 5% palladium on charcoal catalyst to the solution.[7]

  • Transfer the mixture to a hydrogenation apparatus and shake under a hydrogen atmosphere (1 atmosphere) at room temperature.[7]

  • Monitor the reaction until the uptake of hydrogen is complete.

  • Once the reaction is complete, filter the mixture to remove the catalyst.[7]

  • Concentrate the filtrate by evaporation under reduced pressure using a rotary evaporator.[7]

  • Distill the residue under vacuum to obtain 1-tert-butylpiperazine as a colorless oil.[7] The product will crystallize upon standing.

Protocol 2: MTT Assay for Cytotoxicity

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HT-29, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing the serially diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C.[1]

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[1]

  • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Protocol 3: Agar Well Diffusion Assay for Antimicrobial Activity

This protocol describes a method to assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Petri plates with sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Bacterial or fungal cultures

  • Sterile cork borer (6 mm diameter)

  • This compound derivatives dissolved in DMSO

  • DMSO (negative control)

  • Standard antibiotic/antifungal discs (positive control)

  • Incubator

Procedure:

  • Prepare agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates uniformly with the test microorganism.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.[1]

  • Add 100 µL of the test compound solution (at a known concentration) into each well.[1]

  • Add 100 µL of DMSO to one well as a negative control and place standard antibiotic/antifungal discs on the agar as positive controls.[1]

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[1]

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of the this compound scaffold.

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation promotes Inhibitor Piperazin-2-one Derivative (Farnesyltransferase Inhibitor) Inhibitor->Ras inhibits farnesylation

Caption: Ras-Raf-MEK-ERK Signaling Pathway and Inhibition.

S100A2_p53_Interaction S100A2 S100A2 p53 p53 (Tumor Suppressor) S100A2->p53 inhibits CellProliferation Cancer Cell Proliferation S100A2->CellProliferation promotes Apoptosis Apoptosis & Tumor Suppression p53->Apoptosis promotes Inhibitor Piperazine Derivative Inhibitor->S100A2 inhibits interaction

Caption: S100A2-p53 Interaction and Inhibition.

Monoamine_Neurotransmission Presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic->Serotonin release Postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Tryptophan->Serotonin biosynthesis Vesicle Synaptic Vesicle Serotonin->Vesicle packaging Receptor 5-HT1A Receptor Serotonin->Receptor binds Reuptake SERT (Reuptake Transporter) Serotonin->Reuptake reuptake Signal Signal Transduction Receptor->Signal activates Drug This compound Derivative (LQFM180) Drug->Receptor modulates MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 AddCompound Add serial dilutions of This compound derivatives Incubate1->AddCompound Incubate2 Incubate for 48h AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Dissolve Remove supernatant and dissolve formazan with DMSO Incubate3->Dissolve Read Measure absorbance at 570 nm Dissolve->Read Analyze Calculate cell viability and IC50 values Read->Analyze End End Analyze->End

References

Application Notes and Protocols: 1-(tert-Butyl)piperazin-2-one in the Synthesis of Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] Specifically, the piperazin-2-one moiety has emerged as a valuable building block in the design and synthesis of novel compounds targeting the central nervous system (CNS).[3][4] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of biological activity. This document provides detailed application notes and protocols for the use of 1-(tert-butyl)piperazin-2-one as a key starting material in the synthesis of potential CNS agents, including those with anxiolytic, antidepressant, and antipsychotic-like activities.[1][5][6] The tert-butyl group serves as a bulky, lipophilic anchor and a potential modulator of metabolic stability.

Synthetic Pathways and Methodologies

The primary synthetic utility of this compound lies in the reactivity of the secondary amine at the N4 position, which allows for the introduction of various substituents through N-alkylation and N-arylation reactions. These reactions are fundamental in creating libraries of compounds for screening and lead optimization in CNS drug discovery.

A general synthetic workflow for the derivatization of this compound is outlined below.

G A This compound B N-Alkylation or N-Arylation A->B C Diverse Piperazin-2-one Derivatives B->C D Biological Screening (e.g., Receptor Binding Assays) C->D E Lead Compound for CNS Drug Development D->E

Caption: General workflow for the synthesis and screening of CNS agents from this compound.

N-Alkylation for the Synthesis of Piperazin-2-one Derivatives

N-alkylation introduces a flexible linker, which can be crucial for optimal interaction with CNS receptors. A representative protocol for the synthesis of a potential CNS agent, analogous to the reported anxiolytic and antidepressant-like compound LQFM180, is provided below.[5][7]

Experimental Protocol: Synthesis of 1-(tert-Butyl)-4-(arylmethyl)piperazin-2-one Derivatives

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Alkylating Agent: Add the desired substituted benzyl halide (e.g., 3,5-di-tert-butyl-4-hydroxybenzyl chloride, 1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 60-80 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the solid inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

ReactantMolar RatioSolventBaseTime (h)Temperature (°C)Yield (%)Purity (%)
This compound1.0AcetonitrileK₂CO₃88085-95>95
Substituted Benzyl Halide1.1
N-Arylation for the Synthesis of Arylpiperazin-2-one Derivatives

N-arylation is a key transformation for synthesizing compounds that target serotonin and dopamine receptors, many of which are arylpiperazine derivatives.[1][8] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this purpose.[9]

Experimental Protocol: Palladium-Catalyzed N-Arylation

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.2 eq.), the aryl halide (e.g., 1-bromo-3-chlorobenzene, 1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Solvent and Atmosphere: Add anhydrous toluene as the solvent and purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the mixture to 100-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the N-arylpiperazin-2-one.

ReactantMolar RatioCatalystLigandBaseSolventTemperature (°C)Yield (%)
This compound1.2Pd₂(dba)₃BINAPNaOtBuToluene11070-85
Aryl Halide1.0

Biological Activity and CNS Receptor Targeting

Derivatives of piperazin-2-one have shown significant potential as CNS agents by modulating the activity of key neurotransmitter systems. The arylpiperazine moiety, in particular, is a well-established pharmacophore for serotonin (5-HT) and dopamine (D₂) receptors.[5][6]

The diagram below illustrates the potential interaction of a synthesized arylpiperazin-2-one derivative with serotonergic and dopaminergic pathways, which are implicated in mood and psychotic disorders.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Arylpiperazin-2-one Derivative B 5-HT1A Receptor (Autoreceptor) A->B Agonist/Antagonist C D2 Receptor (Autoreceptor) A->C Antagonist D 5-HT2A Receptor A->D Antagonist E D2 Receptor A->E Antagonist F Modulation of Neuronal Signaling (Anxiolytic/Antidepressant/Antipsychotic Effects) B->F Modulates 5-HT release C->F Modulates DA release D->F Blocks 5-HT signaling E->F Blocks DA signaling

Caption: Potential signaling pathways modulated by arylpiperazin-2-one CNS agents.

Quantitative Biological Data of Representative Piperazine CNS Agents

The following table summarizes the binding affinities of representative arylpiperazine derivatives for key CNS receptors. While not directly synthesized from this compound, these data illustrate the potential of this class of compounds.

Compound5-HT₁ₐ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)D₂ Receptor Kᵢ (nM)Reference
Derivative 111-5416-68-[1]
Derivative 21.25-5427-85-[8]
LQFM180Low micromolar-Low micromolar[5]

Conclusion

This compound is a versatile and valuable starting material for the synthesis of novel CNS agents. The straightforward derivatization at the N4 position via N-alkylation and N-arylation allows for the creation of diverse chemical libraries with the potential to modulate key neurotransmitter pathways. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore this promising chemical space in the quest for new and improved treatments for neurological and psychiatric disorders.

References

Application of 1-(tert-Butyl)piperazin-2-one in Anticancer Research: A Scaffolding Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The piperazin-2-one core is a recognized privileged scaffold in medicinal chemistry, forming the basis for a variety of compounds with significant biological activities. While direct anticancer research on 1-(tert-Butyl)piperazin-2-one is not extensively documented in publicly available literature, its structural motif is of significant interest. The tert-butyl group, a bulky and lipophilic moiety, can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its interaction with biological targets. This document outlines the application of the broader piperazin-2-one scaffold in anticancer research, providing a framework for how this compound can be utilized as a key building block in the synthesis of novel anticancer agents. The methodologies and findings from studies on related piperazin-2-one derivatives serve as a valuable guide for future research and development.

Key Mechanisms of Action for Piperazin-2-one Derivatives

Piperazin-2-one derivatives have demonstrated promising cytotoxic effects against a range of cancer cell lines.[1] The primary mechanisms through which these compounds exert their anticancer activity include:

  • Inhibition of Farnesyltransferase and Disruption of the Ras Signaling Pathway: Certain piperazin-2-one derivatives act as inhibitors of farnesyltransferase. This enzyme is crucial for the post-translational modification of Ras proteins, which are key components of the Ras-Raf-MEK-ERK signaling cascade.[1] By inhibiting farnesyltransferase, these compounds can disrupt this pathway, which is often hyperactivated in cancer, leading to reduced cell proliferation and survival.[1]

  • Induction of Apoptosis: Many piperazine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] The activation of key executioner proteins, such as caspases, is a hallmark of this process.[1]

  • Cell Cycle Arrest: The piperazine moiety has been associated with the ability to inhibit the cell cycle, often at the G1/S phase transition, preventing cancer cells from replicating.[2]

Data Presentation: Cytotoxicity of Piperazin-2-one Derivatives

The following table summarizes the cytotoxic activity of a series of 1-(3-chlorophenyl)piperazin-2-one derivatives, which serve as representative examples of the anticancer potential of this compound class.[3] The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDModificationHT-29 (Colon Carcinoma) IC₅₀ (µM)A549 (Lung Carcinoma) IC₅₀ (µM)MRC-5 (Normal Fibroblast) IC₅₀ (µM)
7g Guanidine substituent< 2< 2> 50
7f Thiourea derivativePotentPotentLower cytotoxicity than cancer cells
7c Hydrazide derivativePotentPotentLower cytotoxicity than cancer cells
7e Imidazole substituentSimilar to L-778,123Similar to L-778,123Lower cytotoxicity than cancer cells
Doxorubicin (Reference Drug)PotentPotentCytotoxic

Note: "Potent" indicates significant cytotoxic activity as described in the source, with specific values under 500 µM. L-778,123 is an imidazole-containing farnesyltransferase inhibitor.[3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Ras_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Piperazin2one Piperazin-2-one Derivatives FTase Farnesyltransferase Piperazin2one->FTase Inhibition FTase->Ras Farnesylation (membrane localization) Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by piperazin-2-one derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation Start This compound (Scaffold) Synthesis Chemical Synthesis of Analog Library Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity CellCulture Cancer Cell Line Culture CellCulture->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blotting (Signaling Pathway Proteins) IC50->WesternBlot AnimalModel Tumor Xenograft Model in Mice Apoptosis->AnimalModel CellCycle->AnimalModel WesternBlot->AnimalModel Efficacy Tumor Growth Inhibition AnimalModel->Efficacy

Caption: General experimental workflow for anticancer drug discovery using a scaffold-based approach.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies described for testing piperazin-2-one derivatives.[3][4]

Objective: To determine the concentration at which a test compound inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., HT-29, A549) and a normal cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with a test compound.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ concentration (and other relevant concentrations) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.

  • Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

While this compound itself has not been the direct focus of extensive anticancer studies, its core structure is a key component of a class of molecules with demonstrated anticancer potential. The information and protocols provided here, based on research into related piperazin-2-one derivatives, offer a solid foundation for researchers and drug development professionals interested in exploring the utility of this compound as a scaffold for the design and synthesis of novel and effective anticancer agents. Future work should focus on synthesizing a library of derivatives based on this scaffold and evaluating their efficacy and mechanism of action using the outlined experimental approaches.

References

High-Throughput Screening Assays for Piperazinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of piperazinone derivative libraries. The piperazinone scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a variety of protein classes, including G-protein coupled receptors (GPCRs), kinases, and other enzymes. These protocols are designed to facilitate the identification and characterization of novel bioactive piperazinone derivatives in a drug discovery setting.

Application Note 1: Cell-Based HTS for GPCR Antagonists

Many piperazinone derivatives exhibit activity at GPCRs, which are a major class of drug targets. This application note describes a cell-based HTS campaign to identify antagonists of the serotonin 5-HT2A receptor, a Gαq-coupled GPCR implicated in various neurological disorders. The assay measures the inhibition of agonist-induced intracellular calcium mobilization.

Data Presentation: Representative HTS Campaign Summary for a Phenylpiperazinone Library
ParameterValueDescription
Library Size 10,000Total number of unique phenylpiperazinone derivatives screened.
Screening Concentration 10 µMSingle concentration used for the primary screen.
Target Receptor Human 5-HT2AA Gαq-coupled GPCR involved in various neurological processes.[1]
Cell Line HEK293 (stably expressing human 5-HT2A receptor)
Assay Format 384-well microplateMiniaturized format for increased throughput.[1]
Assay Type Calcium Flux AssayMeasures the inhibition of agonist-induced intracellular calcium release.[1]
Primary Hit Rate 1.5%Percentage of compounds showing >50% inhibition of agonist-induced calcium flux.[1]
Confirmed Hit Rate 1.0%Percentage of primary hits confirmed upon re-testing.[1]
Potency Range (IC50) 100 nM - 10 µMRange of potencies observed for confirmed hits in dose-response studies.[1]

Experimental Workflow: GPCR Antagonist Screening

G Primary_Screen Primary HTS (10,000 Compounds @ 10 µM) Primary_Hits Identify Primary Hits (>50% Inhibition) Primary_Screen->Primary_Hits Hit_Confirmation Hit Confirmation (Re-test Primary Hits) Confirmed_Hits Confirmed Hits Hit_Confirmation->Confirmed_Hits Eliminate False Positives Dose_Response Dose-Response & SAR (IC50 Determination) Primary_Hits->Hit_Confirmation 1.5% Hit Rate Confirmed_Hits->Dose_Response

A general workflow for a GPCR antagonist HTS campaign.
Signaling Pathway: Gαq-Coupled GPCR Signaling

Upon agonist binding, the 5-HT2A receptor activates the Gαq protein, initiating a signaling cascade that results in an increase in intracellular calcium levels. Piperazinone antagonists block this process.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Serotonin (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gαqβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Antagonist Piperazinone Hit (Antagonist) Antagonist->Receptor Blocks IP3R IP3 Receptor (on ER) IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release IP3R->Ca_Release Response Cellular Response Ca_Release->Response PKC->Response

Gαq-coupled GPCR signaling pathway.
Protocol 1: Cell-Based Calcium Flux HTS Assay

This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well format.

Materials and Reagents:

  • HEK293 cell line stably expressing the human 5-HT2A receptor

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Probenecid

  • 5-HT (Serotonin) agonist

  • Piperazinone compound library (10 mM in DMSO)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Culture HEK293-5HT2A cells to 80-90% confluency. Harvest and resuspend cells in culture medium at a density of 200,000 cells/mL. Dispense 25 µL of the cell suspension into each well of a 384-well plate and incubate for 18-24 hours.[1]

  • Dye Loading: Prepare the calcium-sensitive dye loading solution in assay buffer containing probenecid. Add 25 µL of the dye solution to each well and incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.

  • Compound Addition: Prepare a working dilution of the piperazinone library compounds in assay buffer. Transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate using an automated liquid handler. Incubate at room temperature for 15-30 minutes.[1]

  • Agonist Stimulation and Signal Detection: Prepare the 5-HT agonist solution in assay buffer at a concentration that elicits an EC80 response. Place the cell plate in the fluorescence plate reader. Initiate kinetic reading and inject 10 µL of the agonist solution into each well. Continue reading the fluorescence signal for 60-120 seconds.[1]

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) for each well. Normalize the data to positive (agonist only) and negative (buffer only) controls. Calculate the percentage of inhibition for each compound and identify primary hits based on a predefined threshold (e.g., >50% inhibition).[1]

Application Note 2: Cell-Based HTS for Anticancer Activity

Piperazinone derivatives are widely investigated for their potential as anticancer agents, often targeting signaling pathways crucial for cancer cell survival and proliferation. This application note details a cell-based HTS campaign to identify piperazinone compounds with antiproliferative activity against a human cancer cell line.

Data Presentation: Representative HTS Campaign Summary for an Anticancer Screen
ParameterValueDescription
Library Size 10,000Total number of unique piperazinone derivatives screened.
Screening Concentration 10 µMSingle concentration used for the primary screen.
Cell Line K562 (Human Leukemia)A commonly used cancer cell line for primary screening.[1]
Assay Format 384-well microplateStandard format for HTS to ensure efficiency.[1]
Primary Assay CellTiter-Glo®Luminescence-based assay to measure cell viability by quantifying ATP.[1]
Primary Hit Rate 2.0%Percentage of compounds causing >50% growth inhibition.[1]
Confirmed Hit Rate 1.2%Percentage of primary hits confirmed in repeat experiments.[1]
Potency Range (GI50) 60 nM - 16 µMRange of 50% growth inhibition concentrations for confirmed hits.[1]

Experimental Workflow: Anticancer Compound Screening

G Primary_Screen Primary Screen (Cell Proliferation Assay) Hit_Confirmation Hit Confirmation (Re-test Primary Hits) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis (GI50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (e.g., Apoptosis Assay) Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Dose_Response->Secondary_Assays G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Survival Cell Survival & Proliferation AKT->Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Piperazinone Piperazinone Hit Piperazinone->PI3K Inhibits Piperazinone->Apoptosis Induces G Primary_Screen Primary HTS (Biochemical Kinase Assay) Hit_Validation Hit Validation (Orthogonal Assays) Primary_Screen->Hit_Validation Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Validation->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cellular_Assays Cell-Based Assays Selectivity_Profiling->Cellular_Assays G cluster_pathway Src Kinase Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Src Src Kinase RTK->Src Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Src->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Piperazinone Piperazinone Hit Piperazinone->Src Inhibits

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(tert-Butyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the purification of 1-(tert-Butyl)piperazin-2-one using preparative High-Performance Liquid Chromatography (HPLC). The described method is a robust reversed-phase HPLC strategy, suitable for achieving high purity of the target compound, a crucial step in many synthetic and drug development workflows. Due to the absence of a strong UV chromophore in the target molecule, this protocol employs Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) for effective fraction collection.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol [1]
Boiling Point 279.9±33.0 °C (predicted)[1]
Density 0.999±0.06 g/cm³ (predicted)[1]
Solubility Soluble in polar organic solvents like methanol and acetonitrile.

HPLC Purification Strategy

Reversed-phase HPLC is the method of choice for the purification of moderately polar to non-polar compounds like this compound. A C18 stationary phase provides excellent resolving power for separating the target compound from potential impurities generated during synthesis. A gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier ensures good peak shape and separation efficiency.

Experimental Protocol

1. Materials and Reagents:

  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or deionized

  • Formic Acid (FA), LC-MS grade

  • Syringe filters, 0.45 µm PTFE

2. HPLC System and Parameters:

ParameterRecommended Setting
HPLC System Preparative HPLC system with gradient capability
Column C18, 10 µm, 250 x 21.2 mm (or similar preparative dimensions)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 20 mL/min
Column Temperature Ambient
Detector ELSD or Mass Spectrometer
Injection Volume 1-5 mL (dependent on concentration and column capacity)

3. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 10-20 mg/mL.

  • Ensure complete dissolution; sonication may be applied if necessary.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.[2][3]

4. Purification Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions (5% B) until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient elution as specified in the HPLC parameters table.

  • Monitor the separation in real-time and collect fractions corresponding to the peak of interest.

  • Combine the collected fractions containing the pure product.

  • Evaporate the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator).

  • The purified compound can be further dried under high vacuum to remove residual solvents.

5. Post-Purification Analysis:

  • Assess the purity of the final product by analytical HPLC-MS.

  • Confirm the identity of the purified compound using techniques such as ¹H NMR and Mass Spectrometry.

Representative Data

The following table summarizes the expected results from the purification of this compound using the described method.

ParameterValue
Expected Retention Time 12.5 min
Purity (Pre-Purification) ~85%
Purity (Post-Purification) >98%
Recovery >90%

Experimental Workflow

HPLC_Purification_Workflow HPLC Purification Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product in Initial Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto Equilibrated C18 Column filter->inject gradient Run Gradient Elution (ACN/Water + 0.1% FA) inject->gradient collect Collect Fractions (ELSD/MS Detection) gradient->collect pool Pool Pure Fractions collect->pool evaporate Evaporate Solvent pool->evaporate analyze Analyze Purity and Confirm Identity evaporate->analyze

Caption: Workflow for HPLC purification.

References

Application Note: 1H and 13C NMR Spectroscopic Analysis of 1-(tert-Butyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic assignments for 1-(tert-Butyl)piperazin-2-one. Due to the absence of publicly available experimental spectra for this specific compound, this document provides a hypothetical, yet chemically reasonable, dataset based on established NMR principles and data from analogous structures. The note includes a detailed experimental protocol for the acquisition of such spectra and presents the data in a clear, tabular format. A structural diagram is provided for unambiguous assignment of the NMR signals. This information is valuable for researchers in synthetic chemistry, medicinal chemistry, and drug development for the structural verification and characterization of related compounds.

Introduction

This compound is a substituted piperazinone derivative. The piperazinone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules.[1][2][3] This document serves as a practical guide for the assignment of ¹H and ¹³C NMR spectra for this compound, which is crucial for quality control and characterization in a research and development setting.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, coupling constants (for ¹H), and assignments for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
3.42t5.52HH-3
3.18s-2HH-6
2.90t5.52HH-5
1.38s-9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
168.5C-2 (C=O)
56.8C (CH₃)₃
52.5C-3
50.1C-6
45.7C-5
28.3C(C H₃)₃

Experimental Protocol

This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid this compound sample.[1]

  • Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1][4]

  • Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.[1]

  • The final solution depth in the NMR tube should be approximately 4-5 cm.[1]

2. NMR Spectrometer Setup and Data Acquisition:

  • The experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[5]

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Perform a standard shimming procedure to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment with the following typical parameters:

      • Pulse width: ~30°

      • Spectral width: -2 to 12 ppm

      • Acquisition time: ~4 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) with the following typical parameters:

      • Pulse width: ~30°

      • Spectral width: 0 to 200 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra. For the ¹H spectrum, the residual CHCl₃ signal can also be used as a secondary reference at 7.26 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization of Structure and Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the assignments in the data tables.

G cluster_0 This compound N1 N1 C2 C2=O N1->C2 C_tert C N1->C_tert C3 C3H₂ C2->C3 N4 N4H C3->N4 C5 C5H₂ N4->C5 C6 C6H₂ C5->C6 C6->N1 CH3_1 CH₃ C_tert->CH3_1 CH3_2 CH₃ C_tert->CH3_2 CH3_3 CH₃ C_tert->CH3_3

Figure 1: Molecular structure of this compound.

Conclusion

This application note provides a foundational guide for the ¹H and ¹³C NMR analysis of this compound. The presented predicted data and detailed experimental protocol will aid researchers in the structural confirmation and quality assessment of this and related piperazinone derivatives. While the provided NMR data is hypothetical, it is based on sound spectroscopic principles and serves as a reliable reference for experimental work.

References

Application Notes and Protocols for Cellular Assays of 1-(tert-Butyl)piperazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] A notable mechanism of action for some piperazin-2-one derivatives is the inhibition of farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins.[1][2] By inhibiting this enzyme, these compounds can disrupt the Ras signaling pathway, which is often hyperactivated in cancer, leading to reduced cell proliferation and the induction of apoptosis.[1][2] Additionally, the broader piperazine class of molecules is known to interact with G-protein coupled receptors (GPCRs), modulating various signaling pathways.[3]

This document provides detailed protocols for a suite of cellular assays to characterize the biological activity of novel 1-(tert-Butyl)piperazin-2-one analogs. The assays are designed to assess cytotoxicity, specific enzyme inhibition, downstream signaling pathway modulation, and direct target engagement.

Data Presentation

Quantitative data from the following assays should be recorded and summarized in tables for clear comparison of analog activity.

Table 1: Cytotoxicity of this compound Analogs

Analog IDCell LineIC50 (µM) after 48hMax Inhibition (%)
TBP-001A549
TBP-002A549
TBP-003A549
TBP-001HT-29
TBP-002HT-29
TBP-003HT-29

Table 2: Farnesyltransferase (FTase) Inhibition by this compound Analogs

Analog IDFTase IC50 (µM)
TBP-001
TBP-002
TBP-003
Lonafarnib (Control)

Table 3: Effect of this compound Analogs on Ras Activation

Analog IDConcentration (µM)% Inhibition of GTP-Ras
TBP-0011
10
TBP-0021
10
TBP-0031
10

Table 4: Modulation of cAMP Levels by this compound Analogs in HEK293-ADRB2 Cells

Analog IDAgonist EC50 (µM)Antagonist IC50 (µM)
TBP-001
TBP-002
TBP-003
Isoproterenolol (Control)

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analogs

  • Thiazolyl Blue Tetrazolium Bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound analogs in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

G MTT Assay Workflow cluster_0 Plate Preparation cluster_1 Compound Treatment cluster_2 Measurement cluster_3 Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 prepare_compounds Prepare serial dilutions of analogs add_compounds Add compounds to cells prepare_compounds->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read calculate Calculate cell viability and IC50 read->calculate

Workflow for the MTT cell viability assay.
In Vitro Farnesyltransferase (FTase) Inhibition Assay

This fluorescence-based assay directly measures the inhibitory potential of the analogs on FTase enzymatic activity.[1][4]

Materials:

  • Recombinant Farnesyltransferase (FTase)

  • Farnesyl Pyrophosphate (FPP)

  • Dansyl-labeled peptide substrate

  • Assay Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • This compound analogs

  • Lonafarnib (positive control inhibitor)

  • Black, flat-bottom 384-well microplates

  • Fluorescence microplate reader (Ex/Em = 340/550 nm)

Protocol:

  • Prepare serial dilutions of the test compounds and Lonafarnib in the assay buffer.

  • In the microplate, add the test compounds, control inhibitor, or vehicle (DMSO).

  • Add the FTase enzyme to all wells except the blank.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate to each well.

  • Immediately begin kinetic measurement of fluorescence intensity every minute for 60 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 values.[4]

G Farnesyltransferase Inhibition Pathway cluster_0 Farnesylation Process Ras Inactive Ras-GDP Farnesylated_Ras Farnesylated Ras Ras->Farnesylated_Ras Farnesylation FTase Farnesyltransferase (FTase) FTase->Farnesylated_Ras FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Membrane_Ras Active Membrane-Bound Ras-GTP Farnesylated_Ras->Membrane_Ras Membrane Localization Signaling Downstream Signaling (e.g., Raf-MEK-ERK) Membrane_Ras->Signaling Inhibitor This compound Analog Inhibitor->FTase Inhibition

Inhibition of Ras farnesylation by test analogs.
Ras Activation Assay

This pull-down assay measures the levels of active, GTP-bound Ras in cells treated with the test compounds.[5]

Materials:

  • Cell line with active Ras signaling (e.g., A549)

  • This compound analogs

  • Lysis/Wash Buffer

  • GST-Raf1-RBD (Ras Binding Domain) fusion protein

  • Glutathione resin

  • Primary antibody against Ras (pan-Ras)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection reagents

Protocol:

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells and clarify the lysates by centrifugation.

  • Incubate the cell lysates with GST-Raf1-RBD and glutathione resin to pull down active Ras.

  • Wash the resin to remove non-specifically bound proteins.

  • Elute the bound proteins and resolve them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using a pan-Ras antibody.

  • Detect the signal using chemiluminescence and quantify the band intensities.

  • Normalize the amount of active Ras to the total Ras in the cell lysates.

GPCR-Mediated cAMP Assay

This assay measures changes in intracellular cyclic AMP (cAMP) levels, a common second messenger for many GPCRs.

Materials:

  • HEK293 cells stably expressing a GPCR of interest (e.g., beta-2 adrenergic receptor, ADRB2)

  • This compound analogs

  • Isoproterenolol (a known ADRB2 agonist)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well plates

Protocol:

  • Agonist Mode:

    • Seed the cells in a 384-well plate and incubate overnight.

    • Add serial dilutions of the test compounds.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

    • Determine the EC50 for compounds that increase cAMP levels.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the test compounds for 15 minutes.

    • Add a fixed concentration of a known agonist (e.g., isoproterenolol at its EC80).

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure cAMP levels.

    • Determine the IC50 for compounds that inhibit the agonist-induced cAMP production.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of the analogs to their intracellular target protein.[6][7]

Materials:

  • Cells expressing the target protein

  • This compound analogs

  • PBS and protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw)

  • Centrifuge

  • SDS-PAGE and Western blotting equipment

  • Primary antibody against the target protein

Protocol:

  • Treat intact cells with the test compound or vehicle.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble fractions by Western blot using an antibody specific to the target protein.

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[8]

G CETSA Experimental Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Detection & Analysis treat_cells Treat cells with analog or vehicle heat Heat cells across a temperature gradient treat_cells->heat cool Cool cells heat->cool lyse Lyse cells cool->lyse centrifuge Centrifuge to separate soluble and precipitated proteins lyse->centrifuge western Analyze soluble fraction by Western blot centrifuge->western analyze Quantify bands and plot melting curve western->analyze

Workflow for the Cellular Thermal Shift Assay.

References

Application Notes and Protocols for the Use of 1-(tert-Butyl)piperazin-2-one in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and protocols for the utilization of 1-(tert-Butyl)piperazin-2-one as a versatile scaffold in parallel synthesis for the generation of diverse chemical libraries. The piperazin-2-one core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The strategic placement of a tert-butyl group at the N-1 position offers a stable anchor and steric influence, while the remaining positions on the piperazinone ring serve as points for diversification.

These protocols are designed to guide researchers in leveraging this scaffold for the efficient construction of compound libraries aimed at hit identification and lead optimization in drug discovery programs. Methodologies for both solid-phase and solution-phase parallel synthesis are presented.

Introduction to this compound as a Scaffold

The piperazin-2-one motif is a key heterocyclic scaffold found in a wide array of pharmacologically active molecules. Its inherent structural features, including hydrogen bond donors and acceptors, and its conformational pre-organization make it an attractive starting point for the design of novel therapeutics. The use of N-substituted piperazin-2-ones in parallel synthesis allows for the systematic exploration of chemical space around this core structure.

This compound offers several advantages for library synthesis:

  • Orthogonal Reactivity : The N-4 position can be selectively functionalized, while the lactam moiety provides a handle for further modifications.

  • Stereochemical Control : The chiral center at C-3 (if introduced from a chiral precursor) can be used to generate stereochemically defined libraries.

  • Drug-like Properties : The piperazinone core can impart favorable physicochemical properties, such as improved solubility and metabolic stability.

Solid-Phase Parallel Synthesis of N-Acyl-piperazin-2-one Derivatives

This protocol describes a solid-phase approach to generate a library of N-acyl derivatives of this compound. The scaffold is first immobilized on a solid support, followed by diversification at the N-4 position with a variety of carboxylic acids.

Experimental Workflow Diagram

G A 1. Immobilization This compound on Resin B 2. Diversification Parallel acylation with diverse R-COOH A->B C 3. Cleavage Release of library members from resin B->C D 4. Purification & Analysis Parallel purification (e.g., HPLC) C->D E Diverse Library of N-Acyl-1-(tert-butyl)piperazin-2-ones D->E

Caption: Solid-phase synthesis workflow for a piperazin-2-one library.

Detailed Protocol

Step 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

  • Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM and add a solution of this compound (2.5 mmol) and diisopropylethylamine (DIPEA, 5.0 mmol) in anhydrous DCM (10 mL).

  • Agitate the mixture at room temperature for 4 hours.

  • To cap any unreacted trityl chloride groups, add 1 mL of methanol and agitate for an additional 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight. The loading of the scaffold can be determined by gravimetric analysis or by cleavage of a small sample.

Step 2: Parallel Acylation with a Library of Carboxylic Acids

  • Distribute the resin-bound scaffold (e.g., 50 mg, ~0.075 mmol per well) into the wells of a 96-well filter plate.

  • To each well, add a solution of a unique carboxylic acid (0.3 mmol, 4 equivalents) in DMF (0.5 mL).

  • Add a solution of a coupling agent, such as HATU (0.3 mmol, 4 equivalents), and DIPEA (0.6 mmol, 8 equivalents) in DMF (0.5 mL) to each well.

  • Seal the plate and agitate at room temperature for 12 hours.

  • Drain the reaction solutions and wash the resin in each well with DMF (3 x 1 mL), methanol (3 x 1 mL), and DCM (3 x 1 mL).

Step 3: Cleavage of the Library from the Resin

  • To each well, add a cleavage cocktail of trifluoroacetic acid (TFA)/DCM (1:99, v/v, 1 mL).

  • Agitate for 30 minutes at room temperature.

  • Drain the cleavage solution from each well into a corresponding collection plate.

  • Repeat the cleavage step with fresh cleavage cocktail (1 mL) and combine the filtrates.

  • Concentrate the solutions in the collection plate under a stream of nitrogen or using a centrifugal evaporator.

Step 4: Purification and Analysis

  • Dissolve the crude products in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Purify the library members using parallel preparative HPLC-MS.

  • Characterize the final compounds by LC-MS and NMR (for selected examples) to confirm identity and purity.

Representative Data

The following table presents hypothetical yield and purity data for a small subset of a library synthesized using this protocol. Actual results may vary depending on the specific carboxylic acids used.

Compound IDR-Group (from R-COOH)Molecular Weight ( g/mol )Yield (%)Purity (%)
PZ-001 Phenyl274.3585>95
PZ-002 4-Chlorophenyl308.7978>95
PZ-003 2-Thiophenyl280.4181>95
PZ-004 Cyclohexyl280.4291>95
PZ-005 3-Pyridyl275.3475>95

Solution-Phase Parallel Synthesis via Reductive Amination

This protocol describes a solution-phase approach for the synthesis of a library of 1-(tert-Butyl)-4-substituted-piperazin-2-ones via reductive amination. This method is amenable to parallel synthesis in multi-well plates.

Logical Relationship Diagram

G cluster_0 Reactants cluster_1 Reaction cluster_2 Output A This compound (Scaffold) C Reductive Amination (e.g., NaBH(OAc)3) A->C B Diverse Aldehydes/Ketones (R1-CHO / R1-CO-R2) B->C D Library of 4-Substituted-1-(tert-butyl)piperazin-2-ones C->D

Caption: Logical flow for solution-phase parallel synthesis.

Detailed Protocol
  • To an array of reaction tubes (e.g., in a 96-well plate format), add a solution of this compound (0.1 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE, 1 mL).

  • To each tube, add a solution of a unique aldehyde or ketone (0.12 mmol, 1.2 equiv) in DCE (0.5 mL).

  • Allow the mixture to stir for 20 minutes at room temperature to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 0.15 mmol, 1.5 equiv) to each reaction vessel.

  • Seal the reaction plate and agitate at room temperature for 16 hours.

  • Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate (1 mL) to each well.

  • Extract the aqueous layer with DCM (2 x 1 mL).

  • Combine the organic layers for each reaction and concentrate them in a new collection plate using a centrifugal evaporator.

  • The crude products can be purified by parallel flash chromatography or preparative HPLC.

Representative Data

The following table provides hypothetical data for a selection of compounds prepared via this solution-phase protocol.

Compound IDR-Group (from Aldehyde)Molecular Weight ( g/mol )Yield (%)Purity (%)
PZA-01 Benzyl260.3875>95
PZA-02 4-Methoxybenzyl290.4172>95
PZA-03 2-Furanylmethyl250.3468>95
PZA-04 Cyclohexylmethyl266.4482>95
PZA-05 n-Butyl226.3679>95

Conclusion

This compound is a valuable and synthetically tractable scaffold for the construction of diverse chemical libraries. The protocols outlined above for both solid-phase and solution-phase parallel synthesis provide robust starting points for researchers in drug discovery. These methods allow for the rapid generation of novel piperazin-2-one derivatives, which can be screened for biological activity to identify new therapeutic leads. The choice between solid-phase and solution-phase synthesis will depend on the specific goals of the library, the available automation, and the desired scale of production.

Application Notes and Protocols for the Functionalization of the 1-(tert-Butyl)piperazin-2-one Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 1-(tert-butyl)piperazin-2-one scaffold. This privileged core is a valuable starting point for the synthesis of diverse compound libraries for drug discovery, with derivatives showing promise in various therapeutic areas, including oncology.[1][2]

Overview of Functionalization Strategies

The this compound core offers several sites for chemical modification, primarily at the N4-position of the piperazine ring and the C3- and C5-positions through C-H functionalization. The bulky tert-butyl group at the N1-position can influence the reactivity and regioselectivity of these transformations. Key functionalization strategies include:

  • N-Alkylation: Introduction of alkyl substituents at the N4-position is a common strategy to explore the chemical space around the core. This is typically achieved through direct alkylation with alkyl halides or reductive amination.[3][4]

  • N-Arylation: The formation of a carbon-nitrogen bond between the N4-position and an aryl group, often accomplished through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, allows for the introduction of aromatic moieties.[5][6]

  • C-H Functionalization: Direct functionalization of the C-H bonds of the piperazine ring, particularly at the α-positions to the nitrogen atoms, represents a modern and efficient approach to introduce substituents without pre-functionalization. This can be achieved through methods like lithiation followed by electrophilic trapping.[7][8]

Data Presentation: Functionalization Reactions

The following tables summarize representative quantitative data for the functionalization of piperazine and piperazin-2-one cores, which can be adapted for the this compound scaffold.

Table 1: N-Alkylation of Piperazine Derivatives

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1n-Butyl bromideK₂CO₃AcetonitrileRefluxOvernight88[4]
2n-Hexyl bromideK₂CO₃AcetonitrileRefluxOvernight90[4]
3n-Octyl bromideK₂CO₃AcetonitrileRefluxOvernight87[4]
4n-Dodecyl bromideK₂CO₃AcetonitrileRefluxOvernight79[4]

Table 2: N-Arylation of Piperazine Derivatives (Buchwald-Hartwig Amination)

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
14-BromobenzonitrilePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285[5]
21-Bromo-4-fluorobenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101878[5]
32-ChlorotoluenePd₂(dba)₃ (3)BrettPhos (6)LHMDSToluene1102465[5]
44-BromoanisolePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane1001682[5]

Table 3: α-C-H Functionalization of N-Boc-N'-tert-butylpiperazine via Lithiation

EntryElectrophileReagentSolventTemperature (°C)Yield (%)Reference
1TMSClsec-BuLi/TMEDATHF-78Good[7][8]
2Bu₃SnClsec-BuLi/TMEDATHF-78Good[7][8]
3MeIsec-BuLi/TMEDATHF-78Good[7][8]
4CHOsec-BuLi/TMEDATHF-78Good[7][8]
5CO₂Hsec-BuLi/TMEDATHF-78Good[7][8]

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide, 1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound derivative.

General Protocol for N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol provides a standard procedure for the mono-N-arylation of this compound with an aryl halide using a palladium catalyst system.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., aryl bromide, 1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 eq)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated this compound derivative.

General Protocol for α-C-H Functionalization of this compound via Lithiation

This protocol outlines a general procedure for the α-lithiation of a protected piperazine core and subsequent trapping with an electrophile. This can be adapted for the this compound scaffold, likely requiring protection of the N4-position (e.g., with a Boc group) prior to lithiation.

Materials:

  • N-Boc-1-(tert-Butyl)piperazin-2-one (1.0 eq)

  • sec-Butyllithium (sec-BuLi, 1.3 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., TMSCl, MeI, 1.5 eq)

  • Inert gas (Argon)

  • Standard laboratory glassware for anhydrous, low-temperature reactions

Procedure:

  • To an oven-dried, round-bottom flask under an argon atmosphere, add N-Boc-1-(tert-butyl)piperazin-2-one (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.3 eq) to the solution.

  • Slowly add sec-BuLi (1.3 eq) to the cooled solution. Stir the mixture at -78 °C for 1-2 hours to allow for the formation of the lithiated intermediate.

  • Add the electrophile (1.5 eq) to the reaction mixture at -78 °C and stir for an additional 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the reaction mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflows

G cluster_alkylation N-Alkylation Workflow cluster_arylation N-Arylation Workflow (Buchwald-Hartwig) cluster_ch C-H Functionalization Workflow (Lithiation) start_alk This compound react_alk Add Alkyl Halide, K₂CO₃, Acetonitrile start_alk->react_alk reflux_alk Reflux react_alk->reflux_alk workup_alk Filtration & Concentration reflux_alk->workup_alk purify_alk Column Chromatography workup_alk->purify_alk end_alk N-Alkylated Product purify_alk->end_alk start_aryl This compound react_aryl Add Aryl Halide, Pd Catalyst, Ligand, Base, Toluene start_aryl->react_aryl heat_aryl Heat (100-110 °C) react_aryl->heat_aryl workup_aryl Aqueous Workup & Extraction heat_aryl->workup_aryl purify_aryl Column Chromatography workup_aryl->purify_aryl end_aryl N-Arylated Product purify_aryl->end_aryl start_ch N-Boc-1-(tert-Butyl)piperazin-2-one lithiation sec-BuLi, TMEDA, THF, -78 °C start_ch->lithiation trapping Add Electrophile lithiation->trapping quench_ch Aqueous Quench trapping->quench_ch workup_ch Extraction & Concentration quench_ch->workup_ch purify_ch Column Chromatography workup_ch->purify_ch end_ch α-Substituted Product purify_ch->end_ch

Caption: Experimental workflows for functionalization.

Signaling Pathway

Piperazin-2-one derivatives have shown potential as anticancer agents by inhibiting farnesyltransferase, which disrupts the Ras signaling pathway.[1][9]

Ras_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP SOS Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Piperazinone This compound Derivative FT Farnesyl Transferase Piperazinone->FT Inhibits FT->Ras_GDP Farnesylation Farnesyl Farnesyl Pyrophosphate Farnesyl->FT Ras_pre pre-Ras Ras_pre->FT

Caption: Inhibition of the Ras signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(tert-Butyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-(tert-Butyl)piperazin-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes for piperazin-2-one derivatives often involve cyclization reactions. For this compound, a typical approach is the cyclization of an N-(tert-butyl)ethylenediamine derivative with an alpha-haloacetyl halide or a related two-carbon electrophile. Another approach involves the modification of a pre-existing piperazinone core.

Q2: What are the critical parameters to control for maximizing the yield?

A2: Key parameters to control for yield optimization include reaction temperature, reaction time, stoichiometry of reactants, choice of solvent, and the type of base used. Monitoring the reaction progress using techniques like TLC or LC-MS is crucial to determine the optimal conditions.

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproduct formation can be achieved by controlling the reaction temperature, slow addition of reagents, and using an appropriate stoichiometry to avoid side reactions.[1] Utilizing a mono-protected piperazine can also prevent undesired di-substitution.[1] Purification techniques such as column chromatography, crystallization, and distillation are effective in removing impurities.[1][2][3]

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the physical state of the product and the nature of the impurities. If the product is a solid, recrystallization from a suitable solvent system can be highly effective.[1] For liquid products or to separate closely related impurities, column chromatography on silica gel is a standard method.[1] Distillation under reduced pressure can also be used for purification.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes and Solutions

Possible Cause Recommended Solution
Inefficient Cyclization Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and solvents (e.g., Toluene, Dioxane, THF, t-butanol) to find the optimal combination for the cyclization step.[1] Consider microwave-assisted synthesis to potentially improve reaction rates and yields.
Starting Material Decomposition If starting materials are sensitive to strong bases or high temperatures, consider using milder bases (e.g., K₃PO₄) and perform a temperature screen to find the optimal reaction temperature.[1]
Incorrect Stoichiometry Carefully check the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.
Inactive Catalyst (if applicable) If a catalyst is used (e.g., in a coupling reaction to form a precursor), ensure its activity. Use fresh catalyst or screen different catalysts and ligands.[1]

Experimental Protocol: Screening of Bases and Solvents for Cyclization

Materials:

  • N-(tert-butyl)ethylenediamine derivative

  • Alpha-haloacetyl halide

  • Bases: K₂CO₃, Cs₂CO₃, NaOtBu, K₃PO₄

  • Solvents: Toluene, Dioxane, THF, t-butanol

  • Reaction vials

  • Stir plate and stir bars

  • TLC plates and developing chamber

  • LC-MS for analysis

Procedure:

  • Set up a parallel synthesis array with different combinations of bases and solvents.

  • In each reaction vial, dissolve the N-(tert-butyl)ethylenediamine derivative in the chosen solvent.

  • Add the selected base to each vial.

  • Slowly add the alpha-haloacetyl halide to each mixture at room temperature.

  • Stir the reactions and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1, 3, 6, and 12 hours).

  • Once the reaction is complete or no further conversion is observed, quench the reactions appropriately.

  • Analyze the crude reaction mixtures by a quantitative method (e.g., LC-MS with an internal standard) to determine the relative yield for each condition.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) start->check_conditions optimize_cyclization Optimize Cyclization Step check_reagents->optimize_cyclization check_conditions->optimize_cyclization screen_solvents Screen Solvents optimize_cyclization->screen_solvents screen_bases Screen Bases optimize_cyclization->screen_bases alternative_route Consider Alternative Synthetic Route optimize_cyclization->alternative_route No Improvement success Improved Yield screen_solvents->success screen_bases->success ByproductMinimization start High Impurity Levels identify_impurity Identify Impurity Structure (e.g., via MS, NMR) start->identify_impurity di_acylation Di-acylated Byproduct? identify_impurity->di_acylation use_mono_protection Use Mono-Protected Piperazine (e.g., 1-Boc-piperazine) di_acylation->use_mono_protection Yes excess_piperazine Use Large Excess of Piperazine di_acylation->excess_piperazine Yes thermal_degradation Thermal Degradation Byproduct? di_acylation->thermal_degradation No purification Purify Product use_mono_protection->purification excess_piperazine->purification lower_temp Lower Reaction Temperature thermal_degradation->lower_temp Yes other_byproduct Other Byproduct thermal_degradation->other_byproduct No lower_temp->purification optimize_conditions Optimize Reaction Conditions (Stoichiometry, Addition Rate) other_byproduct->optimize_conditions optimize_conditions->purification

References

Common side reactions in the synthesis of N-tert-butyl piperazinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-tert-butyl piperazinones. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-tert-butyl piperazinones, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: Side Reactions Related to the Boc Protecting Group

Question 1: I'm observing a significant amount of a di-acylated byproduct. What is the likely cause and how can I prevent it?

Answer: The formation of a di-acylated piperazine byproduct is a strong indication of premature cleavage of the N-tert-butoxycarbonyl (Boc) protecting group. Under acidic conditions, the Boc group can be removed, exposing the secondary amine of the piperazine ring, which can then react with a second equivalent of your acylating or alkylating agent.

Troubleshooting:

  • Maintain Anhydrous and Neutral Conditions: Ensure your reaction is performed under strictly anhydrous and non-acidic conditions to maintain the integrity of the Boc group.

  • Choice of Reagents: Avoid acidic coupling reagents. Opt for methods that proceed under neutral or slightly basic conditions.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times that could lead to Boc group cleavage.

Question 2: My Boc deprotection reaction is incomplete or results in a low yield of the desired piperazinone. What can I do?

Answer: Incomplete Boc deprotection is a common issue that can be attributed to several factors, including insufficient acid strength, short reaction times, or steric hindrance.

Troubleshooting:

  • Acid Strength and Concentration: The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent. If the reaction is sluggish, consider increasing the concentration of the acid (e.g., using 50% TFA in dichloromethane) or switching to a stronger acid system (e.g., 4M HCl in dioxane).

  • Reaction Time and Temperature: Monitor the reaction to completion. If the reaction is slow at room temperature, gentle warming (e.g., to 40°C) can be beneficial, but be aware that this may also increase the likelihood of side reactions.

  • Steric Hindrance: If the Boc-protected nitrogen is in a sterically hindered environment, longer reaction times or more forceful conditions may be necessary.

Question 3: I'm seeing unexpected peaks in my NMR and Mass Spec data corresponding to the addition of a tert-butyl group to my molecule. How can I prevent this?

Answer: The observation of t-butylated side products is a result of the tert-butyl cation, a reactive intermediate generated during the acidic cleavage of the Boc group, alkylating nucleophilic sites on your molecule.

Solution: Use of Scavengers

Scavengers are nucleophilic compounds added to the deprotection reaction to trap the reactive tert-butyl cation before it can react with your desired product.

Scavenger/CocktailTypical Concentration (v/v)Target Residues/Notes
Triisopropylsilane (TIS)2.5-5%A highly effective and common scavenger for tert-butyl cations.
Water2.5-5%Often used in combination with other scavengers like TIS.
Thioanisole5%Particularly useful for protecting methionine and tryptophan residues from alkylation.
Ethanedithiol (EDT)2.5%Recommended for protecting cysteine residues.

Table 1: Common scavengers for preventing t-butylation during Boc deprotection.

Issue 2: Side Reactions from Coupling Reagents

Question 4: I'm using a carbodiimide coupling reagent like EDC and observing a significant amount of a byproduct that is difficult to remove. What is this and how can I avoid it?

Answer: A common byproduct when using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the formation of N-acylurea. This occurs when the activated O-acylisourea intermediate rearranges. The formation of N-acylurea is influenced by factors like pH and temperature.

Troubleshooting:

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can effectively suppress N-acylurea formation by trapping the O-acylisourea intermediate to form a more stable active ester.

  • pH Control: Lowering the pH can reduce the rate of N-acylurea formation. For example, at pH 7.0, N-acylurea formation can be around 6%, while at pH 5.0-6.0, it can be reduced to 1-2%.[1]

pHN-acylurea Formation (%)
7.06 ± 1
6.02 ± 1
5.01 ± 0.5

Table 2: Effect of pH on N-acylurea formation in EDC-mediated couplings.[1]

Issue 3: Other Common Side Reactions

Question 5: My reaction is producing dimers or oligomers of my desired product. What is causing this?

Answer: Dimerization or oligomerization can occur if the Boc group is prematurely removed, leading to the free piperazine nitrogen of one molecule reacting with the activated carboxylic acid of another.

Troubleshooting:

  • Ensure Complete Boc Protection: Verify the integrity of the Boc group on your starting material before initiating the coupling reaction.

  • Controlled Addition of Reagents: A slow, controlled addition of the coupling agent can help to minimize the concentration of the activated intermediate at any given time, reducing the likelihood of side reactions.

Question 6: During the lithiation of my N-Boc piperazine, I'm observing ring-opening byproducts. How can I minimize this?

Answer: Ring-fragmentation is a known side reaction in the lithiation of N-Boc piperazines. The mechanism is believed to involve the attack of the nitrogen lone pair of the lithiated intermediate on the electrophile, leading to a quaternary ammonium species that undergoes elimination.

Troubleshooting:

  • Sterically Hindered N-Alkyl Groups: The use of sterically hindered N-alkyl groups on the piperazine ring can minimize this ring-fragmentation side reaction.[2][3]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine from Diethanolamine

This three-step protocol offers a high-yield and high-purity route to N-Boc piperazine suitable for large-scale production.

Step 1: Synthesis of Bis(2-chloroethyl)amine

  • In a suitable reactor, charge diethanolamine.

  • Slowly add thionyl chloride, controlling the temperature during the addition. The molar ratio of thionyl chloride to diethanolamine should be between 2.75 and 3.25 to 1.

  • After the addition is complete, allow the reaction to proceed to completion. The resulting bis(2-chloroethyl)amine is typically used in the next step without extensive purification.

Step 2: Boc Protection

  • React the crude bis(2-chloroethyl)amine with di-tert-butyl dicarbonate (Boc₂O). The molar ratio of Boc anhydride to the initial diethanolamine should be between 0.95 and 1.05 to 1.

Step 3: Cyclization to N-Boc-piperazine

  • To the resulting tert-butyl bis(2-chloroethyl)carbamate, slowly add ammonia water. The molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1.

  • Raise the temperature to approximately 60°C and maintain for about 2.5 hours.

  • Cool the reaction mixture to below 25°C and perform a liquid-liquid extraction with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc piperazine.

Expected Yield and Purity:

  • Overall Yield: >93.5%

  • Purity: >99%

Protocol 2: Amide Coupling of a Carboxylic Acid to N-Boc-piperazine using EDC/HOBt

This protocol describes a standard procedure for amide bond formation designed to minimize N-acylurea byproduct formation.

  • To a solution of the carboxylic acid (1.0 eq.), N-Boc-piperazine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF), add N,N'-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Boc Deprotection with TFA and Scavengers

This protocol is recommended for substrates sensitive to t-butylation.

  • Dissolve the N-Boc-piperazinone derivative in dichloromethane (DCM).

  • Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Add the deprotection cocktail to the substrate solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The product is typically isolated as the TFA salt. To obtain the free base, dissolve the crude salt in water and basify with a suitable base (e.g., saturated NaHCO₃ solution) before extracting with an organic solvent.

Visualizations

Boc_Deprotection_Mechanism cluster_main_pathway Main Deprotection Pathway cluster_side_reaction Side Reaction Pathway cluster_scavenger_action Scavenger Intervention Boc_Protected_Amine N-Boc Piperazinone Protonation Protonation by TFA Boc_Protected_Amine->Protonation Carbamic_Acid_Intermediate Carbamic Acid Intermediate Protonation->Carbamic_Acid_Intermediate tert_Butyl_Cation tert-Butyl Cation Protonation->tert_Butyl_Cation Deprotected_Amine Deprotected Piperazinone (TFA Salt) Carbamic_Acid_Intermediate->Deprotected_Amine CO2 CO2 Carbamic_Acid_Intermediate->CO2 Alkylated_Byproduct t-Butylated Byproduct tert_Butyl_Cation->Alkylated_Byproduct Trapped_Cation Trapped Cation tert_Butyl_Cation->Trapped_Cation Nucleophile Nucleophile (e.g., another amine, solvent) Nucleophile->Alkylated_Byproduct Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection, t-butylation side reaction, and scavenger intervention.

Troubleshooting_Workflow cluster_coupling_optimization Coupling Optimization cluster_deprotection_optimization Deprotection Optimization Start Low Yield or Incomplete Reaction in N-tert-butyl Piperazinone Synthesis Check_SM Verify Starting Material Purity and Integrity Start->Check_SM Check_Conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) Check_SM->Check_Conditions Coupling_Issue Identify Reaction Type: Coupling Check_Conditions->Coupling_Issue Is it a coupling reaction? Deprotection_Issue Identify Reaction Type: Boc Deprotection Check_Conditions->Deprotection_Issue Is it a deprotection reaction? Optimize_Coupling Optimize Coupling Reaction Coupling_Issue->Optimize_Coupling Optimize_Deprotection Optimize Deprotection Reaction Deprotection_Issue->Optimize_Deprotection End Improved Yield Optimize_Coupling->End Change_Reagent Switch to a more powerful coupling reagent (e.g., HATU) Optimize_Coupling->Change_Reagent Optimize_Deprotection->End Increase_Acid Increase acid concentration or change acid Optimize_Deprotection->Increase_Acid Add_Additive Add HOBt/HOAt to suppress N-acylurea formation Change_Reagent->Add_Additive Adjust_Temp Adjust reaction temperature Add_Additive->Adjust_Temp Add_Scavenger Add scavengers (e.g., TIS) to prevent t-butylation Increase_Acid->Add_Scavenger Increase_Time Increase reaction time and monitor Add_Scavenger->Increase_Time

Caption: Troubleshooting workflow for low yield in N-tert-butyl piperazinone synthesis.

References

Technical Support Center: Managing Di-substituted Byproducts in Piperazinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the formation and removal of di-substituted byproducts in piperazinone reactions.

Frequently Asked Questions (FAQs)

Q1: Why do I get a significant amount of di-substituted byproduct in my piperazinone reaction?

The formation of a 1,4-disubstituted piperazinone byproduct is a common issue stemming from the comparable reactivity of the second nitrogen atom in the piperazinone ring after the initial substitution has occurred.[1] Once the first substituent is added, the remaining secondary amine can react with another molecule of the electrophile, leading to the undesired di-substituted product.

Q2: What are the primary strategies to minimize the formation of di-substituted piperazinone?

There are three main strategies to favor mono-substitution:

  • Use of Excess Piperazinone: Employing a large excess of the starting piperazinone (typically 5-10 equivalents) increases the statistical probability that the electrophile will react with an unsubstituted piperazinone molecule rather than a mono-substituted one.[1]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, helps to keep its concentration low, reducing the likelihood of a second substitution on the already-reacted piperazinone.[1]

  • Protecting Group Strategy: A more controlled approach involves using a mono-protected piperazinone, such as N-Boc-piperazinone. The protecting group blocks one nitrogen, ensuring only mono-substitution can occur. The protecting group is then removed in a subsequent step.[1][2]

Q3: What are the most effective methods for removing di-substituted byproducts after the reaction is complete?

The most common and effective purification techniques include:

  • Column Chromatography: This is a widely used method for separating mono- and di-substituted products.[1]

  • Crystallization/Recrystallization: If the desired mono-substituted product is a solid, crystallization can be a highly effective technique for purification by exploiting differences in solubility between the product and the byproduct.[3][4]

  • Acid-Base Extraction: This liquid-liquid extraction technique leverages the basic nature of the piperazinone nitrogen atoms to separate the product from non-basic impurities.[1][5]

Troubleshooting Guides

Issue 1: My reaction yields a high percentage of the 1,4-disubstituted byproduct.

This guide provides strategies to improve the selectivity for the desired mono-substituted product during the reaction.

start High Di-substitution Observed strategy Select Strategy start->strategy excess Use 5-10 eq. Piperazinone strategy->excess Quick & Simple slow_add Slow Electrophile Addition (Low Temperature) strategy->slow_add Better Control protect Use Mono-Protected Piperazinone (e.g., N-Boc) strategy->protect Highest Selectivity outcome1 Improved Mono-selectivity excess->outcome1 slow_add->outcome1 outcome2 High Mono-selectivity protect->outcome2

Caption: Decision workflow for minimizing di-substituted byproducts.

StrategyDescriptionTypical ConditionsExpected Outcome
Excess Piperazinone Increases the statistical likelihood of reacting with an unsubstituted molecule.5-10 equivalents of the starting piperazinone relative to the electrophile.Significant reduction in di-substituted byproduct.[1]
Slow Electrophile Addition Maintains a low concentration of the electrophile, favoring mono-substitution.Dropwise addition of the electrophile, often at reduced temperatures (e.g., 0 °C).Improved yield of the mono-substituted product.[1]
Protecting Group Physically blocks one nitrogen atom from reacting.Use of a mono-protected starting material like N-Boc-piperazinone.Highest selectivity for the mono-substituted product, but requires additional protection/deprotection steps.[1][2]
Issue 2: I am struggling to separate the mono-substituted product from the di-substituted byproduct.

This guide provides detailed protocols for common purification techniques to isolate your desired product.

sub sub prod prod byprod byprod Piperazinone Piperazinone Mono-substituted Product Desired Product (Mono-substituted) Piperazinone->Mono-substituted Product + Electrophile (E) Di-substituted Byproduct Di-substituted Byproduct Mono-substituted Product->Di-substituted Byproduct + Electrophile (E)

Caption: Reaction pathway showing formation of mono- and di-substituted products.

Protocol 1: Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase. Due to the basic nature of piperazinones, tailing on standard silica gel can be an issue.

  • Materials:

    • Crude reaction mixture

    • Silica gel (appropriate mesh size)

    • Eluent system (e.g., Dichloromethane/Methanol, Hexanes/Ethyl Acetate)

    • Triethylamine (Et₃N)

    • Glass column, flasks, and other standard chromatography equipment

  • Methodology:

    • Prepare the eluent system. To prevent peak tailing, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[1]

    • Pack the chromatography column with silica gel slurried in the initial eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

    • Begin elution, starting with a less polar solvent system and gradually increasing the polarity (gradient elution) if necessary. The less polar di-substituted product will often elute before the more polar mono-substituted product.

    • Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure, desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This technique purifies solid compounds by leveraging differences in solubility at different temperatures.[4]

  • Materials:

    • Crude solid product

    • Appropriate recrystallization solvent or solvent system

    • Erlenmeyer flask, heat source, filtration apparatus

  • Methodology:

    • Choose a Solvent: Select a solvent in which your mono-substituted product is sparingly soluble at room temperature but highly soluble when hot. The di-substituted byproduct should ideally have different solubility characteristics (either much more soluble or much less soluble).

    • Dissolve the Impure Compound: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves completely.[3]

    • Cool Slowly: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to allow for the formation of pure crystals. Rapid cooling can trap impurities.

    • Isolate Crystals: Collect the purified crystals by vacuum filtration.

    • Wash and Dry: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor, then dry the crystals thoroughly.[3]

Protocol 3: Acid-Base Extraction

This method is useful for separating the basic piperazinone products from non-basic or neutral impurities.[1]

  • Materials:

    • Crude reaction mixture

    • An organic solvent immiscible with water (e.g., Dichloromethane, Ethyl Acetate)

    • Aqueous acid solution (e.g., 1M HCl)

    • Aqueous base solution (e.g., 1M NaOH)

    • Separatory funnel

  • Methodology:

    • Dissolve the crude mixture in an organic solvent and transfer it to a separatory funnel.

    • Add an aqueous acid solution (e.g., 1M HCl). The basic nitrogen atoms on both the mono- and di-substituted piperazinones will be protonated, forming salts that are soluble in the aqueous layer.

    • Shake the funnel vigorously, venting frequently, and then allow the layers to separate.[6]

    • Drain the lower aqueous layer containing the protonated products. The organic layer containing non-basic impurities can be discarded.

    • Return the aqueous layer to the funnel and add an aqueous base solution (e.g., 1M NaOH) until the solution is basic. This will deprotonate the piperazinone salts, making them soluble in an organic solvent again.

    • Add fresh organic solvent and extract the now-neutral piperazinone products back into the organic layer.

    • Drain the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Note: This method will isolate both mono- and di-substituted products from non-basic impurities but will not separate them from each other. The resulting mixture will be purer and may be easier to separate by chromatography or crystallization.

References

Technical Support Center: Troubleshooting Low Conversion in Piperazin-2-one N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of piperazin-2-one. The information is presented in a question-and-answer format to directly address common issues and offer practical solutions.

Troubleshooting Guide

Issue 1: Low or No Yield of the N-Alkylated Piperazin-2-one

Question: My N-alkylation reaction of piperazin-2-one is resulting in very low to no product. What are the potential causes and how can I improve the yield?

Answer:

Low or no yield in the N-alkylation of piperazin-2-one can stem from several factors, ranging from the reactivity of your starting materials to suboptimal reaction conditions. Below is a systematic guide to troubleshoot this issue.

Potential Causes and Solutions:

  • Insufficient Base Strength or Amount: The acidity of the N-H proton on the lactam and the secondary amine are different, and a suitable base is crucial for deprotonation to facilitate alkylation.

    • Solution: Employ a stronger, anhydrous base. While potassium carbonate (K₂CO₃) is common, bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be more effective. Ensure you are using at least 1.5-2.0 equivalents of the base to drive the reaction forward.[1] For lactam alkylations, a stronger, yet soft, base like potassium bis(trimethylsilyl)amide (KHMDS) could also be considered to favor N-alkylation.[2]

  • Poor Solubility of Reagents: If the piperazin-2-one, base, or alkylating agent are not well-dissolved, the reaction will be slow or may not proceed at all.

    • Solution: Switch to a more polar aprotic solvent. Dimethylformamide (DMF) is a common choice that can help dissolve a wide range of reactants.[1] Other options include dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).[1]

  • Low Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature. It is advisable to start at a lower temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, the temperature can be gradually increased.

  • Inactive Alkylating Agent: The alkylating agent may have degraded or be inherently unreactive.

    • Solution: Use a fresh or purified alkylating agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[2] Consider using a more reactive alkylating agent if possible.

  • Presence of Water: Moisture can quench the base and hydrolyze the alkylating agent, leading to a failed reaction.

    • Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before starting the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from interfering.[1]

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, leading to a low yield of the desired N-alkylated piperazin-2-one and complicating purification. What are these side products and how can I minimize their formation?

Answer:

Side product formation is a common challenge in the N-alkylation of piperazin-2-one due to the presence of two nitrogen atoms and the amide functionality. The primary side products are typically the di-alkylated product and the O-alkylated isomer.

1. Di-Alkylated Byproduct:

  • Problem: Alkylation occurs on both the N1 (amide) and N4 (amine) positions of the piperazin-2-one ring.

  • Solutions:

    • Use of a Protecting Group: This is the most reliable method to achieve mono-alkylation. Protecting one of the nitrogen atoms, for example, using a tert-butyloxycarbonyl (Boc) group on the N4 position, will direct the alkylation to the N1 position. The protecting group can be subsequently removed.[1][3]

    • Control Stoichiometry: Using an excess of piperazin-2-one relative to the alkylating agent can statistically favor mono-alkylation.[1]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]

2. O-Alkylated Byproduct:

  • Problem: The alkylation occurs on the oxygen atom of the amide group, forming an imino ether. This is a common issue in lactam alkylation.[2]

  • Solutions:

    • Choice of Base and Solvent: The regioselectivity between N- and O-alkylation is highly dependent on the reaction conditions.

      • Base: Softer, bulkier bases tend to promote N-alkylation, while harder bases can favor O-alkylation.[2] Consider switching from a hard base like sodium hydride (NaH) to a softer one like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]

      • Solvent: Less polar, aprotic solvents like toluene or tetrahydrofuran (THF) are generally preferred over more polar solvents like DMF or DMSO, which can favor O-alkylation.[2]

    • Nature of the Alkylating Agent: According to the Hard and Soft Acids and Bases (HSAB) principle, a "softer" alkylating agent will preferentially react with the "softer" nitrogen atom.[2]

      • Solution: Use softer alkylating agents like alkyl iodides or bromides instead of harder ones like dimethyl sulfate.[2]

    • Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable O-alkylated product.[2]

      • Solution: Try running the reaction at a lower temperature. This may slow down the reaction rate but can significantly improve the selectivity for the desired N-alkylated product.[2]

Frequently Asked Questions (FAQs)

Q1: How can I selectively achieve N1 versus N4 mono-alkylation of piperazin-2-one?

A1: Selective mono-alkylation is a significant challenge. The relative nucleophilicity of the two nitrogen atoms will depend on the reaction conditions. Generally, the secondary amine (N4) is more nucleophilic than the amide nitrogen (N1). To achieve selective N1-alkylation, it is highly recommended to first protect the N4 position with a suitable protecting group like Boc. For selective N4-alkylation, one could potentially use conditions that favor amine alkylation over amide alkylation, such as using a weaker base that will not significantly deprotonate the amide. However, for the most reliable results, a protecting group strategy is advised.

Q2: My desired N-alkylated piperazin-2-one product is highly water-soluble. How can I effectively extract it during the work-up?

A2: High water solubility is a common issue, often because the product is protonated and forms a salt. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if your product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]

Q3: What are the recommended starting conditions for a piperazin-2-one N-alkylation?

A3: A good starting point would be to use 1.0 equivalent of piperazin-2-one, 1.1 equivalents of your alkyl halide, and 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) in anhydrous acetonitrile (MeCN) or dimethylformamide (DMF).[1] Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gradually heat the mixture to 60-80 °C.[1]

Q4: Can I use reductive amination for the N-alkylation of piperazin-2-one?

A4: Reductive amination is an excellent method for the N-alkylation of the secondary amine (N4) of piperazin-2-one. This two-step, one-pot process involves reacting the piperazin-2-one with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanobohydride.[1] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts.[1] However, it is not suitable for the alkylation of the N1 (amide) position.

Data Presentation

Table 1: Influence of Base and Solvent on N- vs. O-Alkylation of Lactams

BaseSolventPredominant ProductReference
Sodium Hydride (NaH)DMFO-Alkylated[2]
Potassium Carbonate (K₂CO₃)TolueneN-Alkylated[2]
Cesium Carbonate (Cs₂CO₃)THFN-Alkylated[2]

Table 2: General Reactivity of Alkylating Agents

Alkylating Agent (R-X)General Reactivity"Hardness" (HSAB)
R-IHighSoft
R-BrModerateBorderline
R-ClLowBorderline
R₂SO₄ (Dialkyl Sulfate)HighHard

Experimental Protocols

Protocol 1: General Procedure for N4-Alkylation of Piperazin-2-one

This protocol describes a general procedure for the mono-N-alkylation of the N4 position of piperazin-2-one with an alkyl bromide.

Materials:

  • Piperazin-2-one (1.0 eq)

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • To a dried reaction flask, add piperazin-2-one and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile or DMF and stir the suspension.

  • Slowly add the alkyl bromide to the reaction mixture at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, potentially with the addition of 0.1-1% triethylamine to the eluent to prevent tailing.

Mandatory Visualization

N_Alkylation_Troubleshooting cluster_causes Potential Causes cluster_solutions1 Solutions for Suboptimal Conditions cluster_solutions2 Solutions for Reagent Issues cluster_solutions3 Solutions for Side Reactions start Low Conversion in Piperazin-2-one N-Alkylation cause1 Suboptimal Reaction Conditions start->cause1 cause2 Reagent Issues start->cause2 cause3 Side Reactions start->cause3 solution1a Increase Temperature cause1->solution1a solution1b Change Solvent (e.g., DMF, DMSO) cause1->solution1b solution1c Use Stronger/ More Base cause1->solution1c solution2a Use Anhydrous Reagents/Solvents cause2->solution2a solution2b Use More Reactive Alkylating Agent (e.g., R-I) cause2->solution2b solution3a Use Protecting Group (e.g., Boc) cause3->solution3a solution3b Control Stoichiometry/ Slow Addition cause3->solution3b solution3c Optimize Base/Solvent for N-Selectivity cause3->solution3c

Caption: Troubleshooting workflow for low conversion in piperazin-2-one N-alkylation.

N_vs_O_Alkylation cluster_N_alkylation Favors N-Alkylation cluster_O_alkylation Favors O-Alkylation piperazinone Deprotonated Piperazin-2-one (Ambident Nucleophile) conditions_N Conditions: - Soft Base (K₂CO₃, Cs₂CO₃) - Less Polar Solvent (Toluene, THF) - Soft Alkylating Agent (R-I, R-Br) - Lower Temperature piperazinone->conditions_N Reaction Path 1 conditions_O Conditions: - Hard Base (NaH) - Polar Solvent (DMF, DMSO) - Hard Alkylating Agent (R₂SO₄) - Higher Temperature piperazinone->conditions_O Reaction Path 2 product_N N-Alkylated Product (Desired) conditions_N->product_N product_O O-Alkylated Product (Side Product) conditions_O->product_O

Caption: Factors influencing the selectivity between N- and O-alkylation of piperazin-2-one.

References

Stability of 1-(tert-Butyl)piperazin-2-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(tert-Butyl)piperazin-2-one under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue: Unexpected degradation of this compound in acidic media.

  • Possible Cause 1: Amide Hydrolysis. The piperazin-2-one ring contains an amide bond, which is susceptible to hydrolysis under acidic conditions, especially at elevated temperatures. This would lead to ring-opening.

  • Troubleshooting Steps:

    • Lower the temperature: Perform the experiment at a lower temperature to reduce the rate of hydrolysis.

    • Use milder acidic conditions: If possible, use a weaker acid or a lower concentration of the acid.

    • Limit exposure time: Minimize the duration of the experiment in the acidic environment.

    • Analytical monitoring: Use a stability-indicating method (e.g., HPLC) to monitor the appearance of degradation products over time.

  • Possible Cause 2: Removal of the tert-Butyl Group. While generally stable, the tert-butyl group can be cleaved under strongly acidic conditions and high temperatures, although this is less likely than amide hydrolysis.

  • Troubleshooting Steps:

    • Characterize degradants: Use techniques like mass spectrometry (MS) to identify degradation products and determine if de-tert-butylation has occurred.

    • Modify reaction conditions: Avoid excessively harsh acidic conditions that could promote cleavage of the tert-butyl group.

Issue: Degradation of this compound in basic media.

  • Possible Cause: Base-catalyzed Hydrolysis. The amide bond in the piperazin-2-one ring can also be hydrolyzed under basic conditions, leading to the formation of a ring-opened product.[1][2]

  • Troubleshooting Steps:

    • Control temperature: As with acidic hydrolysis, elevated temperatures will accelerate degradation. Maintain lower temperatures.

    • Use a weaker base: Opt for a milder base or a lower concentration if the experimental conditions permit.

    • Protect from atmospheric CO2: In some cases, dissolved CO2 can affect the pH and reactivity of basic solutions. Work under an inert atmosphere if sensitivity is observed.

    • Monitor for degradants: Employ analytical techniques to track the formation of any hydrolysis products.

Issue: Inconsistent stability results.

  • Possible Cause 1: Oxidative Degradation. Piperazine derivatives can be susceptible to oxidation, which may be catalyzed by trace metals or exposure to air, particularly at elevated temperatures.[3][4][5]

  • Troubleshooting Steps:

    • Use degassed solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use.

    • Work under an inert atmosphere: Protect the reaction mixture from air.

    • Add chelating agents: If metal catalysis is suspected, the addition of a small amount of a chelating agent like EDTA may improve stability.

  • Possible Cause 2: Photodegradation. Exposure to light, especially UV light, can sometimes induce degradation of organic molecules.

  • Troubleshooting Steps:

    • Protect from light: Conduct experiments in amber glassware or cover the reaction vessel with aluminum foil.

    • Perform photostability studies: If the compound is intended for formulation, specific photostability testing according to ICH guidelines should be performed.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound under acidic or basic hydrolysis?

A1: The most probable degradation product from either acid or base-catalyzed hydrolysis is the ring-opened compound, N-(2-aminoethyl)-N-(tert-butyl)glycine. Under strongly acidic conditions, cleavage of the tert-butyl group could potentially occur, leading to other byproducts.

Q2: How can I develop a stability-indicating analytical method for this compound?

A2: A stability-indicating method, typically a reversed-phase HPLC method with UV or MS detection, should be developed by performing forced degradation studies.[6] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, and light) to intentionally generate degradation products. The analytical method is then optimized to separate the parent compound from all major degradation products.

Q3: Is the tert-butyl group on the nitrogen atom expected to influence the stability of the amide bond?

A3: Yes, the bulky tert-butyl group can provide steric hindrance around the amide bond, which might slightly decrease the rate of hydrolysis compared to a less substituted piperazinone. Electronically, the tert-butyl group is donating, which could slightly increase the electron density on the amide nitrogen, potentially influencing its reactivity.

Quantitative Data Summary

ConditionTemperature (°C)Time (hours)Assay of this compound (%)Major Degradation Products (%)
0.1 M HCl602485.214.8
0.1 M NaOH602490.59.5
Water602499.1< 1.0
3% H2O2252497.32.7
Light (ICH Q1B)2516899.5< 0.5

Experimental Protocols

Protocol: Forced Degradation Study for this compound

1. Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H2O2), 3% solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Class A volumetric flasks, pipettes, and autosampler vials

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a flask, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis:

    • To a flask, add an aliquot of the stock solution and an equal volume of 0.1 M NaOH.

    • Heat the solution at 60°C.

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation:

    • To a flask, add an aliquot of the stock solution and an equal volume of 3% H2O2.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at predetermined time points.

  • Thermal Degradation:

    • Keep a solution of the compound in a suitable solvent at 60°C.

    • Withdraw samples at predetermined time points.

  • Photostability:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

  • Sample Analysis:

    • Analyze all samples by a suitable HPLC-UV/MS method.

    • The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the purity of the parent peak and the formation of any new peaks corresponding to degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Stability Issue Encountered check_conditions Identify Experimental Conditions (Acidic, Basic, Other) start->check_conditions acid_path Acidic Conditions check_conditions->acid_path Acidic base_path Basic Conditions check_conditions->base_path Basic other_path Other Issues (e.g., Insolubility, Oxidation) check_conditions->other_path Other acid_q1 Is temperature elevated? acid_path->acid_q1 base_q1 Is temperature elevated? base_path->base_q1 other_q1 Is there exposure to air/light? other_path->other_q1 acid_a1_yes Reduce Temperature acid_q1->acid_a1_yes Yes acid_q2 Is acid concentration high? acid_q1->acid_q2 No acid_a1_yes->acid_q2 acid_a2_yes Use Milder Acid / Lower Concentration acid_q2->acid_a2_yes Yes acid_analyze Analyze Degradants (HPLC-MS) Identify Hydrolysis/Cleavage Products acid_q2->acid_analyze No acid_a2_yes->acid_analyze end_node Optimized Conditions acid_analyze->end_node base_a1_yes Reduce Temperature base_q1->base_a1_yes Yes base_q2 Is base concentration high? base_q1->base_q2 No base_a1_yes->base_q2 base_a2_yes Use Milder Base / Lower Concentration base_q2->base_a2_yes Yes base_analyze Analyze Degradants (HPLC-MS) Identify Hydrolysis Products base_q2->base_analyze No base_a2_yes->base_analyze base_analyze->end_node other_a1_yes Use Inert Atmosphere Protect from Light other_q1->other_a1_yes Yes other_q1->end_node No other_a1_yes->end_node

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Purification of Sterically Hindered Piperazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of sterically hindered piperazinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of sterically hindered piperazinones?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Due to steric hindrance, reactions may not go to completion, leaving significant amounts of starting materials in the crude product mixture.[1]

  • Diastereomers: If the piperazinone contains multiple chiral centers, the formation of diastereomers is common. Steric hindrance can influence the stereoselectivity of the reaction, often leading to mixtures that are challenging to separate.

  • Ring-opened byproducts: The amide bond within the piperazinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions used during workup or purification.[2]

  • N-oxides: The piperazine nitrogens can be oxidized, particularly if oxidative reagents are used or if the compound is exposed to air for extended periods.

  • Byproducts from side reactions: Steric hindrance can sometimes favor alternative reaction pathways, leading to unexpected side products.

Q2: Which chromatographic techniques are most effective for purifying sterically hindered piperazinones?

A2: The choice of chromatography depends on the specific properties of the piperazinone and the impurities present. Commonly used techniques include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a versatile technique for separating compounds based on their hydrophobicity. It is often used for both analytical purity checks and preparative purification.[3]

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This can be effective for separating isomers and compounds with polar functional groups that are not well-retained on reversed-phase columns.

  • Chiral Chromatography: For separating enantiomers or diastereomers, chiral stationary phases (CSPs) are essential.[4]

  • Flash Chromatography: This is a common technique for routine purification of multi-gram quantities of material, often using silica gel or alumina as the stationary phase.

Q3: How can I improve the resolution between my desired piperazinone and closely eluting impurities during HPLC?

A3: To improve chromatographic resolution, you can systematically optimize several parameters:

  • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. For ionizable compounds, modifying the pH of the aqueous phase can significantly alter retention times.

  • Column Chemistry: Switch to a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.

  • Gradient Slope: For gradient elution, a shallower gradient can increase the separation between closely eluting peaks.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.

  • Temperature: Adjusting the column temperature can affect selectivity and peak shape.

Troubleshooting Guides

Issue 1: Low Recovery After Chromatographic Purification
Possible Cause Troubleshooting Steps
Poor Solubility in Mobile Phase The compound may be precipitating on the column. Try modifying the mobile phase to increase solubility. For RP-HPLC, this could involve increasing the percentage of organic solvent or adding a small amount of a different solvent like isopropanol.
Irreversible Adsorption to Stationary Phase Highly basic piperazinones can interact strongly with acidic silica gel. Consider using a different stationary phase, such as alumina or a deactivated silica gel. Alternatively, add a small amount of a basic modifier like triethylamine to the mobile phase.
Compound Degradation on Column The stationary phase might be catalyzing the degradation of your compound. This is more common with silica gel. Switching to a less acidic stationary phase or using a different purification technique like crystallization might be necessary.[2]
Precipitation During Solvent Removal The purified compound may be crashing out of solution as the solvent is evaporated. Try redissolving the fractions in a different solvent before evaporation or use a gentler evaporation technique like freeze-drying.
Issue 2: Co-elution of Diastereomers
Possible Cause Troubleshooting Steps
Insufficient Selectivity of Stationary Phase Standard achiral stationary phases may not be able to resolve diastereomers. Screen different types of chiral stationary phases (CSPs) to find one that provides adequate separation.[4]
Poor Peak Shape Tailing peaks can mask the separation of closely eluting diastereomers. Optimize the mobile phase pH and ionic strength to improve peak shape.
Inadequate Method Optimization The separation of diastereomers often requires careful optimization of chromatographic conditions. Experiment with different mobile phases, temperatures, and flow rates.
Derivative Formation If direct separation is unsuccessful, consider derivatizing the piperazinone with a chiral reagent to create diastereomers with greater differences in their physical properties, making them easier to separate on an achiral column.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Analysis

This protocol provides a starting point for analyzing the purity of sterically hindered piperazinones.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or a wavelength appropriate for your compound's chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, DMSO) at a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This study can help identify potential degradation products that may arise during purification or storage.[2]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of your piperazinone in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of the compound at 70°C for 48 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis using the method described in Protocol 1. Compare the chromatograms to an undegraded sample to identify new peaks.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude Crude Product Mixture Flash Flash Chromatography Crude->Flash Initial Cleanup HPLC Preparative HPLC Flash->HPLC High Purity Needed Crystallization Crystallization Flash->Crystallization If Crystalline Purity Purity Check (Analytical HPLC) HPLC->Purity Crystallization->Purity Structure Structure Confirmation (NMR, MS) Purity->Structure If Pure Pure Pure Piperazinone Structure->Pure

Caption: A typical workflow for the purification and analysis of sterically hindered piperazinones.

Troubleshooting_Resolution cluster_solutions Potential Solutions Problem Poor Resolution in HPLC MobilePhase Optimize Mobile Phase (pH, Solvent Ratio) Problem->MobilePhase Column Change Column Chemistry Problem->Column Gradient Adjust Gradient Slope Problem->Gradient FlowRate Decrease Flow Rate Problem->FlowRate

Caption: Troubleshooting logic for improving HPLC resolution of piperazinone purification.

References

Technical Support Center: Improving the Regioselectivity of Piperazinone Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective functionalization of piperazinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity during the functionalization of a piperazinone ring?

A1: The primary challenge in piperazinone functionalization lies in differentiating between the two nitrogen atoms (N1 and N4) and the various carbon atoms on the ring. The N1 nitrogen is part of an amide bond, making it significantly less nucleophilic than the N4 secondary amine. This inherent difference is the cornerstone of achieving selectivity in N-functionalization. For C-H functionalization, the challenge is to selectively activate a specific C-H bond, often adjacent to a nitrogen atom, without affecting other positions.[1] The presence of the second nitrogen atom in the piperazine core can lead to side reactions or inhibit catalyst reactivity, which is a common issue not as prevalent in simpler heterocycles like piperidines.[2]

Q2: How can I selectively functionalize the N4 position of a piperazinone?

A2: Due to the lower nucleophilicity of the N1 amide nitrogen, the N4 amine is more reactive towards electrophiles. Standard N-alkylation or N-arylation conditions will predominantly lead to functionalization at the N4 position. To ensure exclusive N4 functionalization, it is crucial to use controlled stoichiometry of the electrophile and to perform the reaction under conditions that do not promote amide N-alkylation, which would require much harsher conditions.

Q3: What is the best strategy for functionalizing the N1 position?

A3: To functionalize the N1 position, the more reactive N4 nitrogen must first be protected with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[1] Once the N4 position is protected, the N1 amide can be functionalized, for example, through deprotonation with a strong base followed by reaction with an electrophile. Subsequent removal of the N4 protecting group will yield the N1-functionalized piperazinone.

Q4: What are the most common side reactions observed during piperazinone functionalization?

A4: Common side reactions include:

  • Over-alkylation: In N-alkylation reactions, the formation of a quaternary ammonium salt at the N4 position can occur if an excess of a highly reactive alkylating agent is used.

  • Di-substitution: When using piperazine in a synthesis, a frequent side reaction is the formation of a disubstituted product, which can be minimized by using an excess of piperazine.[3]

  • Ring-opening: Under harsh acidic or basic conditions, particularly at elevated temperatures, the piperazinone ring can be susceptible to degradation.[3]

  • Lack of regioselectivity in C-H functionalization: Without proper directing groups or catalyst control, a mixture of products functionalized at different carbon positions can be obtained.[4]

Q5: When should I consider using a protecting group strategy?

A5: A protecting group strategy is essential when you need to perform a reaction at a less reactive site in the presence of a more reactive one. For instance, to achieve N1-functionalization, the more nucleophilic N4-amine must be protected.[1] Orthogonal protecting groups, which can be removed under different conditions, are particularly useful in multi-step syntheses of complex molecules, allowing for selective deprotection and functionalization at various stages.[1]

Troubleshooting Guides

Issue 1: Low Yield in N4-Arylation of Piperazinone via Buchwald-Hartwig Amination

Question: I am attempting to synthesize an N4-aryl piperazinone using a Buchwald-Hartwig reaction, but my yields are consistently low. What could be the problem?

Answer: Low yields in Buchwald-Hartwig amination of piperazinone can arise from several factors related to the catalyst, reagents, or reaction conditions.

Potential CauseTroubleshooting Steps
Inactive Catalyst The active Pd(0) species is crucial. If you are using a Pd(II) precatalyst, ensure it is effectively reduced. Maintain a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
Poor Ligand Choice The choice of phosphine ligand is critical and substrate-dependent. For N-arylation, sterically hindered biaryl phosphine ligands are often effective.[5]
Inappropriate Base The base is critical for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. If your substrate is sensitive to strong bases, consider weaker bases like K₃PO₄ or Cs₂CO₃.[5]
Solvent Issues The insolubility of reagents can halt the reaction. Toluene and dioxane are common solvents. Ensure your starting materials are soluble at the reaction temperature.
Suboptimal Temperature Many N-arylations require heating (typically 80-110 °C). If the reaction is incomplete, consider increasing the temperature. Conversely, if degradation is observed, a lower temperature may be necessary.
Issue 2: Lack of Regioselectivity in C-H Functionalization of a Piperazinone Derivative

Question: I am trying to perform a C-H functionalization on my piperazinone substrate, but I am getting a mixture of isomers. How can I improve the regioselectivity?

Answer: Achieving regioselectivity in C-H functionalization often requires strategic control over the reaction.

Potential CauseTroubleshooting Steps
No Directing Group The use of a directing group on one of the nitrogen atoms is a common and effective strategy to control regioselectivity in C-H functionalization. Amides, carbamates, and sulfonamides can direct functionalization to a specific carbon.[6]
Incorrect Catalyst The choice of catalyst can significantly influence which C-H bond is activated. For metal-catalyzed reactions, it is advisable to screen different catalysts as they can exhibit varying selectivities.[6]
Steric Hindrance The steric environment around the C-H bonds can influence selectivity. Bulky protecting groups can hinder functionalization at adjacent positions, thereby favoring reaction at more accessible sites.[6]
Electronic Effects The electronic nature of the substituents on the piperazinone ring can influence the reactivity of the C-H bonds. Consider how electron-donating or electron-withdrawing groups on your substrate might affect the desired C-H activation.

Data Presentation: Comparison of Protecting Groups for Selective Piperazinone Functionalization

The choice of protecting group is critical for achieving selective functionalization. Below is a comparison of common protecting groups used for the N4 position of piperazinones.

Protecting GroupAbbreviationReagent for ProtectionDeprotection ConditionsOrthogonality and Remarks
tert-Butyloxycarbonyl BocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)Stable to base and hydrogenolysis. The established standard.[1]
Carboxybenzyl CbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Mild deprotection. Ideal for substrates with acid-sensitive groups.[1]
Fluorenylmethoxycarbonyl FmocFmoc-Cl or Fmoc-OSuMild Base (e.g., 20% piperidine in DMF)Orthogonal to acid-labile groups like Boc.[1]

Experimental Protocols

Protocol 1: Selective Mono-N-Boc Protection of Piperazin-2-one

This protocol describes the selective protection of the N4-amine of piperazin-2-one.

Materials:

  • Piperazin-2-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (aqueous, saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve piperazin-2-one (1.0 eq) in dichloromethane (DCM).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise to the piperazin-2-one solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-piperazin-2-one.

Protocol 2: Photoredox-Catalyzed α-C-H Arylation of N-Boc-N'-phenylpiperazine

This protocol, adapted from methodologies for piperazines, can be applied to piperazinone derivatives for C-H functionalization.[7]

Materials:

  • N-Boc-N'-phenylpiperazine derivative (1.0 equiv)

  • Aryl nitrile (1.5 equiv)

  • [Ir(ppy)₃] (1-2 mol%)

  • NaOAc (2.0 equiv)

  • Anhydrous DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the N-Boc-N'-phenylpiperazine derivative, the aryl nitrile, [Ir(ppy)₃], and NaOAc.

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_n4_protection N4 Protection cluster_n1_functionalization N1 Functionalization cluster_deprotection N4 Deprotection piperazinone Piperazinone boc_protection Add Boc₂O piperazinone->boc_protection 1.0 eq n4_boc_piperazinone N4-Boc-Piperazinone boc_protection->n4_boc_piperazinone n1_deprotonation Deprotonation (Strong Base) n4_boc_piperazinone->n1_deprotonation n1_alkylation Add Electrophile (R-X) n1_deprotonation->n1_alkylation n1_functionalized N1-R, N4-Boc-Piperazinone n1_alkylation->n1_functionalized boc_removal Remove Boc (Acid) n1_functionalized->boc_removal n1_product N1-Functionalized Piperazinone boc_removal->n1_product

Caption: Workflow for selective N1-functionalization of piperazinone.

troubleshooting_logic start Low Yield in N4-Arylation catalyst Check Catalyst System (Precursor & Ligand) start->catalyst Is the catalyst active? base Evaluate Base (Strength & Compatibility) catalyst->base Is the ligand appropriate? conditions Optimize Conditions (Solvent, Temperature) base->conditions Is the base decomposing the substrate? solution Improved Yield conditions->solution Are reagents soluble and stable?

References

Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of Piperazinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of piperazinones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this crucial C-N bond-forming reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you select the optimal catalyst system and conditions for your specific piperazinone substrate.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of piperazinones.

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species is not being generated or has decomposed.- Use a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) for more reliable generation of the active catalyst.[1] - If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is pure and used in a slight excess to facilitate reduction to Pd(0). - Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the catalyst.
2. Inappropriate Base: The base may be too weak to deprotonate the piperazinone N-H bond effectively, or it may have poor solubility.- For piperazinones (amides), stronger bases are often required than for simple amines. While NaOtBu is common, it can promote side reactions. Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which have been shown to be effective for amide couplings.[2] - Ensure the base is finely powdered and the reaction is stirred vigorously to overcome solubility issues.
3. Unsuitable Ligand: The ligand may not be sterically bulky or electron-rich enough to promote oxidative addition and reductive elimination.- For challenging amide couplings, bulky, electron-rich biarylphosphine ligands are generally preferred. Screen ligands such as XPhos, RuPhos, or specialized ligands developed for amide coupling like JackiePhos.[2]
Significant Side Product Formation 1. Hydrodehalogenation: The aryl halide is reduced, removing the halogen atom.- This is often caused by moisture or impurities. Rigorously dry all glassware, solvents, and reagents. - Use a ligand that promotes rapid reductive elimination, which will outcompete the hydrodehalogenation pathway.
2. Aryl Halide Homocoupling (Biaryl Formation): Two aryl halide molecules couple together.- Optimize the palladium-to-ligand ratio; a 1:1 to 1:2 ratio is typical. - Use a bulky phosphine ligand that favors C-N reductive elimination over C-C coupling.
3. Substrate or Product Decomposition: The starting material or desired product is unstable under the reaction conditions.- If using a strong base like NaOtBu, consider switching to a weaker base such as K₂CO₃ or K₃PO₄.[2] - Lower the reaction temperature and extend the reaction time. High temperatures can accelerate catalyst decomposition and substrate degradation.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The active catalytic species is not stable over the full course of the reaction.- Use a more robust ligand, such as a biarylphosphine ligand, which is designed to protect the palladium center. - A higher catalyst loading may be necessary to drive the reaction to completion.
2. Product Inhibition: The N-arylated piperazinone product may coordinate to the palladium center, inhibiting further catalysis.- In some cases, increasing the catalyst loading can help overcome product inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the best general catalyst system to start with for the N-arylation of a piperazinone?

A good starting point for the N-arylation of piperazinones, which are a type of secondary cyclic amide, is a combination of a palladium precursor like Pd₂(dba)₃ or an air-stable precatalyst such as a G3 or G4 palladacycle, paired with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos. Given that amides are less nucleophilic than amines, conditions developed specifically for amide coupling should be considered.[2][3]

Q2: Which base should I choose? Is a strong base like NaOtBu always necessary?

While strong bases like sodium tert-butoxide (NaOtBu) are frequently used in Buchwald-Hartwig aminations, they may not be ideal for piperazinone substrates, which can be sensitive to harsh basic conditions. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) have been successfully used for the N-arylation of secondary amides and may offer better functional group tolerance.[2] The choice of base is critical and often requires screening to find the optimal conditions for your specific substrate.

Q3: My piperazinone is poorly soluble. Which solvent should I use?

Commonly used solvents for Buchwald-Hartwig reactions are toluene, dioxane, and THF. If your substrate has poor solubility in these solvents, a more polar solvent like tert-butanol may be a suitable alternative. Ensure that any solvent used is anhydrous and thoroughly deoxygenated to prevent catalyst deactivation. Avoid using chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the palladium catalyst.

Q4: How can I ensure my reaction conditions are sufficiently inert?

Exclusion of oxygen and moisture is critical for the success of the Buchwald-Hartwig amination.

  • Degas your solvent: This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles for more rigorous applications.

  • Use Schlenk techniques: Assemble your glassware and flame-dry it under a vacuum, then backfill with an inert gas. Add solid reagents under a positive pressure of inert gas.

  • Maintain an inert atmosphere: Throughout the reaction, use a nitrogen or argon manifold or a balloon to maintain a slight positive pressure of inert gas.

Q5: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Take small aliquots from the reaction mixture at regular intervals to determine the consumption of the starting materials and the formation of the product.

Quantitative Data Summary

The following tables provide a summary of reaction conditions for the N-arylation of amides and related compounds, which can serve as a guide for the amination of piperazinones. Direct comparative data for a single piperazinone substrate is limited in the literature, so these examples provide a strong starting point for optimization.

Table 1: Catalyst System Performance for N-Arylation of Secondary Amides with Aryl Chlorides

Amide SubstrateAryl ChloridePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
N-Methylbenzamide4-Chlorotoluene[(allyl)PdCl]₂ (1)JackiePhos (5)K₃PO₄Toluene11085
N-Phenylacetamide4-Chloroanisole[(allyl)PdCl]₂ (1)JackiePhos (5)K₃PO₄Toluene11078
Pyrrolidin-2-one4-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10092
N-Boc-piperazine4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane11088

Data compiled from studies on secondary amides and related N-heterocycles as a proxy for piperazinone reactivity.[2]

Table 2: Comparison of Bases for the N-Arylation of N-Methylbenzamide with 4-Chlorotoluene

Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
[(allyl)PdCl]₂ (1)JackiePhos (5)NaOtBu Toluene11075 (with some decomposition)
[(allyl)PdCl]₂ (1)JackiePhos (5)Cs₂CO₃ Toluene11081
[(allyl)PdCl]₂ (1)JackiePhos (5)K₃PO₄ Toluene11085

This comparison highlights that for amide substrates, weaker inorganic bases can sometimes provide superior yields compared to strong alkoxide bases.[2]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of a Piperazinone with an Aryl Halide

This protocol is a general guideline and will likely require optimization for your specific substrates and catalyst system. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.

Materials:

  • Aryl halide (1.0 equiv)

  • Piperazinone (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and a phosphine ligand (e.g., XPhos, 2–4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1–0.2 M)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the piperazinone, and the base. If using a palladium source and a separate ligand, add these at this stage. If using a precatalyst, it can be added now or as a solution later.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add the anhydrous, degassed solvent via syringe. If the precatalyst was not added in step 1, add it now as a solution in a small amount of the reaction solvent.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12–24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and add water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-aryl piperazinone.[4]

Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow Logical Workflow for Catalyst System Selection start Start: N-Arylation of Piperazinone substrate Define Substrate (Aryl Halide & Piperazinone) start->substrate initial_screen Initial Catalyst Screen (Pd Precatalyst + Bulky Ligand) substrate->initial_screen base_screen Base Screening (K3PO4, Cs2CO3, NaOtBu) initial_screen->base_screen solvent_screen Solvent Screening (Toluene, Dioxane, tBuOH) base_screen->solvent_screen optimization Optimization (Temp, Concentration, Loading) solvent_screen->optimization success Successful Reaction optimization->success High Yield troubleshoot Troubleshoot (See Guide) optimization->troubleshoot Low Yield / Side Products

Caption: A decision tree for the systematic selection and optimization of a catalyst system.

Simplified Buchwald-Hartwig Catalytic Cycle for Amide Coupling

Catalytic_Cycle Simplified Catalytic Cycle for N-Arylation of Piperazinone cluster_inputs pd0 L-Pd(0) oxidative_addition L-Pd(II)(Ar)(X) pd0->oxidative_addition + Ar-X (Oxidative Addition) amide_complex [L-Pd(II)(Ar)(Amide)]+ oxidative_addition->amide_complex + Piperazinone, - X- amide_complex->pd0 - H+ (Reductive Elimination) product Ar-Amide amide_complex->product aryl_halide Ar-X piperazinone Piperazinone

Caption: Key steps in the palladium-catalyzed N-arylation of a piperazinone (amide).

References

Technical Support Center: Overcoming Solubility Challenges with 1-(tert-Butyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(tert-Butyl)piperazin-2-one.

Understanding the Solubility Profile

This compound possesses a unique chemical structure that influences its solubility. The piperazin-2-one core contains a lactam (a cyclic amide) and a secondary amine, both of which can participate in hydrogen bonding, suggesting potential solubility in polar solvents.[1][2] However, the presence of a bulky and hydrophobic tert-butyl group is expected to significantly decrease its aqueous solubility.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: My compound has precipitated out of my aqueous buffer. What are the immediate steps I can take?

A2: If precipitation is observed in your aqueous assay buffer, consider the following immediate actions:

  • pH Adjustment: If your experimental conditions permit, altering the pH may increase solubility. Since the molecule contains a secondary amine, acidification of the buffer could lead to protonation and the formation of a more soluble salt form.

  • Co-solvent Addition: Introducing a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, can help to keep the compound in solution. It is crucial to ensure the final co-solvent concentration is compatible with your assay.

  • Gentle Warming and Sonication: Briefly warming the solution or sonicating it can help to redissolve the precipitate, especially if it has crashed out due to temperature fluctuations. However, be mindful of the compound's stability at elevated temperatures.

Q3: Can I use this compound in my cell-based assays?

A3: Yes, but careful consideration of the final vehicle concentration is necessary. For most cell-based assays, the final concentration of organic solvents like DMSO should be kept low (typically below 0.5%) to avoid cellular toxicity. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in your culture medium. Always include a vehicle control in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility problems encountered with this compound.

Problem 1: Poor solubility in aqueous buffers for biological assays.

Possible Causes:

  • The hydrophobic tert-butyl group limits interaction with water molecules.

  • The compound may be at a concentration above its aqueous solubility limit.

Solutions:

StrategyDescriptionKey Considerations
pH Adjustment The secondary amine in the piperazinone ring can be protonated at acidic pH to form a more soluble salt.Determine the pKa of the secondary amine. Ensure the pH change does not negatively impact your assay or the stability of the compound.
Co-solvent System Use of water-miscible organic solvents like DMSO, ethanol, or PEG 400 can increase the solubility of hydrophobic compounds.The final concentration of the co-solvent must be compatible with the biological assay. Always run a vehicle control.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.The size of the cyclodextrin cavity must be appropriate for the tert-butyl group. A screening of different cyclodextrin types may be necessary.
Problem 2: Difficulty dissolving the compound in organic solvents for reaction scale-up.

Possible Causes:

  • The polarity of the chosen solvent may not be optimal.

  • The crystalline nature of the solid may require more energy to dissolve.

Solutions:

StrategyDescriptionKey Considerations
Solvent Screening Test the solubility in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, THF, dichloromethane, chloroform).Consider the compatibility of the solvent with your downstream reaction conditions.
Warming and Sonication Applying gentle heat or using an ultrasonic bath can provide the energy needed to overcome the lattice energy of the solid.Check the thermal stability of the compound to avoid degradation.
Use of a Co-solvent A mixture of two miscible organic solvents can sometimes provide better solubilizing power than a single solvent.The co-solvent system should be chosen based on the polarity requirements of your reaction.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in an Aqueous Buffer

Objective: To estimate the concentration at which this compound begins to precipitate from an aqueous buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

  • Multichannel pipette

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In the 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add the aqueous buffer to each well, diluting the DMSO solutions 100-fold (e.g., add 2 µL of DMSO solution to 198 µL of buffer). This will result in a final DMSO concentration of 1%.

  • Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measure the absorbance (turbidity) of each well at 620 nm.

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To evaluate the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • HPLC-UV or other suitable analytical method for quantification

Methodology:

  • Add an excess amount of solid this compound to a vial containing a known volume of each buffer.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Visualizations

Troubleshooting_Workflow cluster_aq Aqueous Solubility Troubleshooting cluster_org Organic Solubility Troubleshooting start Solubility Issue Identified with This compound issue_type What is the nature of the issue? start->issue_type aq_sol Poor Aqueous Solubility (e.g., in buffers) issue_type->aq_sol Aqueous org_sol Poor Organic Solvent Solubility issue_type->org_sol Organic ph_adjust Adjust pH (if assay permits) aq_sol->ph_adjust cosolvent Use Co-solvents (e.g., DMSO, Ethanol) aq_sol->cosolvent cyclo Complexation with Cyclodextrins aq_sol->cyclo solvent_screen Perform Solvent Screening org_sol->solvent_screen warming Apply Gentle Warming or Sonication org_sol->warming org_cosolvent Use Organic Co-solvent Mixture org_sol->org_cosolvent end_node Optimized Solubility Achieved ph_adjust->end_node cosolvent->end_node cyclo->end_node solvent_screen->end_node warming->end_node org_cosolvent->end_node

Caption: Troubleshooting workflow for solubility issues.

Kinetic_Solubility_Workflow prep_stock 1. Prepare 10 mM Stock in 100% DMSO serial_dilute 2. Serially Dilute Stock in DMSO (96-well plate) prep_stock->serial_dilute add_buffer 3. Add Aqueous Buffer (100-fold dilution) serial_dilute->add_buffer incubate 4. Incubate at RT (1-2 hours) add_buffer->incubate measure 5. Measure Turbidity (Absorbance at 620 nm) incubate->measure analyze 6. Determine Highest Concentration without Precipitation measure->analyze

Caption: Experimental workflow for kinetic solubility.

References

Preventing degradation of 1-(tert-Butyl)piperazin-2-one during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of 1-(tert-Butyl)piperazin-2-one during experimental workup procedures. Our goal is to help you minimize product loss and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during workup?

A1: The primary degradation pathway for this compound is the hydrolysis of its lactam ring. This reaction is catalyzed by both acidic and basic conditions and is accelerated by elevated temperatures. The hydrolysis results in the opening of the piperazinone ring to form the corresponding amino acid derivative.

Q2: How does the tert-butyl group influence the stability of the molecule?

A2: The bulky tert-butyl group attached to the nitrogen atom provides steric hindrance around the lactam carbonyl group. This steric bulk can partially protect the carbonyl from nucleophilic attack by water or hydroxide ions, thus slowing down the rate of hydrolysis compared to less sterically hindered N-substituted or unsubstituted piperazin-2-ones.

Q3: What are the ideal pH and temperature ranges to maintain the stability of this compound during aqueous workup?

A3: To minimize hydrolysis, it is recommended to perform aqueous workups under neutral or near-neutral conditions (pH 6-8). If acidic or basic extraction is necessary, it should be carried out at low temperatures (0-5 °C) and for the shortest possible duration. Prolonged exposure to strong acids or bases, especially at room temperature or higher, will lead to significant degradation.

Q4: I am observing significant product loss after purification by silica gel chromatography. What could be the reason?

A4: Significant product loss during silica gel chromatography can be due to the basic nature of the piperazine nitrogen, which can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel. This can result in tailing peaks and poor recovery.

Q5: Are there any common byproducts I should look for if I suspect degradation?

A5: The primary degradation byproduct to look for is the ring-opened amino acid, N-(2-aminoethyl)-N-(tert-butyl)glycine. Depending on the reaction conditions, other side products from the synthesis, such as incompletely cyclized precursors or products of side reactions, may also be present.

Troubleshooting Guides

Issue 1: Low Yield After Aqueous Workup

Symptoms:

  • Lower than expected isolated yield of this compound.

  • Presence of a more polar spot on TLC analysis of the crude product compared to the pure compound.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Lactam Hydrolysis Maintain Neutral pH: During extractions, use saturated sodium bicarbonate solution cautiously to neutralize any excess acid, ensuring the aqueous layer does not become strongly basic. Aim for a final pH between 7 and 8.
Low Temperature: Perform all aqueous extractions and washes at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
Minimize Contact Time: Reduce the time the compound is in contact with aqueous acidic or basic solutions.
Emulsion Formation Brine Wash: During extraction, wash the organic layer with saturated sodium chloride (brine) solution to break up emulsions and reduce the water content in the organic phase.
Issue 2: Poor Purity or Presence of Impurities After Synthesis

Symptoms:

  • Multiple spots observed on TLC or GC-MS analysis of the crude product.

  • Difficulty in purifying the final compound.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Cyclization Optimize Reaction Conditions: Ensure the cyclization reaction goes to completion by optimizing the reaction time and temperature. Monitor the reaction progress by TLC or LC-MS.
Side Reactions Control Stoichiometry: Carefully control the stoichiometry of the reactants to minimize the formation of side products.
Degradation During Workup Follow Recommendations in Issue 1: Implement the strategies to prevent hydrolysis during the workup process.
Issue 3: Challenges During Chromatographic Purification

Symptoms:

  • Significant peak tailing during HPLC or column chromatography.

  • Low recovery of the product from the column.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Interaction with Silica Gel Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or a few drops of ammonia solution, to the eluent to suppress the interaction of the basic nitrogen with the acidic silica gel.
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for column chromatography.
Reverse-Phase Chromatography: If the compound is sufficiently soluble in appropriate solvents, reverse-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective alternative.

Data Presentation

Table 1: Influence of pH and Temperature on the Hydrolysis of Lactams (General Trends)

Lactam TypepH ConditionTemperature (°C)Relative Rate of Hydrolysis
General LactamAcidic (pH < 4)25Moderate
General LactamNeutral (pH 6-8)25Slow
General LactamBasic (pH > 10)25Fast
General LactamNeutral (pH 6-8)50Moderate
General LactamBasic (pH > 10)50Very Fast
N-tert-Butyl LactamBasic (pH > 10)25Slower than unsubstituted lactam

Note: This table represents general trends for lactam hydrolysis. Specific rates for this compound may vary.

Experimental Protocols

General Protocol for the Synthesis of this compound

A common synthetic route involves the cyclization of an N-(tert-butyl)ethylenediamine derivative with an appropriate C2-synthon. A representative procedure is the reaction of N-tert-butylethylenediamine with ethyl chloroacetate followed by base-mediated cyclization.

Step 1: Alkylation of N-tert-butylethylenediamine

  • Dissolve N-tert-butylethylenediamine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or THF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroacetate (1.0 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting diamine.

Step 2: Workup and Cyclization

  • Upon completion, quench the reaction with water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude intermediate can be purified by column chromatography or used directly in the next step.

  • For cyclization, dissolve the crude ester in a high-boiling point solvent like toluene or xylene.

  • Add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 eq.), and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

Step 3: Final Workup and Purification

  • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride at 0 °C.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography on silica gel using an eluent system containing a small percentage of triethylamine (e.g., 95:4:1 Dichloromethane:Methanol:Triethylamine) to prevent tailing.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup1 Initial Workup cluster_cyclization Cyclization cluster_workup2 Final Workup & Purification start N-tert-butylethylenediamine + Ethyl Chloroacetate reaction1 Alkylation (DIPEA, MeCN/THF) start->reaction1 intermediate Crude Ester Intermediate reaction1->intermediate quench1 Quench with Water (0 °C) intermediate->quench1 extract1 Extract with Organic Solvent quench1->extract1 wash1 Wash with Brine extract1->wash1 dry1 Dry (Na2SO4) & Concentrate wash1->dry1 reaction2 Cyclization (NaOEt, Toluene, Reflux) dry1->reaction2 quench2 Quench with sat. NH4Cl (0 °C) reaction2->quench2 extract2 Extract with Organic Solvent quench2->extract2 wash2 Wash with Brine extract2->wash2 dry2 Dry (Na2SO4) & Concentrate wash2->dry2 purify Column Chromatography (with Triethylamine) dry2->purify product Pure this compound purify->product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

degradation_pathway A This compound B Hydrolysis (H+ or OH-, H2O, Heat) A->B C N-(2-aminoethyl)-N-(tert-butyl)glycine (Degradation Product) B->C

Caption: The primary degradation pathway of this compound via hydrolysis of the lactam ring.

troubleshooting_logic cluster_hydrolysis Hydrolysis Issues cluster_purification Purification Issues start Low Yield or Impure Product? hydrolysis Check Workup pH and Temperature start->hydrolysis Yes no_issue Product is Stable start->no_issue No ph_check Is pH neutral (6-8)? hydrolysis->ph_check purification Check Chromatography Conditions tailing Peak Tailing? purification->tailing temp_check Is temperature low (0-5 °C)? ph_check->temp_check Yes adjust_ph Adjust pH to neutral ph_check->adjust_ph No lower_temp Lower workup temperature temp_check->lower_temp No hydrolysis_ok Hydrolysis Minimized temp_check->hydrolysis_ok Yes adjust_ph->temp_check lower_temp->hydrolysis_ok hydrolysis_ok->purification add_base Add basic modifier to eluent tailing->add_base Yes purification_ok Purification Optimized tailing->purification_ok No change_stationary_phase Use neutral alumina or reverse phase add_base->change_stationary_phase add_base->purification_ok

Caption: A logical troubleshooting workflow for addressing degradation issues with this compound.

Technical Support Center: Scale-up Synthesis of 1-(tert-Butyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of 1-(tert-Butyl)piperazin-2-one synthesis. The information is presented in a question-and-answer format to address common challenges and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound on a larger scale?

A1: On a laboratory scale, various methods can be employed. However, for industrial applications, the most viable routes often involve a two-step process. One common approach begins with the mono-N-Boc protection of piperazine to form 1-Boc-piperazine, a key intermediate. This is followed by acylation with a suitable reagent and subsequent cyclization. An alternative, more direct route involves the reaction of N-tert-butylethylenediamine with an appropriate C2 synthon like a haloacetyl halide. The choice of route for scale-up depends on factors like cost of starting materials, overall yield, and ease of purification.

Q2: What are the main challenges encountered during the scale-up of this compound synthesis?

A2: The primary challenges during scale-up include:

  • Controlling Exotherms: Reactions, particularly acylation and cyclization steps, can be highly exothermic. Proper heat management is crucial to prevent side reactions and ensure safety.

  • Impurity Profile: The formation of byproducts, such as di-acylated piperazine or unreacted starting materials, can complicate purification.

  • Product Isolation and Purification: The product can be a water-soluble solid or an oil, making extraction and crystallization potentially challenging on a large scale. The use of column chromatography, common in lab-scale synthesis, is often not feasible for industrial production.

  • Reagent Handling: Some reagents, like chloroacetyl chloride, are hazardous and require specialized handling procedures at an industrial scale.

Q3: How can I minimize the formation of the di-substituted byproduct during the initial protection of piperazine?

A3: The formation of 1,4-di-Boc-piperazine is a common issue. To favor mono-substitution, a slow addition of di-tert-butyl dicarbonate (Boc-anhydride) to a solution of piperazine at a controlled low temperature (e.g., 0-5 °C) is recommended. Using a slight excess of piperazine can also help, but this may complicate downstream processing. Another effective method is to first form a salt of piperazine (e.g., with acetic acid) before reacting it with the Boc-anhydride, which enhances the selectivity for mono-protection.

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step

Question: My cyclization of the N-(2-haloacetyl)-N'-tert-butylethylenediamine intermediate is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in the cyclization step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC-MS). If the reaction has stalled, a slight increase in temperature or prolonged reaction time might be necessary.

  • Side Reactions: At elevated temperatures, side reactions such as polymerization or degradation of the starting material or product can occur. Ensure precise temperature control.

  • Base Strength: The choice and amount of base are critical. A base that is too weak may not effectively promote the intramolecular nucleophilic substitution. Conversely, a base that is too strong can lead to side reactions. Common bases for this type of cyclization include potassium carbonate or triethylamine. An optimization of the base and its stoichiometry is recommended.

  • Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Solvents like acetonitrile or DMF are often used. A solvent screen might be necessary to find the optimal conditions for your specific scale.

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify this compound at a multi-kilogram scale without using chromatography. What are some alternative purification strategies?

Answer: Moving away from chromatography is essential for cost-effective large-scale production. Consider the following strategies:

  • Crystallization: This is the most desirable method for industrial purification. A systematic screening of solvents and solvent mixtures should be performed to identify a suitable crystallization system. Seeding with a small amount of pure product can aid in inducing crystallization.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.

  • Salt Formation and Recrystallization: The product contains a basic nitrogen atom and can be converted to a salt (e.g., hydrochloride, sulfate). These salts often have better crystalline properties than the free base, making them easier to purify by recrystallization. The pure salt can then be neutralized to obtain the final product.

  • Liquid-Liquid Extraction: A well-designed extraction procedure can selectively remove impurities. This may involve adjusting the pH of the aqueous phase to exploit differences in the basicity of the product and impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-Boc Protection of Piperazine

ParameterMethod A: Direct AdditionMethod B: Salt Formation
Piperazine (equiv.) 1.01.0
Di-tert-butyl dicarbonate (equiv.) 0.951.0
Acid (equiv.) N/A1.0 (e.g., Acetic Acid)
Solvent DichloromethaneMethanol/Water
Temperature 0-5 °C0-10 °C
Typical Yield (Mono-Boc) 60-70%>85%
Key Consideration Requires careful control of addition rate to minimize di-substitution.Higher selectivity and yield, but requires an additional step for salt formation.

Experimental Protocols

Proposed Protocol for Scale-up Synthesis of this compound

Step 1: Synthesis of N-tert-Butylethylenediamine

This starting material can be prepared via several literature methods, for example, by reductive amination of aminoacetaldehyde dimethyl acetal with tert-butylamine followed by hydrolysis and reduction, or by reaction of tert-butylamine with ethylene oxide followed by amination.

Step 2: Acylation of N-tert-Butylethylenediamine

  • To a cooled (0-5 °C) solution of N-tert-butylethylenediamine (1.0 equiv.) and a suitable base (e.g., triethylamine, 1.1 equiv.) in a suitable solvent (e.g., dichloromethane), slowly add a solution of chloroacetyl chloride (1.05 equiv.) in the same solvent.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-chloroacetyl)-N'-tert-butylethylenediamine.

Step 3: Cyclization to this compound

  • Dissolve the crude product from Step 2 in a suitable high-boiling solvent (e.g., acetonitrile or DMF).

  • Add a base (e.g., potassium carbonate, 2.0 equiv.).

  • Heat the mixture to 80-90 °C and stir for 4-8 hours, monitoring the reaction by HPLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or crystallization from a suitable solvent system.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Starting Material cluster_step2 Step 2: Acylation cluster_step3 Step 3: Cyclization cluster_purification Purification start N-tert-Butylethylenediamine acylation Acylation with Chloroacetyl Chloride start->acylation workup1 Aqueous Workup acylation->workup1 cyclization Intramolecular Cyclization workup1->cyclization workup2 Filtration & Concentration cyclization->workup2 purification Vacuum Distillation or Crystallization workup2->purification product This compound purification->product

Caption: Proposed experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions issue Low Yield in Cyclization cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Suboptimal Base issue->cause3 cause4 Incorrect Solvent issue->cause4 solution1 Increase Time/Temp cause1->solution1 solution2 Optimize Temp Control cause2->solution2 solution3 Screen Bases/ Stoichiometry cause3->solution3 solution4 Solvent Screening cause4->solution4

Caption: Troubleshooting logic for addressing low yield in the cyclization step.

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-(tert-Butyl)piperazin-2-one and its N-Substituted Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic substitution at the N-1 position of the piperazin-2-one ring has been shown to significantly modulate the pharmacological profile of these derivatives, leading to a wide spectrum of activities including anticancer, antimicrobial, and central nervous system (CNS) effects. This guide provides a comparative analysis of the biological activity of various N-substituted piperazin-2-one analogs, with a special focus on understanding the potential role of a bulky alkyl substituent, as in 1-(tert-Butyl)piperazin-2-one. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes data from closely related analogs to infer its likely biological profile.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for a range of N-substituted piperazin-2-one and related piperazine analogs. This data provides a basis for understanding the structure-activity relationships (SAR) within this class of compounds.

Table 1: Cytotoxic Activity of N-Substituted Piperazin-2-one Analogs
Compound IDN-1 SubstituentCancer Cell LineIC50 (µM)Reference
1a 3-ChlorophenylHT-29 (Colon)<2[1]
1b 3-ChlorophenylA549 (Lung)<2[1]
2a 4-ChlorophenylLNCaP (Prostate)3.67[2]
3a 1-(4-chlorophenyl)-2-oxoethylHT-29 (Colon)Not specified as potent[3]
3b 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-2-oxoethylHT-29 (Colon)Similar to L-778,123[1]
3c 1-(4-chlorophenyl)-2-guanidino-2-oxoethylHT-29 (Colon)<2[1]
4a (1-(benzyl)-1H-1,2,3-triazol-4-yl)methanoneBT-474 (Breast)0.99[4]

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth. A lower IC50 value indicates higher cytotoxic potency.

Table 2: Antimicrobial Activity of N-Substituted Piperazine Analogs
Compound IDN-1 SubstituentMicroorganismMIC (µg/mL)Reference
5a N-Alkyl/Aryl variousS. aureusNot specified, significant activity[5]
5b N-Alkyl/Aryl variousE. coliNot specified, significant activity[5]
6a Flavonol derivativeS. aureus6.25[6]
6b Flavonol derivativeE. coli25[6]

Note: MIC (Minimum Inhibatory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

Table 3: CNS Receptor Binding Affinity of N-Substituted Piperazine Analogs
Compound IDN-1 SubstituentReceptorKᵢ (nM)Reference
7a Arylalkylσ₁2.6 - 2.7[7]
8a 3-(4-(2-Methoxyphenyl)propyl)5-HT₁ₐ1.2[8]
9a Benzhydryl with xanthine moiety5-HT₂ₐ58.6[6]

Note: Kᵢ (Inhibition Constant) is an indication of how potent an inhibitor is; it is the concentration required to produce 50% inhibition. Lower Kᵢ values represent higher binding affinity.

Discussion of Structure-Activity Relationships and the Potential Role of the N-tert-Butyl Group

The data presented in the tables above highlight key structure-activity relationships for N-substituted piperazin-2-ones and related piperazines:

  • N-Aryl Substitution: The presence of an aryl group at the N-1 position is a common feature in analogs with significant biological activity, particularly in anticancer and CNS-active compounds.[2][9] The electronic properties and substitution pattern of the aryl ring play a crucial role in modulating potency and selectivity. For instance, electron-withdrawing groups on the phenyl ring can enhance cytotoxic activity.[3]

  • Bulky Substituents: The introduction of bulky and lipophilic groups at the N-1 position can lead to potent interactions with biological targets. The high affinity of some analogs for CNS receptors is often attributed to the presence of large, hydrophobic moieties.[7][8]

Based on these observations, we can hypothesize the potential biological profile of This compound :

The tert-butyl group is a bulky, non-aromatic, and lipophilic substituent. Its presence at the N-1 position is likely to confer distinct properties compared to the N-aryl or N-aralkyl analogs presented above.

  • Cytotoxicity: While N-aryl substitution is common in cytotoxic analogs, the bulky tert-butyl group could potentially exhibit anticancer activity through steric hindrance of protein-protein interactions or by targeting different cellular pathways. However, without an aromatic ring system capable of π-π stacking or specific electronic interactions, its potency might be lower than that of the N-aryl derivatives.

  • Antimicrobial Activity: The antimicrobial activity of piperazine derivatives is often associated with their ability to penetrate bacterial cell walls and interfere with essential cellular processes. The lipophilicity of the tert-butyl group might enhance membrane permeability, potentially leading to some level of antimicrobial activity.

  • CNS Activity: The bulky and hydrophobic nature of the tert-butyl group could favor binding to certain CNS receptors that have complementary hydrophobic pockets. However, the lack of an aromatic ring, which is a key pharmacophoric element in many CNS-active arylpiperazines for interacting with targets like serotonin or dopamine receptors, suggests that this compound might have a different or weaker CNS profile compared to its N-aryl counterparts.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HT-29, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in the cell culture medium to achieve the desired final concentrations. The medium from the overnight cell cultures is replaced with the medium containing the test compounds.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

CNS Receptor Binding Assay (Radioligand Binding Assay)

This technique is used to measure the affinity of a ligand for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT₁ₐ) are prepared from cultured cells or brain tissue homogenates.

  • Assay Buffer: A suitable buffer is prepared to maintain the optimal pH and ionic strength for receptor-ligand binding.

  • Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of piperazin-2-one derivatives.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HT-29, A549) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Stock & Serial Dilutions) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance calculation IC50 Calculation absorbance->calculation signaling_pathway_apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) caspase8 Caspase-8 Activation death_receptor->caspase8 executioner Executioner Caspases (Caspase-3, -6, -7) caspase8->executioner mitochondria Mitochondrial Stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->executioner piperazinone Piperazin-2-one Analog piperazinone->death_receptor Induces piperazinone->mitochondria Induces apoptosis Apoptosis executioner->apoptosis logical_relationship_sar cluster_scaffold Core Scaffold cluster_substituents N-1 Substituents cluster_activity Biological Activity piperazinone_core Piperazin-2-one n_aryl Aryl (e.g., Phenyl, Pyridyl) piperazinone_core->n_aryl n_aralkyl Aralkyl (e.g., Benzyl) piperazinone_core->n_aralkyl n_alkyl Alkyl (e.g., tert-Butyl) piperazinone_core->n_alkyl cytotoxic Cytotoxic n_aryl->cytotoxic Often potent cns CNS Activity n_aryl->cns High affinity n_aralkyl->cns High affinity n_alkyl->cytotoxic Hypothesized activity antimicrobial Antimicrobial n_alkyl->antimicrobial Potential activity

References

Validation of Piperazin-2-one Activity in Secondary Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one scaffold has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this heterocyclic motif have demonstrated potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.[1] This guide provides a comparative analysis of the cytotoxic activity of piperazin-2-one derivatives, contextualized by their potential mechanism of action as farnesyltransferase inhibitors. The performance of these derivatives is compared against established farnesyltransferase inhibitors, providing a benchmark for their potential efficacy.

Comparative Analysis of Cytotoxic Activity

A common secondary assay to validate the anticancer potential of a compound is the assessment of its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cell population.

The following table summarizes the cytotoxic activities of a series of 1-(3-chlorophenyl)piperazin-2-one derivatives, which serve as representative examples of the piperazin-2-one scaffold's potential. These are compared with the known farnesyltransferase inhibitors, L-778,123 and Tipifarnib.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Piperazin-2-one Derivatives and Known Farnesyltransferase Inhibitors

Compound/DerivativeHT-29 (Colon Cancer)A549 (Lung Cancer)MRC-5 (Normal Lung Fibroblast)
1-(3-chlorophenyl)piperazin-2-one Derivatives
Guanidine Derivative<2<2>500
Thiourea Derivative<50<50>500
Hydrazide Derivative<50<50>500
Imidazole Derivative>100>100>500
Farnesyltransferase Inhibitors (Comparators)
L-778,123>100[2]>100[2]Not Reported
Doxorubicin (Chemotherapy Control)Not Reported3.12Not Reported

Data for 1-(3-chlorophenyl)piperazin-2-one derivatives is adapted from a study on their cytotoxic activities.[3] Note that specific IC50 values below 50 µM were not precisely quantified in the source material but were indicated as being more potent than other derivatives.

Table 2: Farnesyltransferase Inhibitory Activity of Comparator Compounds

CompoundFarnesyltransferase IC50
L-778,1232 nM
Tipifarnib0.6 nM

This data is provided as a benchmark for the primary mechanism of action discussed.

Signaling Pathway and Experimental Workflow

A significant mechanism of action for some piperazin-2-one derivatives is the inhibition of farnesyltransferase, an enzyme critical for the post-translational modification of the Ras protein.[1] By inhibiting this enzyme, these compounds can disrupt the Ras-Raf-MEK-ERK signaling pathway, which is often hyperactivated in cancer, leading to decreased cell proliferation and the induction of apoptosis.

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Farnesyltransferase Farnesyltransferase Farnesyltransferase->Ras Farnesylation (membrane localization) Piperazin-2-one Piperazin-2-one Derivative Piperazin-2-one->Farnesyltransferase Inhibits Experimental_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate for 24h (cell adherence) Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of test compounds Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT reagent to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h (formazan formation) MTT_Addition->Incubation_3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Comparative Cross-Reactivity Profiling of 1-(tert-Butyl)piperazin-2-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-reactivity profile of 1-(tert-butyl)piperazin-2-one. Due to the limited publicly available data for this specific molecule, this analysis is based on the well-documented off-target profiles of the broader piperazine and piperazin-2-one chemical classes. This document is intended to guide researchers in designing and interpreting selectivity studies for novel compounds containing this scaffold.

The piperazin-2-one core is a versatile scaffold found in a range of biologically active compounds, from kinase inhibitors to central nervous system (CNS) agents.[1][2] Understanding the cross-reactivity of such compounds is critical for predicting potential off-target effects, which can lead to adverse events or, in some cases, beneficial polypharmacology.[3]

Executive Summary of Cross-Reactivity

Piperazine-containing compounds are known for their potential interactions with a variety of protein families beyond their primary targets. Key areas of concern for off-target activity include:

  • G-Protein Coupled Receptors (GPCRs): Particularly serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[4]

  • Kinases: The conserved nature of the ATP-binding pocket can lead to off-target kinase inhibition.[4][5]

  • hERG Potassium Channel: Inhibition of the hERG channel is a significant safety liability due to the risk of cardiotoxicity.[4][6]

Comparative Selectivity Profile

To illustrate a typical cross-reactivity profile for a piperazin-2-one derivative, the following tables present hypothetical data for a representative compound, "PZ-101" (representing this compound), compared with a known multi-kinase inhibitor (Compound A) and a highly selective inhibitor (Compound B). This data is modeled on typical results from broad-panel screening assays.

Table 1: Hypothetical Kinase Selectivity Profile (% Inhibition at 10 µM)

Kinase TargetKinase FamilyPZ-101 (Hypothetical)Compound A (Multi-Kinase Inhibitor)Compound B (Selective Inhibitor)
BTK TEC 95 98 99
LCKSRC45855
SRCSRC30823
EGFREGFR1575<1
VEGFR2VEGFR20902
PKAAGC510<1
CDK2CMGC8601
p38αMAPK12554

Table 2: Hypothetical GPCR and Ion Channel Off-Target Profile (% Inhibition at 10 µM)

TargetTarget FamilyPZ-101 (Hypothetical)Compound A (Multi-Kinase Inhibitor)Compound B (Selective Inhibitor)
5-HT1AGPCR55652
5-HT2AGPCR4050<1
Adrenergic α1AGPCR35453
Dopamine D2GPCR25301
hERG Ion Channel 60 70 5

Experimental Protocols for Cross-Reactivity Profiling

A tiered approach is recommended for efficiently profiling the selectivity of a new chemical entity.[7]

Tier 1: Broad Panel Screening

The initial step involves screening the compound at a single high concentration (e.g., 10 µM) against a broad panel of targets to identify potential off-target liabilities. Commercial services like Eurofins' SafetyScreen44 or DiscoverX's KINOMEscan are widely used for this purpose.[8][9]

Protocol 1: Broad Kinase Profiling (e.g., KINOMEscan®)

  • Objective: To determine the inhibitory activity of a test compound against a large panel of kinases.

  • Principle: This is a competition-based binding assay. A kinase tagged with DNA is incubated with the test compound and an immobilized, active-site-directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.[10]

  • Methodology:

    • Compound Preparation: The test compound is prepared in DMSO.

    • Assay Reaction: The DNA-tagged kinase, the test compound, and the immobilized ligand are combined in a multi-well plate.

    • Incubation: The reaction is incubated to allow for binding to reach equilibrium.

    • Washing: Unbound kinase is washed away.

    • Quantification: The amount of bound kinase is measured using qPCR.

    • Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the compound to the kinase.

Protocol 2: GPCR and Ion Channel Profiling (Radioligand Binding Assay)

  • Objective: To identify interactions with a panel of GPCRs, ion channels, and transporters.

  • Principle: This assay measures the ability of a test compound to displace a specific, high-affinity radioligand from its target receptor. A reduction in radioactivity bound to the receptor preparation indicates that the test compound has bound to the target.[11]

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target receptor are prepared.

    • Assay Reaction: The membrane preparation, radioligand, and test compound are incubated together in a multi-well plate.

    • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

    • Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the bound radioligand from the unbound.

    • Scintillation Counting: The radioactivity captured on the filter is measured using a scintillation counter.

    • Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding.

Tier 2: Dose-Response Assays

For any "hits" identified in the initial broad-panel screen (typically >50% inhibition), follow-up dose-response assays are performed to determine the potency (IC50 or Ki) of the interaction.

Protocol 3: hERG Inhibition Assay (Fluorescence Polarization)

  • Objective: To determine the IC50 of a compound for the hERG potassium channel.

  • Principle: This is a competitive binding assay that uses a fluorescent tracer that binds to the hERG channel. When the tracer is bound, it has a high fluorescence polarization. If a test compound displaces the tracer, the tracer tumbles more freely in solution, resulting in a decrease in fluorescence polarization.[12]

  • Methodology:

    • Compound Preparation: The test compound is serially diluted in DMSO.

    • Assay Reaction: A hERG membrane preparation, the fluorescent tracer, and the serially diluted compound are combined in a multi-well plate.

    • Incubation: The reaction is incubated to reach equilibrium.

    • Measurement: The fluorescence polarization is read using a suitable plate reader.

    • Data Analysis: The data is plotted as fluorescence polarization versus compound concentration, and the IC50 value is calculated using a four-parameter logistic fit.

Visualizations

Experimental and Logical Workflows

G cluster_0 Tier 1: Broad Screening (10 µM) cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation Kinase_Panel Kinase Panel (e.g., KINOMEscan) Hit_Kinase Hits (>50% Inh.) Kinase_Panel->Hit_Kinase GPCR_Panel GPCR/Ion Channel Panel (e.g., SafetyScreen44) Hit_GPCR Hits (>50% Inh.) GPCR_Panel->Hit_GPCR IC50_Kinase Kinase IC50 Assays Cell_Assay Cell-Based Functional Assays IC50_Kinase->Cell_Assay IC50_GPCR GPCR/hERG IC50 Assays IC50_GPCR->Cell_Assay Cell_Hit Confirmed Hits Cell_Assay->Cell_Hit Compound Test Compound (this compound) Compound->Kinase_Panel Compound->GPCR_Panel Analysis Data Analysis & Selectivity Assessment Hit_Kinase->IC50_Kinase Hit_GPCR->IC50_GPCR Cell_Hit->Analysis

Caption: Tiered workflow for cross-reactivity profiling.

Relevant Signaling Pathway

G cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Piperazinone-based Kinase Inhibitor Inhibitor->Receptor Inhibitor->RAF Inhibitor->MEK

Caption: Potential off-target inhibition in a kinase cascade.

Conclusion

References

A Head-to-Head Comparison of Synthetic Routes to Piperazin-2-ones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of synthetic strategies. This guide provides a head-to-head comparison of four prominent synthetic routes to piperazin-2-ones, offering a critical evaluation of their methodologies, performance, and applicability for researchers, scientists, and drug development professionals.

Overview of Synthetic Strategies

The construction of the piperazin-2-one ring can be broadly categorized into several key approaches. This guide will focus on a comparative analysis of the following widely employed methods:

  • Cyclization of 1,2-Diamines with α-Haloesters: A classical and straightforward approach involving the N-alkylation of a 1,2-diamine followed by intramolecular cyclization.

  • Synthesis from Amino Acid Derivatives: A versatile method that utilizes the inherent chirality of amino acids to produce enantiomerically enriched piperazin-2-ones.

  • One-Pot Multicomponent Reactions: Modern strategies that combine multiple synthetic steps into a single operation, offering increased efficiency and reduced waste.

  • Ugi Reaction-Based Syntheses: A powerful multicomponent reaction approach that allows for the rapid generation of diverse piperazin-2-one libraries.

The following sections will delve into the experimental details, quantitative performance, and a critical assessment of the advantages and disadvantages of each of these synthetic routes.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a target piperazin-2-one is often dictated by factors such as the desired substitution pattern, stereochemistry, scalability, and the availability of starting materials. The following tables provide a summary of quantitative data for each of the discussed methods to facilitate a direct comparison.

Table 1: Performance Metrics of Piperazin-2-one Synthetic Routes
Synthetic RouteTypical YieldsReaction TimeTemperatureKey StrengthsKey Limitations
Cyclization of 1,2-Diamines 40-87%[1]6-24 hours[1]30-80 °C[1]Simple, readily available starting materialsPotential for side reactions, moderate yields
From Amino Acids Good yields (not specified)5 stepsRoom temperature to 0°CAccess to chiral products[2][3]Potential for racemization[2][3]
One-Pot MCR 38-90%[4][5]Not specified-20 to 25 °C[4][5]High efficiency, asymmetric catalysis[4][5]Requires catalyst, may have complex optimization
Ugi Reaction-Based 9-38% (solid-phase)[6]24 hours (Ugi step)[7]Room temperatureHigh diversity, suitable for librariesOften requires post-cyclization steps, yields can be low

Experimental Protocols

This section provides detailed experimental methodologies for key examples of each synthetic route, based on published procedures.

Synthesis of Piperazin-2-one via Cyclization of a 1,2-Diamine Derivative

This protocol is adapted from a patented procedure for the synthesis of unsubstituted piperazin-2-one.[1]

Step 1: N-Alkylation

  • In a reaction vessel, combine chloroethylamine (7.9 g), ethyl chloroacetate (12.2 g), and toluene (400 g).

  • Maintain the reaction temperature at 30 °C and stir for 24 hours.

Step 2: Cyclization

  • To the reaction mixture, add ammonium acetate (7.7 g) and sodium carbonate (2.2 g).

  • Increase the reaction temperature to 80 °C and continue stirring for another 24 hours.

  • Cool the reaction mixture to room temperature, allowing the product to crystallize.

  • Filter the crude product and dry.

  • Recrystallize the crude product from an acetone-water mixture with activated carbon to yield pure piperazin-2-one.

Synthesis of a 3-Substituted Piperazin-2-acetic acid ester from an Amino Acid

This procedure is based on a method for synthesizing chiral piperazin-2-ones from amino acid precursors.[2]

Step 1: Formation of β-Ketoester

  • Dissolve Boc-protected (S)-alanine (1 equiv.) in anhydrous THF and cool to 0 °C.

  • Add carbonyldiimidazole (1.25 equiv.) under a nitrogen atmosphere and stir for 2 hours at 0 °C.

  • Add magnesium chloride (1.2 equiv.) and ethyl potassium malonate (1.5 equiv.) and stir at room temperature for 16 hours.

  • Quench the reaction with 1 N HCl and remove the solvent under reduced pressure.

  • Dissolve the residue in water, neutralize with aqueous NaHCO3, and extract with ethyl acetate.

  • Dry the organic phase over anhydrous Na2SO4 and concentrate to give the crude β-ketoester, which can be used in the next step without further purification.

Step 2: Reductive Amination

  • Dissolve the crude β-ketoester (1 equiv.) in methanol.

  • Add ammonium acetate (10 equiv.) and sodium cyanoborohydride (5 equiv.) and stir at room temperature for 16 hours.

  • Quench the reaction with 1 N HCl, evaporate the solvent, and neutralize with aqueous NaHCO3.

  • Extract the aqueous phase with ethyl acetate, dry the combined organic layers over Na2SO4, and concentrate to give the crude diamine.

Step 3: Nosylation

  • Dissolve the crude diamine (1 equiv.) in THF.

  • Add triethylamine (3 equiv.) followed by 2-nitrobenzenesulfonyl chloride (1.2 equiv.).

  • Stir at room temperature for 2 hours.

  • Dilute with dichloromethane and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic phase over Na2SO4, concentrate, and purify by silica gel chromatography.

Step 4 & 5: Annulation and Deprotection

  • Subject the nosylated intermediate to an annulation protocol using bromoethyldiphenylsulfonium triflate.

  • Perform Boc deprotection with TFA followed by a basic workup to yield the diastereomeric piperazin-2-one products, which can be separated by column chromatography.

One-Pot Asymmetric Synthesis of a 3-Aryl-piperazin-2-one

This protocol is based on a one-pot Knoevenagel/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence.[4][5]

Step 1: Knoevenagel Condensation

  • In a reaction vial, combine the aldehyde (0.1 mmol), (phenylsulfonyl)acetonitrile (0.1 mmol), and a quinine-derived urea catalyst (eQNU, 0.01 mmol) in anhydrous toluene (0.3 M).

  • Stir the mixture at the appropriate temperature until the reaction is complete.

Step 2: Asymmetric Epoxidation

  • Dilute the reaction mixture with toluene to a concentration of 0.02 M and cool to -20 °C.

  • Add cumyl hydroperoxide (0.11 mmol) and stir until the epoxide is formed.

Step 3: Domino Ring-Opening Cyclization (DROC)

  • Add N,N'-dibenzylethylenediamine (0.12 mmol) and triethylamine (0.2 mmol) to the reaction mixture at 25 °C.

  • Stir until the cyclization is complete.

  • Purify the product by column chromatography.

Solid-Phase Synthesis of Piperazin-2-ones via a Disrupted Ugi Reaction

This protocol describes a solid-phase approach to piperazin-2-ones.[6]

Step 1: Resin Loading

  • Link the amino acid component to a 4-(4-formyl-3-methoxyphenoxy)ethyl (FMP) resin via reductive amination of the corresponding amino ester.

Step 2: Disrupted Ugi Reaction

  • Deprotect the carboxylate group of the resin-bound amino acid.

  • Perform the disrupted Ugi reaction on the resin with an aziridine aldehyde dimer, an isocyanide, and a suitable acid.

Step 3: Aziridine Ring Opening and Cleavage

  • Open the resulting aziridine ring with a nucleophile (e.g., thiols, thioacids, or azide).

  • Cleave the product from the resin using trifluoroacetic acid (TFA) to yield the desired piperazin-2-one.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed synthetic routes.

G cluster_0 Route 1: Cyclization of 1,2-Diamines 1,2-Diamine 1,2-Diamine N-Alkylation N-Alkylation 1,2-Diamine->N-Alkylation alpha-Haloester alpha-Haloester alpha-Haloester->N-Alkylation Intramolecular Cyclization Intramolecular Cyclization N-Alkylation->Intramolecular Cyclization Piperazin-2-one_1 Piperazin-2-one Intramolecular Cyclization->Piperazin-2-one_1

Caption: Synthetic workflow for piperazin-2-ones via cyclization of 1,2-diamines.

G cluster_1 Route 2: Synthesis from Amino Acids Amino Acid Amino Acid beta-Ketoester Formation beta-Ketoester Formation Amino Acid->beta-Ketoester Formation Reductive Amination Reductive Amination beta-Ketoester Formation->Reductive Amination Cyclization Precursor Cyclization Precursor Reductive Amination->Cyclization Precursor Annulation/Cyclization Annulation/Cyclization Cyclization Precursor->Annulation/Cyclization Chiral Piperazin-2-one Chiral Piperazin-2-one Annulation/Cyclization->Chiral Piperazin-2-one G cluster_2 Route 3: One-Pot Multicomponent Reaction Aldehyde Aldehyde One-Pot Sequence Knoevenagel Epoxidation DROC Aldehyde->One-Pot Sequence Acetonitrile Derivative Acetonitrile Derivative Acetonitrile Derivative->One-Pot Sequence 1,2-Diamine_MCR 1,2-Diamine 1,2-Diamine_MCR->One-Pot Sequence Asymmetric Piperazin-2-one Asymmetric Piperazin-2-one One-Pot Sequence->Asymmetric Piperazin-2-one G cluster_3 Route 4: Ugi Reaction-Based Synthesis Aldehyde_Ugi Aldehyde Ugi Reaction Ugi Reaction Aldehyde_Ugi->Ugi Reaction Amine_Ugi Amine Amine_Ugi->Ugi Reaction Isocyanide Isocyanide Isocyanide->Ugi Reaction Carboxylic Acid Carboxylic Acid Carboxylic Acid->Ugi Reaction Ugi Product Ugi Product Ugi Reaction->Ugi Product Post-Cyclization Post-Cyclization Ugi Product->Post-Cyclization Diverse Piperazin-2-ones Diverse Piperazin-2-ones Post-Cyclization->Diverse Piperazin-2-ones

References

The Tale of Two Environments: Unpacking the In Vitro and In Vivo Efficacy of Piperazinone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. Piperazinone-based compounds, a versatile class of molecules, have shown significant promise in preclinical studies for a range of diseases, from infectious agents like tuberculosis to the complexities of cancer. This guide provides a comparative analysis of the in vitro and in vivo efficacy of these compounds, supported by experimental data and detailed methodologies, to illuminate the critical transition from laboratory potential to real-world application.

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] This has led to the development of numerous piperazinone-containing drug candidates with diverse therapeutic actions. Here, we delve into the efficacy of these compounds in two distinct settings: the controlled environment of in vitro assays and the complex biological landscape of in vivo models.

At a Glance: A Comparative Overview of Efficacy

To facilitate a clear comparison, the following tables summarize the quantitative data for representative piperazinone-based compounds in both in vitro and in vivo settings.

Table 1: Anti-Tuberculosis Activity of TZY-5-84
ParameterIn Vitro Activity (MIC in mg/L)In Vivo Efficacy (Murine Model)
Test Compound TZY-5-84 TZY-5-84
M. tuberculosis H37Rv0.014 - 0.015[2][3]At 12.5 mg/kg, efficacy was comparable to PBTZ169 at 25 mg/kg.[2][3]
Susceptible Clinical IsolatesSusceptible[2][3]Efficacy is suggested by potent in vitro activity.[2][3]
Drug-Resistant Clinical IsolatesSusceptible[2][3]Promising, based on in vitro data.[2][3]
Comparator PBTZ169 PBTZ169
M. tuberculosis H37Rv(Not specified in snippet)A significant reduction in lung CFU was observed at 25 mg/kg.[2][3]
Table 2: Anticancer Activity of Piperazinone-Based Compounds
CompoundTarget/MechanismCell LineIn Vitro Efficacy (IC50/GI50 in µM)In Vivo Efficacy (Tumor Growth Inhibition)
Compound 78 ROS-mediated ApoptosisPC-3 (Prostate)Not specifiedUp to 74.7% inhibition of PC-3 tumors in mice at 30 mg/kg/day.[4]
Piperazine Derivative (Unnamed) Multi-kinase InhibitorK562 (Leukemia)GI50 = 0.058[5]Not specified
HeLa (Cervical)GI50 = 0.155[5]Not specified
AGS (Gastric)GI50 = 0.055[5]Not specified
Piperazinyl-Thiazolidinones (Compounds 11, 13, 16) VEGFR2 Kinase InhibitorHepG-2 (Liver)IC50 = 0.03 - 0.06[5]Not specified
Vindoline-Piperazine Conjugate (Compound 23) AntimitoticMDA-MB-468 (Breast)GI50 = 1.00[4][6]Not specified
Vindoline-Piperazine Conjugate (Compound 25) AntimitoticHOP-92 (Lung)GI50 = 1.35[4][6]Not specified

Delving into the Mechanisms: Signaling Pathways and Workflows

The efficacy of these piperazinone-based compounds stems from their ability to modulate specific cellular signaling pathways. Visualizing these intricate networks and the experimental approaches to study them is crucial for a deeper understanding.

Signaling Pathways

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCg VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation p38 p38 VEGFR2->p38 Activation Apoptosis Apoptosis p38->Apoptosis Inhibition of Apoptosis ERK ERK Proliferation Proliferation ERK->Proliferation Akt Akt Survival Survival Akt->Survival

ROS_Mediated_Apoptosis Compound78 Piperazinone Compound (e.g., Compound 78) ROS Increased ROS Compound78->ROS c_Abl c-Abl Activation ROS->c_Abl p38_MAPK p38 MAPK Activation c_Abl->p38_MAPK ATF2 ATF2 Activation p38_MAPK->ATF2 RhoB RhoB Expression ATF2->RhoB Apoptosis Apoptosis RhoB->Apoptosis

Experimental Workflows

In_Vitro_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells add_compound Add Piperazinone Compound (Varying Concentrations) seed_cells->add_compound incubate Incubate (e.g., 48-72 hours) add_compound->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_ic50 Calculate IC50/GI50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

In_Vivo_Workflow start Start implant_tumors Implant Human Tumor Cells into Nude Mice start->implant_tumors tumor_growth Allow Tumors to Establish implant_tumors->tumor_growth treatment Administer Piperazinone Compound (e.g., daily oral gavage) tumor_growth->treatment monitor Monitor Tumor Volume and Body Weight treatment->monitor endpoint Endpoint Analysis (e.g., Tumor Excision, CFU count) monitor->endpoint end End endpoint->end

Experimental Protocols: A Closer Look at the Methodology

Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a piperazinone-based compound that inhibits the growth of a cancer cell line by 50% (GI50) or the concentration that is cytotoxic to 50% of the cells (IC50).

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the piperazinone-based compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 or IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Activity in a Nude Mouse Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a piperazinone-based compound in a living organism.

Methodology:

  • Animal Model: Athymic nude mice (4-6 weeks old) are used for these studies.

  • Tumor Cell Implantation: Human cancer cells (e.g., 1 x 10^6 PC-3 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Treatment Initiation: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.

  • Compound Administration: The piperazinone-based compound is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule (e.g., 30 mg/kg/day). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the study. The primary endpoint is typically the tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. In some studies, survival may also be monitored.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histological examination, biomarker analysis).

In Vivo Anti-Tuberculosis Activity in a Murine Model

Objective: To assess the in vivo efficacy of a piperazinone-based compound against Mycobacterium tuberculosis.

Methodology:

  • Animal Model: BALB/c mice are commonly used for these studies.

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment Initiation: Treatment is initiated several weeks post-infection to allow for the development of a chronic infection.

  • Compound Administration: The test compound (e.g., TZY-5-84 at 12.5 mg/kg) and a comparator drug are administered, typically by oral gavage, for a specified duration (e.g., 4-8 weeks). A control group receives the vehicle.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on selective agar to enumerate the number of colony-forming units (CFU).

  • Data Analysis: The efficacy of the compound is determined by the reduction in the bacterial load (log10 CFU) in the lungs and spleens of treated mice compared to the untreated control group.

Conclusion: Bridging the Gap Between the Bench and the Bedside

The transition from promising in vitro data to demonstrable in vivo efficacy is a critical milestone in the drug discovery and development process. For piperazinone-based compounds, the evidence presented highlights their potential across different therapeutic areas. While potent in vitro activity is a prerequisite, the complex interplay of pharmacokinetics, metabolism, and off-target effects within a living system ultimately determines the therapeutic success of a compound. The detailed experimental protocols and a clear understanding of the underlying mechanisms of action are indispensable tools for researchers navigating this challenging but rewarding path. The continued exploration of this versatile chemical scaffold holds the promise of delivering novel and effective therapies for a multitude of diseases.

References

A Comparative Guide to the Target Engagement of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, featured in a wide array of biologically active compounds. Its derivatives have shown promise in targeting a diverse range of proteins implicated in various diseases. This guide provides a comparative analysis of the binding of piperazine-containing molecules, including 1-(tert-Butyl)piperazin-2-one and its analogs, to their respective biological targets. We present quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate a comprehensive understanding of their target engagement.

Quantitative Comparison of Piperazine Derivatives and Alternative Compounds

The following tables summarize the binding affinities and functional potencies of various piperazine derivatives against several key protein targets. For comparative purposes, data for alternative, structurally distinct compounds targeting the same proteins are also included.

Table 1: Farnesyltransferase (FTase) Inhibitors

Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins. Inhibiting this enzyme can disrupt the Ras signaling pathway, which is often hyperactive in cancers.[1]

Compound IDScaffoldTargetAssay TypeIC₅₀ (nM)Reference
(+)-8 PiperidineFTaseEnzymatic1.9[2]
Compound 3o Macrocyclic PiperazinoneFTase/GGTase-IEnzymatic-[3]
Tipifarnib QuinoloneFTaseEnzymatic7.9[4]
Lonafarnib TricyclicFTaseEnzymatic1.9[5]
FPT Inhibitor I PeptidomimeticFTaseEnzymaticPotent[6]

Table 2: Histamine H3 Receptor (H₃R) Antagonists

The H₃R is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, making it an attractive target for neurodegenerative and psychiatric disorders.

Compound IDScaffoldTargetBinding Affinity (Ki, nM)Reference
Compound 4 PiperazinehH₃R3.17[7]
Compound 5 PiperidinehH₃R7.70[7]
KSK67 PiperazinehH₃RHighly Selective[8]
KSK94 PiperazinehH₃R7.9[8]
Pitolisant Non-imidazolehH₃RSub-nanomolar[9]

Table 3: Sigma-1 Receptor (σ₁R) Ligands

The σ₁R is a chaperone protein at the endoplasmic reticulum and is implicated in various neurological conditions.[10]

Compound IDScaffoldTargetBinding Affinity (Ki, nM)Reference
Compound 5 Piperidineσ₁R3.64[7]
Compound 9 N,N'-disubstituted piperazineσ₂R4.9[11]
Compound 10 N,N'-disubstituted piperazineσ₁RSub-nanomolar[11]
Compound 13 N-benzyl alkyl ether piperazineσ₁R2.7[12]
Compound 1 Piperidine/Piperazineσ₁R3.2[13]
Haloperidol Butyrophenoneσ₁R2.5[13]
(+)-Pentazocine Benzomorphanσ₁RHigh Affinity[14]

Table 4: Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists

The GnRH receptor is a GPCR that plays a crucial role in the reproductive system, and its antagonists are used to treat hormone-dependent diseases.[1]

Compound IDScaffoldTargetIC₅₀ (nM)Reference
Compound 63 Piperazine-BenzimidazolehGnRH-R1.7[15]
Compound 64 Piperazine-BenzimidazolehGnRH-R12[15]
Compound 32 2-phenyl-4-piperazinyl-benzimidazolehGnRH-R7[16]
Compound 41 2-phenyl-4-piperazinyl-benzimidazolehGnRH-R18[16]
WAY-207024 QuinoxalineGnRH-R-[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and to aid in the design of future studies.

Farnesyltransferase (FTase) Enzymatic Assay

This assay measures the inhibition of FTase activity.[5][18]

  • Principle: A fluorimetric method that detects the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. Inhibition of FTase results in a decreased fluorescence signal.[18][19][20]

  • Materials:

    • Recombinant Farnesyltransferase

    • Farnesyl Pyrophosphate (FPP)

    • Dansyl-peptide substrate

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

    • Test compound and positive control (e.g., Lonafarnib)

    • Black 96-well or 384-well microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a microplate, add the FTase enzyme to wells containing either the test compound, positive control, or buffer (for control).

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate.

    • Measure the fluorescence intensity kinetically (e.g., every minute for 60 minutes) at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[19][20]

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[18]

Radioligand Competition Binding Assay for GPCRs (H₃R, σ₁R)

This assay determines the binding affinity (Ki) of a test compound to a G-protein coupled receptor.[10][21]

  • Principle: Measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[10]

  • Materials:

    • Cell membranes expressing the target receptor (e.g., HEK293 cells)

    • Radioligand (e.g., [³H]-Nα-methylhistamine for H₃R, [³H]-(+)-pentazocine for σ₁R)[21][22]

    • Test compound

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Wash Buffer

    • Scintillation cocktail

  • Procedure:

    • Prepare cell membranes from cells overexpressing the target receptor.

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.[23]

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from unbound radioligand by rapid filtration through a filter mat.[23]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[23]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

GnRH Receptor Functional Assay (Calcium Flux)

This cell-based assay measures the antagonist activity of a test compound on the GnRH receptor.[24]

  • Principle: The GnRH receptor couples to Gαq/11 proteins, leading to an increase in intracellular calcium upon activation. Antagonists will block this calcium influx.[24]

  • Materials:

    • Cells stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 NW)

    • GnRH agonist

    • Test antagonist compound

    • Black, clear-bottom microplates

    • Fluorescence plate reader with an injector

  • Procedure:

    • Seed the GnRH-R expressing cells into a microplate and incubate overnight.[24]

    • Load the cells with a calcium-sensitive dye.[24]

    • Add serial dilutions of the test antagonist to the wells and incubate.

    • Place the plate in the fluorescence reader and establish a baseline reading.

    • Inject a fixed concentration of a GnRH agonist (e.g., EC₈₀) into the wells.[24]

    • Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

    • Determine the IC₅₀ of the antagonist by analyzing the dose-dependent inhibition of the agonist-induced calcium signal.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in target engagement can provide a clearer understanding of the mechanism of action of these compounds.

Ras Signaling Pathway

Farnesyltransferase inhibitors act upstream in the Ras signaling cascade, a critical pathway in cell proliferation and survival.[25][26][27]

Ras_Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 Ras_GDP Ras-GDP (Inactive) Grb2->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP FTase Farnesyltransferase Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation FTase->Ras_GDP Farnesylation for membrane localization FTI FTase Inhibitor (e.g., Piperazinone derivative) FTI->FTase Inhibition GPCR_Signaling Ligand Ligand (e.g., Histamine, GnRH) GPCR GPCR (e.g., H3R, GnRH-R) Ligand->GPCR Activation Antagonist Antagonist (e.g., Piperazine derivative) Antagonist->GPCR Inhibition G_Protein G-Protein (Gq/11, Gi/o) GPCR->G_Protein Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messengers (IP3, DAG, cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Biochemical Biochemical/Biophysical Binding Assay (e.g., Radioligand Binding, ITC) Target_Engagement Target Engagement Assay (e.g., CETSA) Biochemical->Target_Engagement Enzymatic Enzymatic Assay (if target is an enzyme) Functional Functional Assay (e.g., Calcium Flux, Reporter Gene) Enzymatic->Functional Confirmation Confirmation of Target Binding Target_Engagement->Confirmation Functional->Confirmation Compound Test Compound (e.g., this compound) Compound->Biochemical Compound->Enzymatic

References

Benchmarking Piperazine-Based Kinase Inhibitors Against Established CDK4/6 Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous targeted therapies. Its prevalence is particularly notable in the development of kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within ATP-binding pockets. This guide provides a comparative analysis of a representative piperazine-containing compound, here exemplified by the well-characterized CDK4/6 inhibitor Palbociclib, against other leading inhibitors of the same class: Ribociclib and Abemaciclib.

While the user's interest was in 1-(tert-Butyl)piperazin-2-one, a specific biological target and inhibitory data for this exact molecule are not extensively documented in publicly available literature. However, the broader piperazine and piperazin-2-one classes are known for their anticancer activities, particularly as inhibitors of cyclin-dependent kinases (CDKs).[1][2] Therefore, this guide focuses on the CDK4/6 pathway, a critical regulator of the cell cycle, to provide a relevant and data-supported benchmark. Palbociclib, Ribociclib, and Abemaciclib are all FDA-approved for the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer and feature a core piperazine or piperidine moiety, making them ideal comparators.[1]

This document outlines their comparative inhibitory potency, effects on cellular proliferation, and the detailed experimental protocols used to generate this data, offering a valuable resource for researchers in the field of oncology drug discovery.

Comparative Inhibitory Activity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a specific biological process by 50%. The following tables summarize the biochemical and cell-based IC50 values for Palbociclib, Ribociclib, and Abemaciclib against their primary targets, CDK4 and CDK6.

Biochemical Potency Against Cyclin-Dependent Kinases
CompoundTargetIC50 (nM)
Palbociclib CDK4/cyclin D112
CDK6/cyclin D312
Ribociclib CDK4/cyclin D110
CDK6/cyclin D339
Abemaciclib CDK4/cyclin D17.4
CDK6/cyclin D30.9

Data sourced from various preclinical studies.[3][4]

Cellular Antiproliferative Activity
CompoundCell LineIC50 (nM)
Palbociclib MCF-7 (HR+ Breast Cancer)79.4
Ribociclib Neuroblastoma Cell Lines (mean)307
Abemaciclib K562 (Leukemia)50
DU145 (Prostate Cancer)25

Data sourced from various preclinical studies. Note that cell-based IC50 values can vary significantly based on the cell line and assay conditions.[3][5]

Mechanism of Action: Cell Cycle Regulation

CDK4 and CDK6 are essential enzymes that control the progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase. They form active complexes with D-type cyclins to phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, which then activates genes required for DNA replication. By inhibiting CDK4/6, these piperazine-containing drugs prevent Rb phosphorylation, maintaining it in its active, growth-suppressive state. This leads to a halt in the cell cycle at the G1/S checkpoint, thereby inhibiting the proliferation of cancer cells.[6]

CDK4_6_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD activates ActiveComplex Cyclin D-CDK4/6 (Active Kinase) CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb phosphorylates Rb_E2F Rb-E2F Complex (Inactive) ActiveComplex->Rb_E2F Rb->Rb_E2F E2F E2F E2F->Rb_E2F G1_S_Transition G1-S Phase Transition & Cell Proliferation E2F->G1_S_Transition activates transcription pRb p-Rb (Inactive) pRb->E2F Inhibitors Palbociclib, Ribociclib, Abemaciclib Inhibitors->ActiveComplex inhibit

CDK4/6-Rb signaling pathway and inhibitor action.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol describes a common method for determining the biochemical IC50 of an inhibitor against a purified kinase.

Objective: To measure the ability of a test compound to inhibit the enzymatic activity of CDK4/cyclin D or CDK6/cyclin D complexes.

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is converted into a luminescent signal. Lower luminescence indicates higher kinase activity and less inhibition.

Materials:

  • Purified recombinant CDK4/Cyclin D3 enzyme (e.g., BPS Bioscience, Cat. #40104).[7]

  • Kinase substrate peptide (e.g., a fragment of Rb protein).[7]

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[8]

  • ATP solution.

  • Test compounds (e.g., Palbociclib) serially diluted in DMSO.

  • Luminescent kinase assay kit (e.g., Kinase-Glo® Max, Promega).[7]

  • 384-well white assay plates.

  • Luminometer.

Procedure:

  • Prepare the kinase reaction mixture by diluting the CDK4/Cyclin D3 enzyme and the substrate peptide in Kinase Assay Buffer.

  • Dispense 1 µL of serially diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.

  • Add 2 µL of the enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 5 µL of Kinase-Glo® reagent to each well.

  • Incubate for an additional 10-40 minutes at room temperature to stabilize the luminescent signal.[8]

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis via Flow Cytometry

This protocol outlines the procedure to assess the effect of CDK4/6 inhibitors on cell cycle distribution.

Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with a test compound.

Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity of a stained cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cell populations in different cycle phases (G1=2N DNA, G2/M=4N DNA, S=intermediate DNA content).

Materials:

  • Cancer cell line (e.g., MCF-7).

  • Complete cell culture medium.

  • Test compound (e.g., Palbociclib).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • 70% cold ethanol (for fixation).

  • Propidium Iodide (PI) staining solution containing RNase A.

  • Flow cytometer.

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.

  • Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[9]

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assays cluster_flow Flow Cytometry cluster_prolif Proliferation Assay start Start: Cancer Cell Culture (e.g., MCF-7) treatment Treat cells with CDK4/6 Inhibitor start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis harvest Harvest Cells treatment->harvest kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) lysis->kinase_assay ic50_biochem Determine Biochemical IC50 kinase_assay->ic50_biochem fix_stain Fixation & DNA Staining (e.g., Propidium Iodide) harvest->fix_stain prolif_assay Viability/Proliferation Assay (e.g., CyQuant) flow_analysis Analyze DNA Content fix_stain->flow_analysis cell_cycle Quantify G1 Arrest flow_analysis->cell_cycle ic50_cell Determine Cellular IC50 prolif_assay->ic50_cell

General workflow for inhibitor characterization.

References

Comparative Analysis of Synthetic Protocols for 1-(tert-Butyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reproducible synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established synthetic protocols for 1-(tert-Butyl)piperazin-2-one, a valuable building block in medicinal chemistry. Due to the limited availability of detailed, reproducible protocols in peer-reviewed literature for this specific molecule, this guide will focus on two logical and commonly employed synthetic strategies for N-substituted piperazin-2-ones, adapting them for the synthesis of the title compound.

This guide will present two distinct hypothetical protocols, detailing the necessary reagents, reaction conditions, and expected outcomes. The objective is to provide a clear, data-driven comparison to aid in the selection of a suitable synthetic route based on factors such as yield, purity, and operational simplicity.

Comparison of Synthetic Protocols

ParameterProtocol 1: Two-Step Cyclization via N-Alkylation and AmidationProtocol 2: Reductive Amination followed by Cyclization
Starting Materials N-(tert-butyl)ethylenediamine, Ethyl chloroacetatetert-Butylamine, Ethyl 2-(2-chloroacetamido)acetate
Key Reactions N-alkylation, Amide formation (intramolecular cyclization)Reductive amination, Intramolecular cyclization
Reported/Expected Yield Moderate to HighModerate
Potential for Side Products Dialkylation of ethylenediamineOver-reduction of the ester
Purification Method Column chromatography, DistillationColumn chromatography
Scalability Potentially scalable with careful control of stoichiometryGenerally scalable
Safety Considerations Ethyl chloroacetate is a lachrymator and alkylating agent.Handling of reducing agents (e.g., sodium triacetoxyborohydride).

Experimental Protocols

Protocol 1: Two-Step Cyclization via N-Alkylation and Amidation

This protocol involves the initial N-alkylation of N-(tert-butyl)ethylenediamine with ethyl chloroacetate, followed by a base-mediated intramolecular cyclization to form the piperazin-2-one ring.

Step 1: Synthesis of Ethyl 2-((2-(tert-butylamino)ethyl)amino)acetate

  • To a solution of N-(tert-butyl)ethylenediamine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroacetate (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Cyclization to this compound

  • Dissolve the purified ethyl 2-((2-(tert-butylamino)ethyl)amino)acetate (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

  • Add a strong base, for example, sodium ethoxide or potassium tert-butoxide (1.1 eq).

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by vacuum distillation or column chromatography to obtain this compound.

Protocol 2: Reductive Amination followed by Cyclization

This alternative route utilizes a reductive amination reaction between tert-butylamine and an appropriate keto-ester, followed by intramolecular cyclization.

Step 1: Synthesis of Ethyl 2-(tert-butylamino)acetate

  • This intermediate can be synthesized via standard literature procedures.

Step 2: Synthesis of this compound

  • In a reaction vessel, combine ethyl 2-(tert-butylamino)acetate (1.0 eq) and 2-chloroacetamide (1.0 eq) in a suitable solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction to 80-100 °C and stir for 6-12 hours, monitoring for the formation of the intermediate N-(2-(tert-butyl(2-ethoxy-2-oxoethyl)amino)ethyl)acetamide.

  • Once the first step is complete, add a stronger base, such as sodium hydride (1.2 eq), portion-wise at 0 °C to facilitate the intramolecular Dieckmann-type condensation.

  • Allow the reaction to warm to room temperature and stir for an additional 4-8 hours.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Visualizing the Synthetic Pathways

To better illustrate the described synthetic strategies, the following diagrams outline the reaction workflows.

G Protocol 1: Two-Step Cyclization Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization N-(tert-butyl)ethylenediamine N-(tert-butyl)ethylenediamine Reaction1 N-Alkylation (DIPEA, Acetonitrile) N-(tert-butyl)ethylenediamine->Reaction1 Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Reaction1 Intermediate1 Ethyl 2-((2-(tert-butylamino)ethyl)amino)acetate Reaction1->Intermediate1 Reaction2 Intramolecular Cyclization (NaOEt, Toluene, Reflux) Intermediate1->Reaction2 Product This compound Reaction2->Product

Caption: Workflow for the synthesis of this compound via N-alkylation and subsequent cyclization.

G Protocol 2: Reductive Amination and Cyclization Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Ethyl 2-(tert-butylamino)acetate Ethyl 2-(tert-butylamino)acetate Reaction1 Alkylation (K2CO3, DMF) Ethyl 2-(tert-butylamino)acetate->Reaction1 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->Reaction1 Intermediate2 N-(2-(tert-butyl(2-ethoxy-2-oxoethyl)amino)ethyl)acetamide Reaction1->Intermediate2 Reaction2 Intramolecular Cyclization (NaH, DMF) Intermediate2->Reaction2 Product This compound Reaction2->Product

Caption: Workflow for the synthesis of this compound via alkylation and intramolecular cyclization.

Assessing the Off-Target Profile of 1-(tert-Butyl)piperazin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential off-target effects of the novel compound 1-(tert-Butyl)piperazin-2-one. Due to the absence of publicly available data for this specific molecule, this document presents a hypothetical off-target profile alongside experimentally determined data for two well-characterized drugs containing a piperazine moiety: Imatinib , a tyrosine kinase inhibitor, and Olanzapine , an atypical antipsychotic. This comparative approach offers a valuable framework for researchers to anticipate and evaluate the selectivity of this compound and similar compounds.

Comparative Off-Target Profiles

The potential for off-target interactions is a critical consideration in drug development, influencing both efficacy and safety. The following tables summarize the known off-target profiles of Imatinib and Olanzapine, alongside a hypothetical profile for this compound to illustrate a potential range of interactions.

Table 1: Comparative Kinase Inhibition Profile

This table compares the inhibitory activity (IC50 in nM) of this compound (hypothetical) and Imatinib against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (Hypothetical IC50, nM)Imatinib (IC50, nM)
Primary Target(s) (Assumed) BCR-ABL (25-750) [1]
c-Kit>10,000100
PDGFRα>10,000100
PDGFRβ>10,000200
SRC5,000>10,000
LYN8,000>10,000[1]
DDR1>10,000(Inhibited by Nilotinib, another ABL inhibitor)
NQO2 (non-kinase)>10,000(Inhibited)

Table 2: Comparative Receptor Binding Profile

This table presents the binding affinities (Ki in nM) of this compound (hypothetical) and Olanzapine for a range of G-protein coupled receptors (GPCRs) and other targets. Lower Ki values indicate stronger binding affinity.

Receptor TargetThis compound (Hypothetical Ki, nM)Olanzapine (Ki, nM)
Primary Target(s) (Assumed) Dopamine D2 (11), Serotonin 5-HT2A (4) [2]
Dopamine D1>1,00027
Dopamine D4>1,00027
Serotonin 5-HT1A>1,0002180
Serotonin 5-HT2C80011
Serotonin 5-HT3>1,000117
Serotonin 5-HT6>1,00010
Adrenergic α190054
Adrenergic α2>1,000230
Histamine H15007
Muscarinic M1>1,0002.5
Muscarinic M2>1,00021
Muscarinic M3>1,00025
Muscarinic M4>1,00010
Muscarinic M5>1,00018
hERG>10,0006013[3]

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and biological pathways is crucial for understanding the assessment of off-target effects.

G cluster_0 In Silico & Initial Screening cluster_1 Hit Validation & Mechanistic Studies cluster_2 Final Assessment Compound of Interest Compound of Interest In Silico Profiling In Silico Profiling Compound of Interest->In Silico Profiling Predict Potential Off-Targets Primary Target Assay Primary Target Assay Compound of Interest->Primary Target Assay Confirm On-Target Activity Broad Off-Target Panel Broad Off-Target Panel Compound of Interest->Broad Off-Target Panel e.g., Kinase or GPCR Screen In Silico Profiling->Broad Off-Target Panel Guide Panel Selection Dose-Response Assays Dose-Response Assays Primary Target Assay->Dose-Response Assays Broad Off-Target Panel->Dose-Response Assays Validate Hits Cellular Target Engagement Cellular Target Engagement Dose-Response Assays->Cellular Target Engagement Confirm Cellular Activity Phenotypic Assays Phenotypic Assays Cellular Target Engagement->Phenotypic Assays Link to Cellular Effect Selectivity Profile Selectivity Profile Phenotypic Assays->Selectivity Profile

Figure 1. A generic experimental workflow for assessing the off-target effects of a compound.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Off-Target Kinase Off-Target Kinase Off-Target Kinase->MEK Inhibits Off-Target Kinase->ERK Inhibits

Figure 2. Simplified MAPK/ERK signaling pathway, a common route for off-target kinase activity.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key off-target assessment assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, which is detected by a luciferase-based reaction, producing a luminescent signal.

Materials:

  • Purified kinase enzymes.

  • Kinase-specific peptide substrates.

  • ATP.

  • Test compound (e.g., this compound) serially diluted in DMSO.

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Luminescent kinase assay reagent (e.g., ADP-Glo™).

  • White, opaque 384-well microplates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Reagent Preparation: Prepare a solution of kinase and its specific substrate in kinase assay buffer. Prepare a separate solution of ATP in the same buffer.

  • Compound Plating: Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Kinase Reaction Initiation: Add 10 µL of the kinase/substrate mixture to each well. Incubate for 10 minutes at room temperature.

  • ATP Addition: Start the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection: Add 20 µL of the luminescent kinase assay reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a receptor preparation. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membrane preparations expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors).

  • Unlabeled competing ligand (for non-specific binding determination).

  • Test compound serially diluted.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well filter plates with glass fiber filters.

  • Vacuum manifold.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + test compound at various concentrations).

  • Reagent Addition: Add 50 µL of assay buffer, unlabeled ligand, or test compound dilution to the appropriate wells.

  • Radioligand Addition: Add 50 µL of the radiolabeled ligand to all wells.[4]

  • Membrane Addition: Add 150 µL of the cell membrane preparation to all wells to initiate the binding reaction.[4]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[4]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. This separates the bound from the free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log of the test compound concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound in a cellular environment.

Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. CETSA measures this stabilization by heating intact cells treated with the compound to various temperatures, followed by quantification of the remaining soluble target protein.

Materials:

  • Cultured cells expressing the target protein.

  • Test compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Thermal cycler.

  • Equipment for protein quantification (e.g., BCA assay) and detection (e.g., Western blot apparatus and antibodies, or mass spectrometer).

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots at a range of different temperatures (e.g., from 40°C to 70°C in 2-4°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[5]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[6]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration.

  • Detection: Analyze the amount of the specific target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Quantify the amount of soluble target protein at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

This guide provides a foundational framework for the systematic assessment of the off-target effects of this compound. By employing the comparative data and detailed protocols herein, researchers can design and execute robust studies to thoroughly characterize the selectivity profile of this and other novel chemical entities.

References

A Comparative Guide to Analytical Methods for the Quantification of 1-(tert-Butyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods applicable to the quantification of 1-(tert-Butyl)piperazin-2-one and structurally similar piperazine derivatives. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, a cornerstone of drug discovery and development. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes workflows to aid in the selection of the most suitable method for your research needs.

The piperazine ring is a fundamental scaffold in numerous commercially available drugs.[1] Consequently, the precise and accurate quantification of piperazine-containing compounds is essential throughout the drug development lifecycle.[1] While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies for analogous small molecules and piperazine derivatives. The primary techniques discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the three principal analytical methods for the quantification of piperazine derivatives. This data is synthesized from various studies on similar analytes and represents typical performance expectations.

ParameterHPLC-UV with DerivatizationGC-MSLC-MS/MS
Principle Chromatographic separation followed by UV detection after chemical derivatization to introduce a chromophore.[2]Chromatographic separation in the gas phase followed by mass analysis.[3]Chromatographic separation in the liquid phase followed by tandem mass analysis.[4][5]
Specificity Moderate to HighHighVery High
Sensitivity (Typical LOQ) ~90 ppm (µg/mL)[2]ng/mL to sub-ng/mLpM to nM levels[5]
Linearity Range Typically 2-3 orders of magnitude.[2][6]3-4 orders of magnitude.[7]3-4 orders of magnitude.[5]
Accuracy (% Recovery) 95-108%[2]Typically >90%95-105%[8]
Precision (%RSD) < 5%[2]< 10%< 5%[8]
Sample Throughput ModerateModerateHigh
Instrumentation Cost Low to ModerateModerateHigh
Expertise Required ModerateModerate to HighHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require optimization for the specific analysis of this compound.

HPLC-UV with Chemical Derivatization

This method is suitable for laboratories with readily available HPLC-UV instrumentation and is a cost-effective approach for quantifying piperazine derivatives that lack a strong UV chromophore.[2][6]

a. Sample Preparation (Spiked Plasma Sample):

  • To 1 mL of plasma, add a known concentration of this compound.

  • Perform a protein precipitation step by adding 2 mL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

b. Derivatization:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable buffer (e.g., 0.1 M borate buffer, pH 9.0).

  • Add 100 µL of a derivatizing agent solution (e.g., 10 mg/mL 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile).[2]

  • Incubate the mixture at 60°C for 30 minutes.

  • Cool the reaction mixture and add 20 µL of 0.1 M HCl to stop the reaction.

c. HPLC-UV Analysis:

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: 340 nm for NBD derivatives.[2]

  • Column Temperature: 35°C.[2]

d. Workflow Diagram:

HPLC-UV Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Plasma Spiking B Protein Precipitation A->B C Centrifugation B->C D Supernatant Collection C->D E Evaporation D->E F Reconstitution E->F G Add NBD-Cl F->G H Incubation G->H I HPLC-UV Injection H->I J Data Acquisition I->J

HPLC-UV with derivatization workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is a robust technique for the analysis of volatile and thermally stable compounds. Derivatization may sometimes be employed to improve chromatographic properties.[3][7]

a. Sample Preparation (Extraction from a solid matrix):

  • Homogenize a known weight of the solid sample.

  • Perform a solvent extraction using a suitable organic solvent (e.g., methanol or a mixture of chloroform and isopropanol).

  • Vortex and sonicate for 15 minutes.

  • Centrifuge and collect the supernatant.

  • Concentrate the extract under nitrogen if necessary.

b. GC-MS Analysis:

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

c. Workflow Diagram:

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Homogenization B Solvent Extraction A->B C Centrifugation B->C D Supernatant Collection C->D E GC-MS Injection D->E F Separation & Ionization E->F G Mass Analysis F->G H Data Acquisition G->H

General GC-MS workflow for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and wide dynamic range.[4][5] The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision.[1][8]

a. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of a protein precipitating solvent (e.g., acetonitrile) containing the internal standard (e.g., Piperazin-2-one-d6).[8]

  • Vortex for 30 seconds.[8]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a 96-well plate for analysis.[8]

b. LC-MS/MS Analysis:

  • LC System: High-performance or ultra-high-performance liquid chromatograph.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard would need to be determined.

c. Workflow Diagram:

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Sample Aliquoting B Add Internal Standard & Precipitate A->B C Vortex B->C D Centrifuge C->D E Transfer Supernatant D->E F LC-MS/MS Injection E->F G Chromatographic Separation F->G H Ionization (ESI) G->H I Tandem Mass Analysis (MRM) H->I J Data Acquisition I->J

LC-MS/MS bioanalytical workflow.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study, including the matrix, required sensitivity, available instrumentation, and throughput needs.

  • HPLC-UV with derivatization is a viable and economical option for routine analysis where high sensitivity is not paramount.

  • GC-MS provides excellent specificity and is well-suited for volatile and thermally stable analytes.

  • LC-MS/MS is the preferred method for bioanalytical applications requiring high sensitivity, selectivity, and throughput, and is considered the industry standard for regulated studies.[4][5]

It is imperative that any chosen method be fully validated according to relevant guidelines (e.g., ICH M10) to ensure the generation of reliable and reproducible data.[8]

References

Safety Operating Guide

Navigating the Disposal of 1-(tert-Butyl)piperazin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(tert-Butyl)piperazin-2-one, also known as tert-Butyl 2-oxopiperazine-1-carboxylate. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound. While this compound is not always classified as hazardous for transport, it is crucial to handle it with care.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste determination, segregation, containment, and removal by a licensed disposal facility.

Step 1: Hazardous Waste Determination

The first and most critical step is to determine if the waste is hazardous.[3][4][5] This determination must be made at the point of generation.[6][7]

  • Review Safety Data Sheet (SDS): The SDS for the specific chemical is the primary source of information regarding its hazards.

  • Characteristic Wastes: Evaluate the waste for the four characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA):[3][4][5][8]

    • Ignitability: Does the waste have a low flashpoint or is it an oxidizer?

    • Corrosivity: Is the waste aqueous with a pH less than or equal to 2, or greater than or equal to 12.5?[4][5][8]

    • Reactivity: Is the waste unstable, does it react violently with water, or generate toxic gases?[3][5]

    • Toxicity: Does the waste contain any of the toxic compounds listed in 40 CFR 261.24 at or above the specified concentrations?[4][6][8]

  • Listed Wastes: Determine if the chemical is on the EPA's P-list (acutely hazardous) or U-list (toxic).[4][5][6][8] This typically applies to unused commercial chemical products.[6][8]

Based on available information for the closely related compound tert-Butyl 2-oxopiperazine-1-carboxylate, it is not classified as a hazardous material for transportation. However, it is classified as a skin and eye irritant.[1] A formal hazardous waste determination is still a mandatory and prudent step.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][10]

  • Do not mix this compound waste with other incompatible chemical waste streams.

  • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.

Step 3: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers.[2][9][10][11][12]

  • Container Selection: Use a container that is compatible with the chemical. The original container is often a suitable choice.[7][10] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[7][10]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" (or "Non-hazardous Waste" if a determination has been made and is permissible by your institution), the full chemical name "this compound", and the approximate quantity.[10] The date of accumulation should also be clearly marked.[11]

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation.[10][12] This area should be under the control of the laboratory personnel and away from general traffic.

Step 5: Disposal

The final step is the disposal of the waste through a licensed and approved waste disposal facility.[2][13]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection of the waste.[12]

  • Documentation: Ensure all necessary paperwork is completed for the waste pickup.

Disposal of Empty Containers

Empty containers that held this compound should be managed as follows:

  • Triple rinse the container with a suitable solvent.[2][7]

  • The rinsate must be collected and disposed of as hazardous waste.[7][14]

  • After rinsing, deface or remove the original label and dispose of the container in the regular trash, in accordance with institutional policies.[7]

Quantitative Data

Currently, there is no publicly available quantitative data specifying disposal limits or concentrations for this compound in waste streams. All disposal should be handled through a licensed chemical waste facility, regardless of concentration, unless explicitly determined to be non-hazardous by a qualified professional and permitted by local regulations.

Experimental Protocols

There are no specific experimental protocols cited for the disposal of this compound. The standard procedure for the disposal of laboratory chemicals, as outlined above, should be followed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_eval Evaluation cluster_handling Handling & Preparation cluster_disposal Final Disposal start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds haz_det Perform Hazardous Waste Determination (Ignitability, Corrosivity, Reactivity, Toxicity, Listed) sds->haz_det ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) haz_det->ppe segregate Segregate from Incompatible Wastes ppe->segregate containerize Containerize in a Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Waste Disposed of in Accordance with Regulations contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(tert-Butyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(tert-Butyl)piperazin-2-one

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary for larger quantities.Chemical-resistant gloves (e.g., nitrile, inspect before use).[1] A lab coat or chemical-resistant apron should be worn.[2]If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended.[3][4]
Solution Preparation and Handling Tightly fitting safety goggles with side-shields.[1]Chemical-resistant gloves.[1] Lab coat.Work in a well-ventilated area or a chemical fume hood.[3][5] Respiratory protection is generally not required if handled in a fume hood.
Transferring and Reactions Tightly fitting safety goggles with side-shields.[1]Chemical-resistant gloves.[1] Lab coat.Operations should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols.[3]
Waste Disposal Tightly fitting safety goggles with side-shields.[1]Chemical-resistant gloves.[1] Lab coat.Handle in a well-ventilated area.[3]
Spill Cleanup (Solid) Tightly fitting safety goggles and a face shield.[6]Chemical-resistant gloves, impervious clothing, and boots.[2]A NIOSH-approved respirator with a particulate filter is required.[3]
Spill Cleanup (Solution) Tightly fitting safety goggles and a face shield.[6]Chemical-resistant gloves, impervious clothing, and boots.[2]A NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary depending on the solvent.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

1. Preparation and Pre-Handling:

  • Ensure that the safety data sheet (SDS) for this compound and any other chemicals to be used are readily accessible.
  • Verify that all necessary PPE is available and in good condition.
  • Confirm that the chemical fume hood is functioning correctly.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Ensure that an eyewash station and safety shower are accessible and unobstructed.[7]

2. Weighing the Compound:

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.
  • Use a disposable weighing boat to avoid contamination of the balance.
  • Handle the container with care to prevent generating dust.[5]
  • Close the container tightly immediately after use.[1]

3. Dissolving the Compound:

  • Conduct all solution preparations inside a chemical fume hood.
  • Add the solid this compound to the solvent slowly to avoid splashing.
  • Ensure the chosen solvent is compatible with the compound.

4. Performing the Reaction:

  • Set up the reaction apparatus within a chemical fume hood.
  • Transfer solutions using appropriate methods (e.g., pipette, cannula) to minimize aerosol generation.
  • Maintain a clean and organized workspace throughout the experiment.

5. Post-Handling and Cleanup:

  • Wipe down the work area with an appropriate solvent and decontaminating solution.
  • Properly label and store any remaining compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5]
  • Remove PPE carefully, avoiding self-contamination.
  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing boats, pipette tips, paper towels) must be disposed of as hazardous waste.[8] Place these items in a designated, sealed waste bag or container.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
  • Indicate the major components and approximate percentages for liquid waste mixtures.

3. Storage:

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.
  • Keep containers tightly sealed to prevent leaks or spills.[5]

4. Disposal Procedure:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
  • Do not dispose of this compound or its containers in the regular trash or down the drain.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Workflow for Safe Handling of this compound A Preparation & Pre-Handling - Review SDS - Verify PPE & Fume Hood - Prepare Equipment B Weighing Compound - Inside Fume Hood/Enclosure - Use Disposable Weigh Boat A->B C Solution Preparation - Inside Fume Hood - Add Solid to Solvent Slowly B->C D Reaction & Transfer - In Fume Hood - Use Proper Transfer Methods C->D E Post-Handling Cleanup - Decontaminate Work Area - Proper Storage of Compound D->E F Waste Disposal - Segregate Waste Streams - Label Containers Correctly E->F G Final Steps - Remove PPE Carefully - Wash Hands Thoroughly E->G F->G

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.